Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Description
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Properties
IUPAC Name |
(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHJHNHHYTABE-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719314 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049976-06-8 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1] Its derivatives have shown a wide range of biological activities, making them attractive targets in drug discovery.[2] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel pyrrolidine derivative, trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride.
As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, causality-driven narrative that mirrors the scientific process of structural determination. We will proceed from foundational molecular formula determination to the intricate details of stereochemistry, explaining the "why" behind each experimental choice. Each technique is presented as a self-validating component of a larger, cohesive analytical strategy, ensuring the highest degree of scientific integrity. Our objective is to unambiguously confirm the constitution, connectivity, and stereochemistry of the target molecule presented below.
Postulated Structure (Working Hypothesis):
Figure 1: The hypothesized chemical structure of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The key structural features to be confirmed are the pyrrolidine ring, the m-tolyl substituent, the carboxylic acid group, their connectivity, and the trans relative stereochemistry at the C3 and C4 positions.
Part 1: Foundational Analysis - Elemental Composition and Functional Groups
The initial phase of any structure elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental formula and the primary functional groups it contains.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: Before delving into complex NMR or crystallographic studies, it is imperative to determine the molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with precision up to the fourth decimal place.[3][4] This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.[5]
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺).[6]
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Data Analysis: The highly accurate m/z value of the protonated molecular ion is used to calculate the elemental composition using formula calculator software. The software compares the measured mass against theoretical masses for all possible combinations of elements (C, H, N, O, Cl) within a specified mass tolerance (typically <5 ppm).[7]
Data Presentation:
| Parameter | Observed Value | Calculated Value (for C₁₂H₁₇ClNO₂) | Δ (ppm) |
| [M+H]⁺ | 242.0997 | 242.0993 | 1.65 |
Trustworthiness: The low ppm (parts per million) error between the observed and calculated mass provides very high confidence in the assigned molecular formula of C₁₂H₁₆NO₂ for the free base and C₁₂H₁₇ClNO₂ for the hydrochloride salt.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds and functional groups present in a molecule.[8] For our target compound, we expect to see characteristic signals for the carboxylic acid, the secondary amine hydrochloride, and the aromatic ring.
Protocol:
-
Sample Preparation: The solid sample is typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The sample is scanned with infrared radiation over a range of approximately 4000-400 cm⁻¹.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Carboxylic Acid O-H | 3300-2500 (very broad) | Strong hydrogen bonding in carboxylic acid dimers results in a characteristically broad absorption band.[9] |
| Secondary Amine N-H⁺ | 2800-2400 (broad) | The stretching vibration of the N-H bond in a secondary ammonium salt. |
| Aromatic & Aliphatic C-H | 3100-3000 & 3000-2850 | Stretching vibrations for sp² (aromatic) and sp³ (aliphatic) C-H bonds. |
| Carboxylic Acid C=O | 1760-1690 (strong) | The carbonyl stretch is a very intense and reliable indicator of a carboxylic acid.[9][10] |
| Aromatic C=C | 1600-1450 (multiple bands) | Skeletal vibrations within the tolyl ring. |
| Carboxylic Acid C-O | 1320-1210 | Stretching vibration of the C-O single bond.[9] |
Trustworthiness: The presence of these key bands in the FTIR spectrum provides corroborating evidence for the major functional groups postulated in the structure, validating the findings from HRMS.
Part 2: Unraveling Connectivity and Stereochemistry with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.
Experimental Protocol: General NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the HCl salt is likely water-soluble). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Experiments: A standard suite of experiments will be run: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
¹H NMR: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. We can predict the approximate chemical shifts (δ) and splitting patterns for each proton in our target molecule. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between H3 and H4 on the pyrrolidine ring.
Data Presentation: Predicted ¹H NMR Signals
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0-13.0 | broad singlet | 1H | Highly deshielded acidic proton. |
| NH ₂⁺ | 9.0-10.0 | broad singlet | 2H | Protons on the positively charged nitrogen. |
| Aromatic (Tolyl) | 7.0-7.3 | multiplet | 4H | Protons on the substituted benzene ring. |
| H4 | 3.8-4.2 | multiplet | 1H | Methine proton adjacent to the tolyl group. |
| H3 | 3.5-3.9 | multiplet | 1H | Methine proton adjacent to the COOH group. |
| H2, H5 | 3.2-3.7 | multiplet | 4H | Diastereotopic protons on carbons adjacent to the nitrogen.[11] |
| CH ₃ (Tolyl) | 2.3-2.4 | singlet | 3H | Methyl group protons on the aromatic ring. |
Trustworthiness (Stereochemistry): The relative stereochemistry is determined by the coupling constant between H3 and H4. In substituted pyrrolidines, a trans relationship typically results in a smaller coupling constant (J₃,₄ ≈ 2-5 Hz) compared to a cis relationship (J₃,₄ ≈ 6-10 Hz). This is due to the dihedral angle between the two protons.
¹³C NMR and DEPT: The Carbon Skeleton
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments, while DEPT-135 experiments differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
Data Presentation: Predicted ¹³C NMR Signals
| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |
| C =O | 170-175 | N/A | Carboxylic acid carbonyl carbon.[12] |
| Aromatic (Tolyl) | 120-140 | CH / N/A | Six signals expected for the aromatic carbons. |
| C3, C4 | 50-65 | CH | Methine carbons of the pyrrolidine ring. |
| C2, C5 | 45-55 | CH₂ | Methylene carbons adjacent to the nitrogen.[13] |
| C H₃ (Tolyl) | 20-25 | CH₃ | Methyl carbon on the tolyl group. |
2D NMR: Confirming the Connections
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the proton spin systems.[14]
Visualization: Expected COSY Correlations
Caption: Key H-H COSY correlations within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[15] It is the most reliable way to assign the ¹³C spectrum based on the previously assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for piecing together the molecular fragments.[15] For instance, it will show a correlation from the H4 proton to the carbons of the tolyl ring, definitively proving the point of attachment.
Visualization: Key HMBC Correlations for Structural Assembly
Caption: Critical HMBC correlations confirming fragment connectivity.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography (SC-XRD) offers the most unambiguous and definitive proof of molecular structure.[16][17] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles in the solid state.[18]
Authoritative Grounding: SC-XRD is the primary method for determining the absolute configuration of a chiral molecule.[19] For trans-4-m-tolylpyrrolidine-3-carboxylic acid, this technique would not only confirm the trans relationship between the substituents but also determine the absolute configuration (R/S) at each stereocenter if a single enantiomer were crystallized.
Protocol:
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by methods like slow evaporation of a solvent, vapor diffusion, or cooling.[19]
-
Data Collection: A suitable crystal (typically >0.1 mm) is mounted on a diffractometer and irradiated with X-rays (e.g., from a Mo or Cu source).[16] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Presentation:
| Information Provided by SC-XRD | Significance for Structure Elucidation |
| Atomic Coordinates | Provides a precise 3D model of the molecule. |
| Bond Lengths & Angles | Confirms expected geometries and identifies any unusual strain. |
| Torsion Angles | Unambiguously defines the conformation of the pyrrolidine ring (e.g., envelope or twist). |
| Relative & Absolute Stereochemistry | Provides definitive proof of the trans configuration and the absolute (R/S) configuration.[20] |
| Intermolecular Interactions | Reveals hydrogen bonding and packing arrangements in the crystal lattice. |
Trustworthiness: A successfully solved crystal structure is considered irrefutable evidence of the molecule's three-dimensional architecture, providing the final and most authoritative piece of the puzzle.
Conclusion: A Synthesis of Evidence
The structure elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques.
Workflow Summary:
Caption: Overall workflow for structure elucidation.
High-resolution mass spectrometry establishes the elemental formula. FTIR confirms the presence of the key carboxylic acid and amine hydrochloride functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular skeleton, defines the connectivity of all atoms, and provides strong evidence for the trans relative stereochemistry. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive, high-resolution 3D structural proof. Through this rigorous, self-validating process, we can achieve an unambiguous and authoritative structural assignment for any novel chemical entity.
References
- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 20, 2026.
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved January 20, 2026.
- Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6583–6588.
- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved January 20, 2026.
- Excillum. (n.d.). Small molecule crystallography. Retrieved January 20, 2026.
- Wang, Y., & Gu, M. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(4), 690-700.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved January 20, 2026.
- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.
- AZoLifeSciences. (2023, November 9).
- BenchChem. (2025).
- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved January 20, 2026.
- University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved January 20, 2026.
- JoVE. (2023, April 30).
- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved January 20, 2026.
- PubMed. (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved January 20, 2026.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Retrieved January 20, 2026.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved January 20, 2026.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 20, 2026.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 20, 2026.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 20, 2026.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. Retrieved January 20, 2026.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. compoundchem.com [compoundchem.com]
- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Introduction
Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a substituted pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic molecules.[1][2] Understanding the physicochemical properties of this specific molecule is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
This technical guide provides a comprehensive overview of the key physicochemical properties of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, detailing the experimental protocols for their determination. The methodologies described are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, critical for regulatory submissions and further research. While specific experimental data for this compound is not publicly available, this guide presents the necessary frameworks and protocols for its thorough characterization.
Chemical Identity and Structure
-
Chemical Name: Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride
-
CAS Number: 1049976-06-8[3]
-
Molecular Formula: C₁₂H₁₅NO₂·HCl[3]
-
Molecular Weight: 241.71 g/mol (as HCl salt); 205.25 g/mol (free base)[3]
-
Chemical Structure:
The structure reveals a pyrrolidine ring substituted at the 3 and 4 positions. The "trans" configuration indicates the relative stereochemistry of the substituents on the pyrrolidine ring. The presence of a carboxylic acid and an amine functional group suggests that the molecule is amphoteric, and the hydrochloride salt form enhances its aqueous solubility.
Key Physicochemical Properties and Their Importance
A thorough understanding of the following physicochemical properties is essential for the development of this compound.
| Property | Importance in Drug Development |
| Melting Point | Indicator of purity and solid-state stability. Influences manufacturing processes like milling and formulation. |
| Solubility | Crucial for absorption and bioavailability. Determines the choice of formulation and administration route. |
| pKa | Governs the ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding. |
| LogP/LogD | Measures lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. |
| Chemical Stability | Determines shelf-life and storage conditions. Identifies potential degradation pathways and products. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental property for the initial characterization of a solid compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow.
Aqueous Solubility
Aqueous solubility is a critical parameter influencing oral bioavailability.
Protocol: Shake-Flask Method
-
Preparation of Solutions: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Workflow for Solubility Determination:
Caption: Shake-flask solubility determination workflow.
pKa Determination
The pKa values are crucial for understanding the ionization behavior of the molecule.
Protocol: UV-Metric Titration
-
Instrumentation: A UV-Vis spectrophotometer coupled with an automated titration system is used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water with a small amount of co-solvent if needed).
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) over a wide pH range (e.g., pH 2-12).
-
Data Acquisition: The UV-Vis spectrum is recorded at each pH increment.
-
Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values. The carboxylic acid moiety is expected to have a pKa in the acidic range, while the pyrrolidine nitrogen will have a pKa in the basic range.
Lipophilicity: LogP and LogD Determination
LogP (partition coefficient) and LogD (distribution coefficient) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species, while LogD accounts for all ionic species at a specific pH.
Protocol: Shake-Flask Method
-
Solvent System: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are used as the immiscible liquid phases. For LogD, a buffer of a specific pH (e.g., 7.4) is used instead of water.[5]
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
-
Quantification: The concentration of the compound in both the aqueous and the n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ at a specific pH)
-
Relationship between Physicochemical Properties:
Caption: Interplay of key physicochemical properties.
Chemical Stability
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.[6]
Protocol: Forced Degradation Studies
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is heated in an oven (e.g., 80 °C).
-
Photostability: The solid compound or its solution is exposed to UV and visible light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6]
Analytical Methodologies
A robust set of analytical methods is required for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for purity determination, quantification in solubility and LogP/D studies, and for stability-indicating assays. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically by UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the chemical identity of the synthesized compound.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight. When coupled with HPLC (LC-MS), it is invaluable for identifying metabolites and degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Conclusion
The physicochemical properties of this compound are critical determinants of its potential as a drug candidate. This guide has outlined the essential properties to be characterized and has provided detailed, field-proven protocols for their determination. A systematic approach to measuring these parameters, as described herein, will provide the foundational data necessary for informed decision-making in the drug development process, from lead optimization and formulation development to preclinical and clinical studies. The application of these robust methodologies will ensure the generation of high-quality, reliable data, ultimately contributing to the successful advancement of this and other novel chemical entities.
References
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. Available at: [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PubMed Central. Available at: [Link]
-
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. PubChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Available at: [Link]
-
Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed. Available at: [Link]
-
Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. PubMed. Available at: [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. Available at: [Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Synthesis pathways for Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
An In-depth Technical Guide to the Synthesis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the stereoselective synthesis of substituted derivatives is of paramount importance for the development of novel therapeutics. This document outlines a multi-step synthesis beginning with readily available starting materials, proceeding through a stereochemically-controlled ring formation, and concluding with the isolation of the target compound as its hydrochloride salt. The causality behind experimental choices, detailed reaction mechanisms, and step-by-step protocols are provided to enable researchers in drug development and organic synthesis to replicate and adapt these methodologies.
Introduction and Strategic Overview
The 3,4-substituted pyrrolidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The precise spatial arrangement of substituents on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a key challenge. trans-4-m-tolylpyrrolidine-3-carboxylic acid is a valuable building block that combines a lipophilic aryl group with a polar carboxylic acid function in a defined stereochemical orientation. Its hydrochloride salt form enhances solubility and stability, making it more amenable for pharmaceutical development.
This guide details a rational and efficient synthetic approach. The core of the strategy involves the construction of a γ-nitro ester intermediate, followed by a diastereoselective reductive cyclization to establish the pyrrolidine ring with the desired trans stereochemistry. This pathway is designed to be robust, scalable, and to provide a high degree of control over the final product's structure.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target compound reveals a practical path from simple, commercially available precursors. The final hydrochloride salt can be obtained from the free base. The trans-pyrrolidine can be synthesized via the reductive cyclization of a γ-nitro ester. This intermediate, in turn, can be assembled through a Michael addition of a nitromethane equivalent to an α,β-unsaturated ester, which can be prepared via a condensation reaction.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Pathway and Mechanistic Discussion
The proposed forward synthesis is a four-step process followed by salt formation. Each step is designed based on well-established and reliable organic reactions.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 2-(m-tolylidene)-3-oxobutanoate (Chalcone Analog)
The synthesis commences with a Knoevenagel condensation between m-tolualdehyde and ethyl acetoacetate. This reaction is typically catalyzed by a weak base, such as piperidine, with a catalytic amount of acetic acid to facilitate the reaction.
-
Mechanism: The base deprotonates the acidic α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the α,β-unsaturated product.
Step 2: Synthesis of Ethyl 4-nitro-3-(m-tolyl)-2-oxopentanoate (γ-Nitro Ketoester)
This step involves a Michael (or conjugate) addition of nitromethane to the α,β-unsaturated ketoester synthesized in the previous step. A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice to deprotonate nitromethane without competing in addition reactions.
-
Mechanism: DBU deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor. Subsequent protonation of the resulting enolate yields the γ-nitro ketoester. This reaction sets up the carbon skeleton required for the pyrrolidine ring. The stereochemistry at this stage is not critical as the subsequent reduction and cyclization step will determine the final trans configuration. This type of Michael addition is a well-established method for forming γ-nitro carbonyl compounds[1][2].
Step 3: Diastereoselective Reductive Cyclization to form Ethyl trans-4-(m-tolyl)pyrrolidine-3-carboxylate
This is the key strategic step where the pyrrolidine ring is formed and the desired trans stereochemistry is established. Catalytic hydrogenation over palladium on carbon (Pd/C) is a robust method for this transformation.
-
Mechanism and Stereoselectivity: The hydrogenation process is believed to occur in a stepwise manner. First, the nitro group is reduced to an amine. This amine can then intramolecularly attack the ketone carbonyl to form a cyclic hemiaminal, which can dehydrate to a cyclic imine (a Δ¹-pyrroline). The subsequent reduction of the imine from the less sterically hindered face leads to the final pyrrolidine. The trans configuration is generally the thermodynamically more stable diastereomer for 3,4-disubstituted pyrrolidines, where the two bulky substituents (m-tolyl and the ethyl carboxylate group) occupy pseudo-equatorial positions on opposite sides of the ring, minimizing steric strain. The reaction conditions can be tuned to favor the formation of this thermodynamic product. The stereoselective reduction of substituted pyrrole precursors to yield trans-disubstituted pyrrolidines is a known strategy in organic synthesis[3][4][5].
Caption: Mechanism of the key reductive cyclization step.
Step 4: Hydrolysis to Trans-4-m-tolylpyrrolidine-3-carboxylic acid
The ethyl ester of the pyrrolidine derivative is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Saponification using an aqueous solution of a base like sodium hydroxide (NaOH) followed by acidic workup is a common and effective method.
-
Mechanism: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to yield the carboxylate salt. In the final workup step, the addition of acid protonates the carboxylate to give the free carboxylic acid.
Step 5: Formation of the Hydrochloride Salt
To improve the compound's stability, solubility in aqueous media, and ease of handling, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride (HCl) in the same or a miscible solvent, or by bubbling HCl gas through the solution. The resulting salt usually precipitates from the solution and can be collected by filtration.
Experimental Protocols
Disclaimer: These protocols are illustrative and based on general procedures for similar reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary.
Protocol 4.1: Synthesis of Ethyl 2-(m-tolylidene)-3-oxobutanoate
-
To a round-bottom flask, add m-tolualdehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title compound.
Protocol 4.2: Synthesis of Ethyl 4-nitro-3-(m-tolyl)-2-oxopentanoate
-
Dissolve the product from Protocol 4.1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add nitromethane (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4.3: Synthesis of Ethyl trans-4-(m-tolyl)pyrrolidine-3-carboxylate
-
Dissolve the γ-nitro ketoester from Protocol 4.2 in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% Pd, 5-10 mol% weight) to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to isolate the trans isomer.
Protocol 4.4: Synthesis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid
-
Dissolve the purified ester from Protocol 4.3 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. The product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the free base of the title compound.
Protocol 4.5: Synthesis of this compound
-
Suspend the free base from Protocol 4.4 in a minimal amount of isopropanol or ethyl acetate.
-
Add a solution of HCl in diethyl ether (2M) or isopropanol dropwise with stirring until the mixture becomes acidic (test with pH paper).
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the final hydrochloride salt.
Data Summary
The following table summarizes the proposed synthetic steps. Yields are estimated based on literature precedents for analogous transformations and may vary.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Knoevenagel Condensation | m-Tolualdehyde, Ethyl Acetoacetate, Piperidine | 75-90% |
| 2 | Michael Addition | Nitromethane, DBU | 70-85% |
| 3 | Reductive Cyclization | H₂, Pd/C | 60-80% |
| 4 | Ester Hydrolysis | NaOH, HCl | 85-95% |
| 5 | Salt Formation | HCl | >95% |
Conclusion
The synthetic pathway detailed in this guide represents a logical and scientifically sound approach to obtaining trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. By leveraging well-established reactions such as the Knoevenagel condensation, Michael addition, and a diastereoselective reductive cyclization, this methodology provides a high degree of control over the final product's structure. The provided protocols serve as a robust starting point for researchers, enabling the synthesis of this valuable building block for applications in drug discovery and development.
References
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
-
Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]
-
Kuwano, R., Kashiwahara, M., & Uchida, M. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(1), 80-81. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. [Link]
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. HETEROCYCLES, 60(9), 2097. [Link]
-
Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]
-
Russo, A., & Lattanzi, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Liang, Y., Dong, D., Lu, Y., Wang, Y., Pan, W., Chai, Y., & Liu, Q. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. ResearchGate. [Link]
-
Ali, M. A., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(2), 77-82. [Link]
-
Hegedűs, L., & Hell, Z. (2023). Applying Heterogeneous Catalytic Reactions for Organic Chemical Syntheses. ResearchGate. [Link]
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.jp]
- 4. Sci-Hub. A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid / HETEROCYCLES, 2003 [sci-hub.kr]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2][3] Its conformational rigidity and the ability to introduce stereochemically defined substituents make it an attractive starting point for the design of novel therapeutics targeting the central nervous system (CNS). This guide focuses on a novel compound, Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, and puts forth a scientifically reasoned, hypothesized mechanism of action based on its structural features and the known pharmacology of related molecules.
This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the proposed mechanism, a detailed experimental plan to validate this hypothesis, and the necessary protocols and data interpretation frameworks.
Molecular Structure and Hypothesized Mechanism of Action
The structure of this compound features a pyrrolidine ring substituted with a meta-tolyl group at the 4-position and a carboxylic acid at the 3-position. The "trans" configuration indicates the relative stereochemistry of these two substituents.
Based on a thorough analysis of existing literature on substituted pyrrolidine derivatives, the most plausible mechanism of action for this compound is the inhibition of one or more monoamine neurotransmitter transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Several lines of evidence support this hypothesis:
-
Structural Similarity to Known Reuptake Inhibitors: The core pyrrolidine structure is found in compounds designed as monoamine reuptake inhibitors.[4] The presence of an aromatic ring (the tolyl group) is a common feature for binding to the hydrophobic pockets within these transporters.
-
Pharmacophore Modeling: The spatial arrangement of the nitrogen atom in the pyrrolidine ring, the aromatic tolyl group, and the carboxylic acid can be hypothesized to mimic the binding of endogenous monoamines (serotonin, norepinephrine, dopamine) to their respective transporters.
-
Potential for CNS Activity: Compounds that modulate monoamine levels in the brain are mainstays in the treatment of various psychiatric and neurological disorders.[5][6]
Therefore, the primary hypothesis is that This compound acts as a monoamine reuptake inhibitor, potentially with selectivity for one or more of the SERT, NET, and DAT.
Proposed Experimental Plan for Mechanism of Action Validation
To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.
Tier 1: In Vitro Target Engagement and Functional Activity
The initial phase will determine if the compound directly interacts with and inhibits the function of the monoamine transporters.
1.1. Radioligand Binding Assays
These assays will quantify the binding affinity of this compound to human SERT, NET, and DAT.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
1.2. Neurotransmitter Uptake Assays
These functional assays will measure the ability of the compound to inhibit the uptake of neurotransmitters into cells expressing the transporters.
Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Test Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound.
-
Neurotransmitter Uptake: Add a mixture of radiolabeled (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and unlabeled neurotransmitter to initiate uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values from the concentration-response curves.
Expected In Vitro Data Summary
The data from these assays can be summarized in a table to provide a clear profile of the compound's in vitro activity.
| Target | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |
| hSERT | TBD | TBD |
| hNET | TBD | TBD |
| hDAT | TBD | TBD |
TBD: To be determined
Tier 2: In Vivo Target Engagement and Pharmacodynamic Effects
If the in vitro data supports the hypothesis, the next step is to assess the compound's effects in a living organism.
2.1. In Vivo Microdialysis
This technique will measure the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brains of awake, freely moving rodents following administration of the compound.
Protocol: In Vivo Microdialysis
-
Animal Surgery: Implant a microdialysis guide cannula into a specific brain region of interest (e.g., prefrontal cortex, striatum) in rats or mice.
-
Recovery: Allow the animals to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral).
-
Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels.
2.2. Behavioral Pharmacology
To assess the potential functional consequences of monoamine reuptake inhibition, relevant behavioral assays can be conducted. For example, if the compound is a potent serotonin and/or norepinephrine reuptake inhibitor, it would be expected to show antidepressant-like effects.
Protocol: Mouse Forced Swim Test
-
Habituation (Day 1): Place mice individually in a cylinder of water for a 15-minute pre-swim session.
-
Compound Administration (Day 2): Administer this compound or vehicle to the mice.
-
Test Session (Day 2): 30-60 minutes after dosing, place the mice back into the water for a 6-minute test session.
-
Behavioral Scoring: Videotape the session and score the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Visualizing the Hypothesized Mechanism and Experimental Workflow
Diagram of Hypothesized Mechanism
Caption: Hypothesized mechanism of this compound at the synapse.
Experimental Validation Workflow Diagram
Caption: Tiered experimental workflow for validating the hypothesized mechanism of action.
Conclusion and Future Directions
This technical guide outlines a clear and scientifically grounded hypothesis for the mechanism of action of this compound as a monoamine reuptake inhibitor. The proposed experimental plan provides a robust framework for validating this hypothesis, from initial in vitro screening to in vivo functional characterization. The successful execution of these studies will elucidate the pharmacological profile of this novel compound and inform its potential for further development as a therapeutic agent for CNS disorders.
Future work could also involve broader profiling against a panel of receptors and enzymes to ensure target selectivity and identify any potential off-target activities. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of the parent compound, would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
-
Chem-Impex. (+/-)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride.
-
Chem-Impex. (+/-)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride.
-
MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.
-
National Center for Biotechnology Information. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders.
-
Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
-
United States Biological. (±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride - Data Sheet.
-
National Center for Biotechnology Information. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder.
-
PubMed. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist.
-
PubMed. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.
-
ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology.
-
PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
PubMed. Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to dBRD9-A: A PROTAC-Mediated Degrader of BRD9
A Note on Scope: This guide focuses on the characterization of dBRD9-A , a well-documented and selective PROTAC degrader of the bromodomain-containing protein 9 (BRD9). Due to the limited public information available for the specific identifier CAS 1217807-40-7, this document uses dBRD9-A as a representative molecule for this class of compounds. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other BRD9-targeting PROTACs.
Introduction: Targeting BRD9 through Induced Proximity
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] Its role in regulating gene expression, particularly in cancers such as synovial sarcoma and certain leukemias, has driven the development of targeted therapies.[1][3] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its function.[4][5]
dBRD9-A is a potent and selective heterobifunctional PROTAC that recruits BRD9 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[4] This guide provides a comprehensive technical overview of dBRD9-A, from its molecular characteristics to detailed protocols for its characterization in a research setting.
Part 1: Molecular Profile of dBRD9-A
dBRD9-A is a chemical probe designed for high selectivity and potency in degrading BRD9.
| Property | Value | Source |
| Chemical Name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |
| Molecular Formula | C42H49N7O8 | |
| Molecular Weight | 779.88 g/mol | |
| CAS Number | 2170679-42-0 | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) |
Part 2: Mechanism of Action: The PROTAC-Induced Degradation Pathway
dBRD9-A functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade BRD9.[6] The molecule consists of three key components: a ligand that binds to BRD9, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4]
The process can be summarized in the following steps:
-
Ternary Complex Formation: dBRD9-A simultaneously binds to BRD9 and CRBN, forming a ternary complex.[6]
-
Ubiquitination: The proximity induced by dBRD9-A allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is recognized and degraded by the 26S proteasome.
Caption: Workflow of dBRD9-A mediated BRD9 degradation.
Part 3: Experimental Characterization of dBRD9-A
A thorough characterization of a PROTAC degrader like dBRD9-A involves a series of in vitro experiments to confirm its activity, selectivity, and cellular effects.
Western Blotting for BRD9 Degradation
Western blotting is the primary method to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed synovial sarcoma cells (e.g., HSSYII) or other sensitive cell lines (e.g., MOLM-13) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of dBRD9-A (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, Actin) for normalization.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Expected Outcome: A dose- and time-dependent decrease in the intensity of the BRD9 band in dBRD9-A-treated samples compared to the vehicle control.[1]
Cell Viability and Proliferation Assays
These assays determine the functional consequence of BRD9 degradation on cell survival and growth.
Protocol (using a luminescence-based assay):
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density (e.g., 1000 cells/well for synovial sarcoma cells).[1]
-
-
Treatment:
-
Treat cells with a serial dilution of dBRD9-A.
-
-
Incubation:
-
Incubate plates for a period relevant to the cell doubling time (e.g., 6-9 days), changing the media with fresh compound every 3 days.[1]
-
-
Viability Measurement:
-
Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the dBRD9-A concentration.
-
Quantitative Data Summary:
| Cell Line | IC50 (nM) | Assay Duration | Reference |
| MOLM-13 | 56.6 | Not Specified | |
| Synovial Sarcoma Cells | Potent Inhibition | 9 days | [1] |
Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased view of the degrader's selectivity across the entire proteome.
Workflow:
-
Cell Treatment and Lysis: Treat cells (e.g., MOLM-13) with dBRD9-A or DMSO for a defined period (e.g., 2 hours).[7] Lyse the cells and prepare protein extracts.
-
Sample Preparation: Digest proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Compare the abundance of each protein between dBRD9-A- and DMSO-treated samples.
Expected Outcome: A volcano plot showing that BRD9 is the most significantly downregulated protein, demonstrating the high selectivity of dBRD9-A.[7]
Caption: Experimental workflow for proteomics-based selectivity profiling.
Part 4: BRD9 Signaling and Downstream Effects
BRD9 is implicated in various signaling pathways that are crucial for cancer cell proliferation and survival.[8] The degradation of BRD9 by dBRD9-A is expected to modulate these pathways.
Key BRD9-Associated Pathways:
-
SWI/SNF Complex: BRD9 is a subunit of the non-canonical BAF complex, which plays a critical role in chromatin remodeling and gene expression.[8]
-
MYC Regulation: In some cancers, BRD9 is required to maintain the expression of the oncogene MYC.[9]
-
STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 overexpression can lead to the activation of the STAT5 pathway, promoting cell proliferation.[8]
-
Ribosome Biogenesis: BRD9 degradation has been shown to disrupt ribosome biogenesis in multiple myeloma.[10][11]
Caption: Simplified overview of BRD9's role in cellular signaling pathways.
Conclusion
dBRD9-A serves as a powerful chemical probe for studying the biological functions of BRD9 and as a lead compound for the development of novel cancer therapeutics. Its high potency and selectivity, as demonstrated through rigorous experimental characterization, underscore the potential of PROTAC technology to target previously challenging proteins. The methodologies outlined in this guide provide a robust framework for researchers to evaluate dBRD9-A and other BRD9-targeting degraders, ultimately contributing to a deeper understanding of their therapeutic potential.
References
- Huang, H., et al. (2020). Targeting BRD9 for Cancer Treatment: A New Strategy. OncoTargets and Therapy, 13, 13097–13107.
- Brien, G. L., et al. (2018). Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. eLife, 7, e41305.
- Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands.
- Piya, S., et al. (2022). BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. Blood Cancer Journal, 12(1), 1-13.
-
Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. PubMed Central. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dBRD9-A. Retrieved from [Link]
- Zoppi, V., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(19), 8786–8801.
- Zhang, J., et al. (2023). Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia. European Journal of Medicinal Chemistry, 262, 115872.
-
Wang, C., et al. (2024). BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. BioWorld. Retrieved from [Link]
-
Ma'ayan Lab. (n.d.). BRD9 Gene. Retrieved from [Link]
-
Bio-Techne. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]
- Kim, H., et al. (2023). BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma.
-
Hughes, S. J., et al. (2025). Selective degradation of BRD9 by a DCAF16-recruiting targeted glue. bioRxiv. Retrieved from [Link]
Sources
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Evolving Landscape of Substituted Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized nature provides an exceptional platform for creating molecules with complex three-dimensional architectures, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses specifically on derivatives of pyrrolidine-3-carboxylic acid (also known as β-proline), a substructure that combines the conformational rigidity of the pyrrolidine ring with the versatile chemical functionality of a carboxylic acid. We will explore the synthetic strategies that grant access to these chiral building blocks, delve into their diverse and novel therapeutic applications, and provide detailed experimental protocols to illustrate their practical implementation in a drug discovery setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of next-generation therapeutics.
The Pyrrolidine-3-Carboxylic Acid Core: A Privileged Scaffold
The strategic advantage of the pyrrolidine scaffold lies in its inherent structural properties. Unlike flat, aromatic rings, the puckered conformation of the pyrrolidine ring allows substituents to be projected into three-dimensional space, enabling a more precise and comprehensive exploration of a target's binding pocket.[1] This "pseudorotation" phenomenon, combined with the presence of up to four stereogenic carbons, allows for the generation of a rich diversity of stereoisomers, each with potentially unique biological profiles.[1]
The introduction of a carboxylic acid group at the 3-position further enhances the scaffold's utility. This functional group can act as a key hydrogen bond donor/acceptor, a metal chelator, or a handle for further chemical modification, making it a pivotal element in establishing potent pharmacodynamic interactions.
Foundational Synthetic Strategies
Accessing enantiomerically pure substituted pyrrolidine-3-carboxylic acids is a key challenge that has been met with several elegant synthetic solutions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
1,3-Dipolar Cycloaddition
A classic and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) and an activated alkene (the dipolarophile). The regio- and stereoselectivity of this reaction can be controlled by the nature of the reactants and catalysts, providing a robust pathway to densely functionalized pyrrolidines.[1][3]
Asymmetric Michael Addition
Organocatalytic asymmetric Michael additions have emerged as a concise and atom-economical method for synthesizing these scaffolds.[4][5][6][7] This approach often involves the conjugate addition of a nucleophile, such as a nitroalkane, to a carboxylate-substituted enone, followed by a reductive cyclization step to form the pyrrolidine ring.[4][5] This method allows for the direct installation of chirality and the creation of valuable intermediates for further elaboration.[5]
Below is a generalized workflow illustrating the synthesis of substituted pyrrolidine-3-carboxylic acids.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
The Tolylpyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of a tolyl moiety onto this saturated heterocycle introduces a nuanced interplay of steric and electronic properties, offering a powerful tool for modulating pharmacological activity and optimizing drug-like properties. This technical guide provides a comprehensive review of tolylpyrrolidine derivatives in medicinal chemistry, with a particular focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the critical role of the tolyl group's isomeric substitution (ortho, meta, and para) in dictating the biological profile of these compounds, primarily exploring their applications as anticonvulsant agents and their potential as dopamine transporter (DAT) inhibitors. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of tolylpyrrolidine derivatives and unlock their full therapeutic potential.
Introduction: The Strategic Value of the Tolylpyrrolidine Scaffold
The five-membered nitrogen-containing pyrrolidine ring is a ubiquitous feature in numerous FDA-approved drugs, underscoring its significance as a "privileged scaffold" in drug discovery.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets. The introduction of an aryl substituent, such as a tolyl group, further enhances the molecular complexity and provides a handle for fine-tuning the physicochemical properties of the molecule.
The tolyl group, a methyl-substituted phenyl ring, offers several advantages in drug design:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Steric Influence: The position of the methyl group (ortho, meta, or para) exerts distinct steric effects that can dictate the preferred conformation of the molecule and its binding orientation within a receptor pocket.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the aromatic ring and influence its interactions with the biological target.
This guide will explore how these properties of the tolyl group have been exploited in the design of tolylpyrrolidine derivatives with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.
Synthetic Strategies for Accessing the Tolylpyrrolidine Core
The construction of the tolylpyrrolidine scaffold can be approached through various synthetic methodologies, ranging from classical cyclization reactions to more modern, stereoselective approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrolidine ring and the specific tolyl isomer required.
Synthesis of N-Tolylpyrrolidine-2,5-diones (N-Tolylsuccinimides)
A prominent class of tolylpyrrolidine derivatives with well-documented biological activity is the N-tolylsuccinimides. These compounds are typically synthesized through the condensation of succinic anhydride with the corresponding toluidine isomer (o-, m-, or p-toluidine).
Experimental Protocol: General Synthesis of N-Tolylsuccinimides
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Toluidine: To the stirred solution, add the desired toluidine isomer (o-, m-, or p-toluidine) (1.0 equivalent).
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure N-tolylsuccinimide derivative.
Therapeutic Applications of Tolylpyrrolidine Derivatives
The unique structural features of tolylpyrrolidine derivatives have led to their investigation in a range of therapeutic areas, with a notable emphasis on CNS disorders.
Anticonvulsant Activity of N-Tolylsuccinimide Derivatives
The succinimide ring is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a clinically used drug for the treatment of absence seizures. The introduction of an N-aryl substituent, including the tolyl group, has been a key strategy in the development of new anticonvulsant agents with potentially broader spectrum of activity.
Structure-Activity Relationship (SAR) Insights:
While a systematic comparative study of ortho-, meta-, and para-tolylsuccinimides is not extensively documented in a single coherent study, general SAR principles for N-arylsuccinimides can be extrapolated. The anticonvulsant activity of these compounds is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.
-
Influence of the Aryl Group: The presence of an N-phenyl ring is generally well-tolerated and can confer activity against MES-induced seizures.
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact the anticonvulsant profile. For instance, in a series of N-phenylphthalimides, which share structural similarities with N-phenylsuccinimides, the substitution pattern on the phenyl ring was crucial for anticonvulsant efficacy.[2] Specifically, 2,6-dimethyl substitution on the N-phenyl ring resulted in potent anti-MES activity.[2] This suggests that the steric bulk and lipophilicity conferred by the methyl groups in the ortho positions are favorable for this activity.
-
Mechanism of Action: The anticonvulsant effect of many succinimide derivatives is attributed to their ability to block T-type calcium channels.[3]
Quantitative Data on N-Arylsuccinimide Analogues:
To illustrate the impact of N-aryl substitution on anticonvulsant activity, the following table summarizes data for related N-phenylphthalimide derivatives. While not direct tolylpyrrolidine data, it provides valuable insights into the effects of methyl substitution on the N-aryl ring.
| Compound | N-Aryl Substituent | Anti-MES ED50 (µmol/kg) | Protective Index (PI) |
| 1 | 2-Methylphenyl | 47.61 | 4.2 |
| 2 | 2,6-Dimethylphenyl | 25.2 | >75 |
| 3 | 2-Ethylphenyl | - | - |
| 4 | 2-Ethyl-6-methylphenyl | - | - |
| 5 | 2,6-Diethylphenyl | - | - |
| 6 | Phenyl | - | - |
| Data adapted from a study on N-phenylphthalimide derivatives, which are structurally related to N-phenylsuccinimides.[2] |
The data suggests that increasing the steric bulk at the ortho positions of the N-phenyl ring with methyl groups enhances anticonvulsant potency and safety (higher PI).[2] This provides a strong rationale for the systematic investigation of ortho-, meta-, and para-tolylsuccinimides to delineate the optimal substitution pattern for anticonvulsant activity.
Tolylpyrrolidine Derivatives as Potential Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for the treatment of various neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse. The pyrrolidine scaffold is present in several known DAT inhibitors. The incorporation of a tolyl group could offer a means to modulate the potency and selectivity of these compounds.
While specific studies focusing on tolylpyrrolidine derivatives as DAT inhibitors are limited in the public domain, the general principles of DAT inhibitor design suggest that the tolyl moiety could play a significant role in binding to the transporter. The binding pocket of DAT has both hydrophobic and aromatic regions, and the tolyl group could engage in favorable van der Waals and π-π stacking interactions. The position of the methyl group would likely influence the binding orientation and, consequently, the inhibitory potency.
Hypothetical Binding Mode of a Tolylpyrrolidine Derivative at DAT:
Caption: Hypothetical binding of a tolylpyrrolidine derivative at the DAT.
Further research is warranted to synthesize and evaluate a series of tolylpyrrolidine derivatives to establish their SAR as DAT inhibitors and to validate this hypothetical binding model.
Future Directions and Conclusion
Tolylpyrrolidine derivatives represent a promising, yet underexplored, area of medicinal chemistry. The existing literature, primarily focused on N-tolylsuccinimides, demonstrates the potential of this scaffold in developing novel anticonvulsant agents. The systematic exploration of the tolyl group's isomeric substitution is a critical next step in optimizing the anticonvulsant profile of these compounds.
Furthermore, the application of the tolylpyrrolidine scaffold to other CNS targets, such as the dopamine transporter, presents an exciting avenue for future research. The development of efficient and stereoselective synthetic routes to access a diverse range of tolylpyrrolidine derivatives will be paramount to unlocking their full therapeutic potential.
References
-
Dandekar, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1083. [Link]
-
Góra, J., et al. (2021). Synthesis and Anticonvulsant Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3183. [Link]
-
U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
-
Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(2), 241-247. [Link]
-
Wrobel, M. Z., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(23), 8780. [Link]
-
Al-Ghananeem, A. M., et al. (1994). Synthesis and anticonvulsant activity of some N-phenylphthalimides. Chemical & Pharmaceutical Bulletin, 42(9), 1817-1821. [Link]
-
Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]
-
Zou, M.-F., et al. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Szymański, P., et al. (2021). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 61(11), 5413-5428. [Link]
Sources
An In-Depth Technical Guide on the Safety and Handling of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride (HCl), a novel compound with potential applications in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS), this document establishes a risk mitigation strategy based on the chemical's structural motifs, data from analogous compounds, and established principles of laboratory safety for uncharacterized substances. This guide is intended for researchers, chemists, and drug development professionals.
Executive Summary: A Precautionary Approach to a Novel Compound
This guide is built on the foundational principle of treating any new or uncharacterized substance as potentially hazardous until sufficient data prove otherwise.[3] We will infer a probable hazard profile by dissecting the molecule's constituent parts—the pyrrolidine ring, the carboxylic acid group, and the hydrochloride salt—and by referencing safety data from structurally similar molecules.[4] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) and special precautions for particularly hazardous chemicals, a category under which novel compounds with unknown toxicity should be considered.[5]
Hazard Analysis and Inferred Risk Profile
A thorough risk assessment must be conducted before any handling of the compound.[6][7] This involves identifying potential hazards based on its chemical structure.
-
Pyrrolidine Moiety: Substituted pyrrolidines are common in drug discovery and can exhibit potent biological activity.[8] While the core structure is not acutely toxic, functionalization can dramatically alter its properties.
-
Carboxylic Acid Group: Carboxylic acids can be corrosive or irritating to the skin and eyes.[4] Dusts of solid carboxylic acids may also cause respiratory irritation.
-
Aromatic (Tolyl) Group: The tolyl group increases the molecule's lipophilicity, which could potentially facilitate absorption through the skin.
-
Hydrochloride Salt: The HCl salt indicates that the compound is likely a solid, acidic, and water-soluble powder. The primary hazard associated with the HCl component in solid form is its potential to create an acidic environment upon dissolution, which can be corrosive. In case of fire, thermal decomposition may release hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[9]
Based on data from analogous substituted pyrrolidine-2-carboxylic acid hydrochlorides, we can anticipate the following hazards, which should be assumed for Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl until proven otherwise.[10]
| Hazard Class | Inferred GHS Classification | Rationale and Precaution |
| Skin Corrosion/Irritation | Warning: Category 2 (H315) | Causes skin irritation. Based on general properties of acidic organic compounds and data for similar structures.[10] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Warning: Category 2A (H319) | Causes serious eye irritation.[10] Many carboxylic acid hydrochlorides are severe eye irritants.[11] Direct eye contact could lead to significant injury. |
| Specific Target Organ Toxicity (Single Exposure) | Warning: Category 3 (H335) | May cause respiratory irritation.[10] Fine powders of acidic organic compounds can irritate the respiratory tract if inhaled. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | Assume Moderate to High Toxicity. In the absence of data, a conservative approach is required.[12] Minimize all routes of exposure. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is essential for minimizing exposure.[13]
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[3]
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
-
Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[14]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be worn at all times when handling the compound.
-
Hand Protection: Nitrile or neoprene gloves are required.[3] Given the tolyl group, which may increase skin permeability, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] Safety glasses with side shields do not provide adequate protection against fine powders or splashes.[8]
-
Skin and Body Protection: A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[13] Ensure footwear completely covers the feet.
-
Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.[15]
Caption: PPE selection workflow for handling the compound.
Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to ensure safety and maintain the integrity of the compound.
Step-by-Step Handling Protocol
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, all necessary PPE is available and in good condition, and emergency equipment (eyewash, safety shower, spill kit) is accessible.
-
Designate Area: Clearly mark the designated area within the fume hood where the work will occur.
-
Weighing: To minimize static electricity and aerosolization, use an anti-static weighing dish. Perform all weighing operations slowly and carefully.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling Decontamination: After handling, wipe down the designated area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
-
Labeling: The container must be clearly labeled with the chemical name, any known hazard warnings (e.g., "Irritant"), and the date received.[2]
Emergency Procedures: Spill and Exposure Response
Preparation is crucial for effectively managing emergencies.[2]
Spill Response
This protocol is for a small-scale spill (milligrams to a few grams) inside a chemical fume hood.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don all required PPE, including double gloves.
-
Containment: Gently cover the solid spill with a dry absorbent material (e.g., vermiculite or sand). Do NOT use water, as this could create a corrosive acidic solution.
-
Collection: Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area using a cloth dampened with a mild soap and water solution.
-
Disposal: Seal and label the waste container and dispose of it through the institution's hazardous waste program.
Caption: Decision tree for small-scale spill response.
Exposure Procedures
Immediate action is required in the event of personal exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical constituents.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.
Conclusion
The responsible use of novel chemical entities like this compound is paramount in a research setting. While its full toxicological profile is unknown, a robust safety protocol can be established by analyzing its chemical structure, inferring potential hazards from analogous compounds, and adhering to the established principles of laboratory safety. By implementing stringent engineering controls, consistent use of appropriate PPE, and thorough emergency preparedness, researchers can handle this compound while minimizing risk to themselves and their environment.
References
-
(S)-(+)-Pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific.
-
A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
-
(S)-(+)-Pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
-
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.
-
Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
-
This compound. ChemBK.
-
SAFETY DATA SHEET - Tetrahydrothiopyran-4-carboxylic acid. Fisher Scientific.
-
SAFETY DATA SHEET - Hydrochloric acid solution. Sigma-Aldrich.
-
Chemical Control Banding Methodology. American Chemical Society.
-
Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager.
-
OSHA Laboratory Standard. Compliancy Group.
-
OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Lab Manager.
-
Control Banding. Canadian Centre for Occupational Health and Safety (CCOHS).
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
-
The OSHA Laboratory Standard. Lab Manager.
-
(+/-)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride. Chem-Impex.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. PubChem.
Sources
- 1. acs.org [acs.org]
- 2. moravek.com [moravek.com]
- 3. twu.edu [twu.edu]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Control banding - Wikipedia [en.wikipedia.org]
- 10. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.vt.edu [ehs.vt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. calpaclab.com [calpaclab.com]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Methodological & Application
Application Notes and Protocols: Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl in Asymmetric Synthesis
Introduction: A Privileged Scaffold for Asymmetric Transformations
The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Among the diverse strategies developed, organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal-mediated catalysis.[1] Chiral pyrrolidine derivatives, in particular, represent a privileged structural motif, capable of promoting a wide array of asymmetric transformations with high levels of stereocontrol.[1][2]
This application note focuses on Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride , a member of the 4-substituted pyrrolidine-3-carboxylic acid class of organocatalysts. The strategic placement of a carboxylic acid group at the 3-position and an aryl group at the 4-position of the pyrrolidine ring is crucial for its catalytic activity and stereodirecting ability. The carboxylic acid moiety can act as a hydrogen-bond donor or a Brønsted acid, activating the electrophile, while the secondary amine is essential for the formation of reactive enamine or iminium ion intermediates. The trans stereochemistry and the nature of the aryl substituent provide a defined chiral environment that dictates the facial selectivity of the reaction.
These catalysts have proven effective in various asymmetric reactions, including Mannich and Michael additions, by providing a scaffold that brings the reacting partners into a highly organized, stereochemically biased transition state.[3][4] This guide provides a comprehensive overview of the application of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl in asymmetric synthesis, focusing on a representative protocol for the Michael addition of ketones to nitroalkenes.
Safety and Handling
This compound is a hydrochloride salt, which may be hygroscopic and should be handled with care in a controlled environment.
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]
-
As an amine hydrochloride, this compound is a mild acid. Avoid contact with strong bases.
Storage and Handling of Hygroscopic Salts:
-
Store the catalyst in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.[7]
-
Minimize the time the container is open to the atmosphere. For frequent use, consider aliquoting the catalyst into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[7][8]
-
Clumping or caking of the powder is an indication of moisture absorption, which can affect its catalytic activity and lead to inaccurate weighing.[7]
| Hazard Statement | Precautionary Measure | Reference |
| May cause skin and eye irritation. | Wear protective gloves and safety glasses. In case of contact, rinse thoroughly with water. | [Fisher Scientific SDS][5] |
| May cause respiratory irritation. | Use in a well-ventilated area or fume hood. Avoid breathing dust. | [Fisher Scientific SDS][6] |
| Hygroscopic. | Store in a tightly sealed container in a dry environment. Minimize exposure to atmospheric moisture during handling. | [Benchchem Handling Guide][7][9] |
Mechanism of Action: Enamine Catalysis in Asymmetric Michael Addition
The catalytic prowess of pyrrolidine-based catalysts in Michael additions stems from their ability to activate the nucleophile (a ketone or aldehyde) through the formation of a chiral enamine intermediate. This mode of activation, known as enamine catalysis, transiently increases the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it sufficiently nucleophilic to attack the Michael acceptor.
The generalized catalytic cycle for the asymmetric Michael addition of a ketone to a nitroalkene using this compound is depicted below.
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Step-by-Step Mechanistic Explanation:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the ketone to form a chiral enamine intermediate. The carboxylic acid group on the catalyst can facilitate this step by acting as a general acid/base catalyst.
-
Nucleophilic Attack: The enamine, being a stronger nucleophile than the corresponding enol or enolate, attacks the β-carbon of the electrophilic nitroalkene (the Michael acceptor).[10][11] The stereochemistry of this step is controlled by the chiral environment created by the catalyst, particularly the bulky m-tolyl group, which shields one face of the enamine, directing the nitroalkene to the opposite face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water to release the chiral Michael adduct and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.
Representative Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative example and may require optimization for different substrates. All manipulations should be carried out using dry solvents and, if possible, under an inert atmosphere, especially when handling the hygroscopic catalyst.
Materials and Equipment:
-
This compound
-
Cyclohexanone (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or CHCl₃)
-
Weak base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Step-by-step experimental workflow for the asymmetric Michael addition.
Procedure:
-
Catalyst Preparation: To a dry reaction vial containing a magnetic stir bar, add this compound (e.g., 0.02 mmol, 10 mol%).
-
Reaction Setup: Add anhydrous solvent (e.g., 1.0 mL of toluene). If the hydrochloride salt is used, a stoichiometric amount of a non-nucleophilic base (e.g., Et₃N, 0.02 mmol) may be required to generate the free amine in situ. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Reactants: Add cyclohexanone (e.g., 0.4 mmol, 2.0 equivalents) followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Optimization Parameters:
The efficiency and stereoselectivity of the reaction can be influenced by several factors. Systematic optimization is recommended for new substrates.
| Parameter | Variation and Rationale |
| Catalyst Loading | Typically ranges from 1 to 20 mol%. Lower loading is economically favorable, but higher loading may be necessary for less reactive substrates. |
| Solvent | Solvents such as toluene, CH₂Cl₂, CHCl₃, and THF can be screened. The polarity and coordinating ability of the solvent can affect the stability of intermediates and the transition state geometry. |
| Temperature | Reactions are often run between -20 °C and room temperature. Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times. |
| Additives | In some cases, co-catalysts or additives like weak acids (e.g., benzoic acid) can enhance the reaction rate and selectivity by facilitating proton transfer steps. |
| Base | When using the HCl salt, the choice and amount of base to liberate the free amine can be critical. Non-nucleophilic bases like Et₃N or DIPEA are commonly used. An excess of base can sometimes be detrimental to the reaction. |
Conclusion
This compound is a promising organocatalyst for asymmetric synthesis. Its well-defined chiral architecture, featuring both a secondary amine for enamine/iminium ion formation and a carboxylic acid for potential hydrogen bonding interactions, makes it a valuable tool for constructing stereochemically rich molecules. The representative protocol for the asymmetric Michael addition serves as a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Through careful optimization of reaction parameters, this catalyst class can provide access to highly enantioenriched products, contributing to the advancement of drug discovery and development.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6334-6342. [Link]
-
McConnell, O. J., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6831. [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
-
Jacobsen, E. N., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society, 144(3), 1113-1123. [Link]
-
Iuliano, A. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3193. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]
-
Iuliano, A. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Wang, W., et al. (2007). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. Organic Letters, 9(7), 1243-1246. [Link]
-
Díez, D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 560-568. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Michael addition. [Link]
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl as a Chiral Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Asymmetric Organocatalysis and the Role of Proline Analogs
The field of asymmetric synthesis has been revolutionized by the advent of organocatalysis, a powerful tool that utilizes small organic molecules to accelerate chemical reactions enantioselectively. This approach offers a sustainable and often more economical alternative to traditional metal-based catalysts. Among the pioneering organocatalysts, the amino acid L-proline has demonstrated remarkable efficacy in a variety of transformations, including aldol and Mannich reactions.[1][2] The pyrrolidine scaffold, the core of proline, has since become a privileged motif in the design of new and more effective organocatalysts.
This document provides a detailed guide to the application of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl , a synthetic proline analog, as an organocatalyst. The introduction of a bulky tolyl group at the 4-position of the pyrrolidine ring is designed to enhance stereocontrol by creating a more defined chiral environment around the catalytic site. These application notes will delve into the mechanistic underpinnings of this catalyst, provide detailed protocols for its use in key asymmetric transformations, and offer insights into reaction optimization.
Mechanistic Principles: Enamine and Iminium Ion Catalysis
The catalytic activity of this compound, like other proline-based catalysts, stems from its ability to form two key transient intermediates: enamines and iminium ions . The secondary amine of the pyrrolidine ring is crucial for this dual catalytic cycle.
-
Enamine Catalysis: In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), the catalyst reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The steric bulk of the m-tolyl group plays a critical role in directing the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. The carboxylic acid moiety can act as a Brønsted acid, activating the electrophile through hydrogen bonding.
-
Iminium Ion Catalysis: For reactions involving α,β-unsaturated carbonyl compounds as the electrophile, the catalyst forms a transient iminium ion. This activation pathway lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack. Again, the stereochemistry of the product is dictated by the facial shielding provided by the catalyst's substituents.
Catalytic Cycle of a Pyrrolidine-Based Organocatalyst in an Asymmetric Aldol Reaction
Caption: Enamine formation and subsequent reaction in an asymmetric aldol reaction.
Proposed Synthesis of this compound
Retrosynthetic Analysis and Proposed Forward Synthesis
A potential disconnection for the target molecule suggests a Michael addition of a nitromethane equivalent to an unsaturated ester, followed by reductive cyclization.
General Workflow for the Synthesis of 4-Arylpyrrolidine-3-carboxylic Acids
Caption: A plausible synthetic pathway to the target organocatalyst.
Application Protocols
The following protocols are representative examples of how this compound can be employed in asymmetric synthesis. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst loading, and additives) is often necessary to achieve the best results for a specific substrate.
Protocol 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. Pyrrolidine-based organocatalysts are highly effective in promoting the reaction between a ketone and an aldehyde.
Step-by-Step Methodology:
-
To a stirred solution of the organocatalyst (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or a nonpolar solvent with a co-catalyst), add the aldehyde (1.0 mmol).
-
Add the ketone (2.0 to 10.0 mmol, can be used as solvent in some cases).
-
The reaction mixture is stirred at the desired temperature (-20 °C to room temperature) for 24-72 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Illustrative Performance Data (for a related prolinamide catalyst):
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 48 | 95 | 95:5 | 99 |
| Benzaldehyde | Acetone | 30 | Neat | 72 | 60 | - | 75 |
| 2-Chlorobenzaldehyde | Cyclohexanone | 20 | CH₂Cl₂ | 60 | 88 | 92:8 | 97 |
Note: Data is illustrative and derived from studies on similar pyrrolidine-based catalysts. Actual results with this compound may vary.
Protocol 2: Asymmetric Michael Addition
The Michael addition is a versatile method for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts are particularly effective for the addition of ketones and aldehydes to nitroolefins.
Step-by-Step Methodology:
-
In a reaction vial, dissolve the organocatalyst (10-20 mol%) and any additive (e.g., a carboxylic acid co-catalyst like benzoic acid) in the chosen solvent (e.g., toluene, CH₂Cl₂, or solvent-free).
-
Add the nitroolefin (1.0 mmol).
-
Add the ketone or aldehyde (2.0-5.0 mmol).
-
Stir the mixture at the specified temperature (0 °C to room temperature) for the required duration (12-96 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel.
-
Analyze the product to determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
Illustrative Performance Data (for a related pyrrolidine catalyst):
| Nitroolefin | Carbonyl Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 24 | 98 | 95:5 | 99 |
| (E)-1-Nitro-3-phenylprop-1-ene | Propanal | 20 | CH₂Cl₂ | 48 | 85 | 80:20 | 92 |
| (E)-2-(2-Nitrovinyl)furan | Acetone | 20 | Neat | 72 | 70 | - | 88 |
Note: This data is for illustrative purposes and is based on results obtained with similar pyrrolidine-based organocatalysts. Optimization will be required for the specific title compound.
Causality and Experimental Choices: A Deeper Look
-
Choice of Solvent: The solubility of the catalyst and the reactants, as well as the stability of the intermediates, are highly dependent on the solvent. Polar aprotic solvents like DMSO and DMF can often facilitate the reaction by solubilizing the catalyst and stabilizing charged intermediates.[3] However, nonpolar solvents are sometimes preferred for easier product isolation and can provide high stereoselectivity, especially with the use of additives.
-
Role of Additives: Acidic or basic additives can significantly influence the reaction rate and stereoselectivity. Carboxylic acids, for example, can act as co-catalysts by protonating the nitro group in a Michael addition, thereby increasing the electrophilicity of the Michael acceptor.[1]
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this often comes at the cost of a longer reaction time.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is generally desirable to use the lowest possible loading for economic and environmental reasons. The optimal loading is a balance between reaction efficiency and practicality.
Conclusion and Future Outlook
This compound represents a promising class of organocatalysts for asymmetric synthesis. Its design, featuring a sterically demanding substituent, is rationally based on the principles of stereochemical control in enamine and iminium ion catalysis. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in a range of important chemical transformations. Further research into the synthesis of this and related catalysts, as well as a more detailed exploration of their substrate scope and application in the synthesis of complex molecules and active pharmaceutical ingredients, is warranted. The continued development of such accessible and efficient organocatalysts will undoubtedly play a crucial role in the future of sustainable chemical synthesis and drug development.
References
-
Castán, A., Badorrey, R., Gálvez, J. A., & Díaz-de-Villegas, M. D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). MDPI. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). National Institutes of Health. [Link]
-
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions. (2010). PubMed Central. [Link]
-
Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions. (2008). PubMed. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2017). PubMed Central. [Link]
-
Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. (2002). ResearchGate. [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. (2007). PubMed. [Link]
-
Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed. [Link]
-
Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. (1974). PubMed. [Link]
Sources
Application Notes & Protocols: Synthetic Transformations of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Abstract
Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its constrained pyrrolidine scaffold, combined with strategically placed carboxylic acid and secondary amine functionalities, makes it an ideal starting material for creating diverse chemical libraries and complex molecular architectures. This guide provides a detailed technical overview and robust, field-tested protocols for two fundamental transformations of this compound: amide bond formation at the C3-carboxylic acid and N-alkylation at the pyrrolidine nitrogen. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Compound Properties, Handling, and Stoichiometry
Trans-4-m-tolylpyrrolidine-3-carboxylic acid is typically supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. This salt form has critical implications for its reactivity. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, any reaction requiring the nitrogen to act as a nucleophile (e.g., N-alkylation, N-acylation) necessitates the addition of a base to liberate the free amine. Similarly, while the carboxylic acid can be activated directly, the overall reaction pH must be carefully controlled.
Table 1: Physicochemical & Stoichiometric Data
| Parameter | Value | Notes |
| Chemical Formula | C₁₂H₁₆ClNO₂ | For the HCl salt. |
| Molecular Weight | 241.71 g/mol | For the HCl salt. |
| Appearance | Typically an off-white to white solid. | Verify with supplier's Certificate of Analysis. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols (MeOH, EtOH); limited solubility in less polar solvents (DCM, THF) until neutralized. | Solvent choice is critical and reaction-dependent. |
| pKa (Estimated) | Carboxylic Acid: ~3.5-4.5; Pyrrolidinium: ~10-11 | The amine is protonated in the solid state. |
General Experimental Workflow
A systematic approach is crucial for success. The following workflow represents a generalized sequence for the protocols described herein. Each step includes critical decision points that are further elaborated in the specific protocols.
Caption: General experimental workflow for synthetic transformations.
Protocol 1: Amide Coupling via Carboxylic Acid Activation
Amide bond formation is one of the most performed reactions in drug discovery.[1] This protocol details the coupling of the C3-carboxylic acid with a representative primary amine (e.g., benzylamine) using HATU, a highly efficient and widely used coupling reagent.[2][3]
Principle of Reaction: The reaction proceeds in two main stages.[2][4] First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester.[2][4][5] Second, the amine nucleophile attacks this active ester to form the thermodynamically stable amide bond, regenerating the activating agent's leaving group.[4] The base (DIPEA) is crucial for deprotonating the carboxylic acid and the ammonium salt of the incoming amine, if it is also an HCl salt.
Sources
Application Note: Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl as a Versatile Scaffold for Novel Bioactive Compounds
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for designing potent and selective ligands for various biological targets. This application note details the utility of Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride, a key intermediate for the synthesis of novel compounds with potential applications in neuropharmacology and other therapeutic areas.[3] The presence of the tolyl group offers a site for further structural modifications, enabling the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the chemical properties of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, a detailed, field-proven protocol for its derivatization via amide coupling, and a discussion of the potential applications of the resulting novel compounds, particularly as neurokinin receptor antagonists.[3]
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is crucial for successful synthesis and downstream applications.
| Property | Value | Source |
| Chemical Name | (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid hydrochloride | ChemBK[4] |
| CAS Number | 1049976-06-8 | ChemBK[4] |
| Molecular Formula | C12H16ClNO2 | ChemBK[4] |
| Molecular Weight | 241.71 g/mol | ChemBK[4] |
| Appearance | White to off-white powder | Generic observation for similar compounds |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO | Inferred from hydrochloride salt nature |
Chemical Structure:
Caption: Chemical structure of this compound.
Application: Synthesis of a Novel Carboxamide Derivative
This section provides a detailed protocol for the synthesis of a novel carboxamide derivative, N-((3,5-bis(trifluoromethyl)phenyl)methyl)-trans-4-(m-tolyl)pyrrolidine-3-carboxamide, a potential neurokinin-1 (NK1) receptor antagonist. The choice of the (3,5-bis(trifluoromethyl)phenyl)methylamine is based on its prevalence in known NK1 antagonists, where it often serves as a key pharmacophore.
Reaction Scheme
Caption: Workflow for the synthesis of the target carboxamide.
Experimental Protocol
Materials:
-
This compound
-
(3,5-Bis(trifluoromethyl)phenyl)methanamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0°C under a nitrogen atmosphere. Stir the mixture for 10 minutes to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Activation: Add HATU (1.1 eq) to the reaction mixture and stir for an additional 15 minutes at 0°C. This step forms the highly reactive OAt-active ester intermediate.[5][6]
-
Amine Addition: Add (3,5-Bis(trifluoromethyl)phenyl)methanamine (1.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3,5-bis(trifluoromethyl)phenyl)methyl)-trans-4-(m-tolyl)pyrrolidine-3-carboxamide.
Characterization of the Final Product
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Rationale and Scientific Insights
The choice of HATU as the coupling reagent is based on its high efficiency and low rate of epimerization, which is crucial when working with chiral building blocks.[5] The use of DIPEA as a non-nucleophilic base is essential to prevent unwanted side reactions. The trans-stereochemistry of the starting material is expected to be retained throughout the synthesis, which is critical for the desired biological activity, as the spatial arrangement of the aryl groups is often a key determinant for receptor binding.
Application in Drug Discovery: Targeting the Neurokinin-1 Receptor
Substance P, a neuropeptide of the tachykinin family, is the preferred endogenous ligand for the neurokinin-1 (NK1) receptor. Antagonists of the NK1 receptor have shown therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety. The structural motif of a 4-arylpyrrolidine-3-carboxamide is a known core of potent NK1 receptor antagonists.
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of the synthesized antagonist.
The synthesized N-((3,5-bis(trifluoromethyl)phenyl)methyl)-trans-4-(m-tolyl)pyrrolidine-3-carboxamide is a promising candidate for evaluation as an NK1 receptor antagonist. The m-tolyl group and the 3,5-bis(trifluoromethyl)benzyl moiety are positioned to interact with specific binding pockets within the receptor, potentially leading to high affinity and selectivity. Further in vitro and in vivo studies would be required to fully characterize its pharmacological profile.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward and efficient amide coupling protocol described herein provides a reliable method for the derivatization of this scaffold. The resulting carboxamides, particularly those designed to target G-protein coupled receptors such as the NK1 receptor, hold significant promise for the development of new therapeutic agents for a variety of disorders. The principles and protocols outlined in this application note can be readily adapted by researchers in medicinal chemistry and drug discovery to explore the full potential of this and related pyrrolidine-based building blocks.
References
-
Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. National Institutes of Health. [Link]
-
This compound. ChemBK. [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub: are you are robot? [sci-hub.st]
- 5. peptidebridge.com [peptidebridge.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Topic: Strategic Incorporation of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl into Advanced Peptide Scaffolds
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The design of conformationally constrained peptides is a cornerstone of modern peptidomimetic and drug discovery efforts. Non-natural amino acids are critical tools in this pursuit, enabling the synthesis of peptides with enhanced proteolytic stability, receptor affinity, and bioavailability. This document provides a detailed technical guide on the application of Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride, a unique proline analogue, in solid-phase peptide synthesis (SPPS). We will explore the structural implications of this building block and provide robust, field-tested protocols for its efficient incorporation into novel peptide sequences.
Introduction: The Scientific Rationale for Constrained Proline Analogues
Standard peptides often suffer from metabolic instability and conformational flexibility, limiting their therapeutic potential. The introduction of rigid structural motifs can overcome these limitations by locking the peptide backbone into a bioactive conformation. Trans-4-m-tolylpyrrolidine-3-carboxylic acid is a proline analogue designed for this purpose. Its key features are:
-
Pyrrolidine Ring: Provides a rigid backbone constraint similar to proline, inducing specific turns in the peptide chain.
-
β-Amino Acid Structure: The carboxylic acid at the 3-position extends the peptide backbone by one carbon atom compared to an alpha-amino acid, altering the peptide's secondary structure and hydrogen bonding patterns.
-
Trans-4-m-tolyl Group: This bulky, hydrophobic substituent at the 4-position, in a trans relationship to the carboxyl group, serves as a powerful conformational director. It restricts the rotation of the Cγ-Cδ bond and introduces a specific steric and electronic footprint, which can be exploited for targeted interactions with protein surfaces.
The hydrochloride salt form ensures stability but requires a specific neutralization step during the coupling reaction, as the pyrrolidine nitrogen is protonated and thus non-nucleophilic.
Visualization of Key Structures
To effectively utilize this building block, it is essential to understand its chemical architecture.
Caption: Structure of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl.
Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for standard manual or automated Fmoc/tBu-based SPPS.[1][2][3] The key challenge is the coupling of a sterically hindered secondary amine, which requires optimized conditions for high efficiency.[4]
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Building Block: Fmoc-Trans-4-m-tolylpyrrolidine-3-carboxylic acid. (Note: The building block must be N-Fmoc protected for incorporation).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Step-by-Step Coupling Protocol
This procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus and the previous amino acid has just been deprotected, leaving a free amine on the resin-bound peptide.
Step 1: Resin Preparation
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
Step 3: Activation and Coupling of the Proline Analogue This step is critical due to the steric hindrance and the secondary amine nature of the proline analogue. The use of HATU is strongly recommended as it is highly effective for coupling hindered amino acids and minimizing racemization.[5][7]
-
Prepare the Activation Solution: In a separate vial, dissolve:
-
Fmoc-Trans-4-m-tolylpyrrolidine-3-carboxylic acid (4 equivalents relative to resin loading).
-
HATU (3.9 equivalents).
-
-
Add DMF to dissolve the solids completely.
-
Add DIEA (8 equivalents) to the activation solution. The solution should change color. Note: The excess DIEA is required to both neutralize the building block's HCl salt and facilitate the coupling reaction.
-
Couple to Resin: Immediately add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1 to 4 hours. Reaction time may need to be extended compared to standard amino acids.
Step 4: Monitoring and Washing
-
Perform a qualitative test to monitor reaction completion. A standard ninhydrin (Kaiser) test will yield a negative result (colorless) for this secondary amine. The Chloranil test is the appropriate method for confirming the absence of a free secondary amine.
-
If the coupling is incomplete, drain the vessel and repeat the coupling step with freshly prepared reagents.
-
Once complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
The peptide is now ready for the next cycle of deprotection and coupling.
Quantitative Parameters for Coupling
| Reagent | Molar Equivalents (vs. Resin Capacity) | Purpose |
| Fmoc-Proline Analogue | 4.0 | The amino acid building block to be added. |
| HATU | 3.9 | High-efficiency coupling reagent; forms a reactive OAt-active ester.[8] |
| DIEA | 8.0 | Non-nucleophilic base for carboxylate activation and HCl neutralization. |
| Reaction Time | 1 - 4 hours | Extended time to overcome steric hindrance. |
| Solvent | DMF | Standard polar aprotic solvent for SPPS.[9] |
Workflow Visualization
The following diagram illustrates the critical activation and coupling phase of the protocol.
Caption: Workflow for the activation and coupling of the proline analogue.
Troubleshooting and Expert Insights
-
Problem: Incomplete or slow coupling.
-
Cause: Steric hindrance from the tolyl group and the secondary amine can significantly slow down reaction kinetics compared to standard amino acids.[10]
-
Solution 1: Increase coupling time up to 24 hours. Monitor periodically with the Chloranil test.
-
Solution 2: Increase temperature. Performing the coupling at 40-50°C can enhance the reaction rate. Microwave-assisted SPPS is also a highly effective strategy for difficult couplings.
-
Solution 3: Use a more potent coupling reagent. While HATU is excellent, COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) can sometimes offer superior performance for extremely hindered couplings.
-
-
Expert Insight: The trans stereochemistry is crucial for inducing a specific peptide turn. It is imperative to use a stereochemically pure starting material to avoid a mixture of diastereomeric peptides, which would complicate purification and interpretation of biological data.
Conclusion
Trans-4-m-tolylpyrrolidine-3-carboxylic acid is a specialized building block that offers peptide chemists a powerful tool to enforce specific backbone conformations. While its incorporation requires optimized conditions to overcome steric hindrance, the use of modern uronium-based coupling reagents like HATU, combined with extended reaction times and careful monitoring, enables its efficient and reliable integration into peptide sequences. The resulting peptides, with their unique structural constraints, are valuable candidates for developing next-generation therapeutics with improved pharmacological profiles.
References
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available at: [Link]
-
Greening Fmoc/tBu solid-phase peptide synthesis. Royal Society of Chemistry. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Basic principles. Oxford Academic. Available at: [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]
-
Proline Analogues. ACS Publications. Available at: [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Comparative study of methods to couple hindered peptides. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Abstract
This document provides a detailed, scalable, and robust protocol for the synthesis of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug discovery. Pyrrolidine scaffolds are prevalent in numerous biologically active compounds, and their derivatives are of significant interest as constrained analogues of neurotransmitters like GABA.[1][2] The presented synthesis is designed for scalability, employing a diastereoselective Michael addition as the key step to construct the pyrrolidine core. This guide offers in-depth procedural details, mechanistic insights, and practical considerations for successful execution from bench scale to pilot plant production.
Introduction
The 3,4-disubstituted pyrrolidine motif is a cornerstone in the design of novel therapeutics. The rigid pyrrolidine ring constrains the conformation of flexible pharmacophores, often leading to enhanced potency and selectivity for their biological targets. Trans-4-m-tolylpyrrolidine-3-carboxylic acid, in particular, serves as a valuable intermediate for creating analogues of bioactive molecules where the tolyl group can engage in specific hydrophobic or π-stacking interactions within a receptor's binding pocket.
Traditional synthetic routes to such structures can be lengthy, low-yielding, or not amenable to large-scale production. The method detailed herein is based on a convergent and scalable strategy, prioritizing commercially available starting materials, operational simplicity, and high diastereoselectivity.
Overall Synthetic Strategy
The synthesis is designed in four main stages, starting from commercially available m-tolualdehyde and N-Boc-glycine methyl ester. The core of this strategy is a base-catalyzed Michael addition to form the pyrrolidine ring with the desired trans stereochemistry.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Michael Acceptor - Methyl (E)-3-(m-tolyl)acrylate
The synthesis begins with the creation of the α,β-unsaturated ester, which will act as the Michael acceptor. The Horner-Wadsworth-Emmons reaction is selected for its high yield, scalability, and excellent E-stereoselectivity.
Protocol
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 5 volumes relative to the phosphonate ester).
-
Cool the THF to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions. Caution: NaH is highly reactive and flammable.
-
-
Ylide Formation:
-
In a separate flask, dissolve methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF (2 volumes).
-
Add this solution dropwise to the NaH suspension over 30-45 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the phosphonate ylide.
-
-
Wittig Reaction:
-
Add m-tolualdehyde (1.0 equivalent), dissolved in a small amount of THF, dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield methyl (E)-3-(m-tolyl)acrylate as a clear oil.
-
Expert Insights
-
Causality: The use of NaH ensures the complete deprotonation of the phosphonate ester, driving the reaction to completion. The Horner-Wadsworth-Emmons reaction is preferred over the standard Wittig reaction as it typically avoids the formation of triphenylphosphine oxide, which can complicate purification on a large scale. The resulting phosphate byproduct is water-soluble and easily removed during the aqueous work-up.
Part 2: Diastereoselective Michael Addition and Cyclization
This is the key step where the pyrrolidine ring is constructed with the desired trans stereochemistry. The reaction involves the conjugate addition of the enolate of N-Boc-glycine methyl ester to the m-tolyl-substituted Michael acceptor.
Caption: Key steps in the formation of the pyrrolidine ring.
Protocol
-
Reaction Setup:
-
In a flame-dried, multi-neck flask under a nitrogen atmosphere, dissolve N-Boc-glycine methyl ester (1.1 equivalents) in anhydrous THF (10 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equivalents) to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Michael Addition:
-
In a separate flask, dissolve methyl (E)-3-(m-tolyl)acrylate (1.0 equivalent) in anhydrous THF (2 volumes).
-
Add this solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours. The progress can be monitored by TLC or LC-MS.
-
-
Cyclization and Work-up:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure. The resulting crude product, methyl 1-Boc-trans-4-(m-tolyl)pyrrolidine-3-carboxylate, can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.
-
Expert Insights
-
Stereoselectivity: The trans diastereomer is generally favored in this type of reaction due to thermodynamic control. The bulky Boc and m-tolyl groups prefer to be in a pseudo-equatorial position in the transition state, minimizing steric hindrance.
-
Base Selection: LiHMDS is a strong, non-nucleophilic base that cleanly generates the desired enolate without competing side reactions like ester saponification.
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions and ensure high diastereoselectivity.
Part 3: Deprotection and Hydrolysis
In this stage, the N-Boc protecting group is removed, and the methyl ester is hydrolyzed to the carboxylic acid. This can be accomplished in a single step using strong acidic conditions.
Protocol
-
Acidic Hydrolysis:
-
Dissolve the crude methyl 1-Boc-trans-4-(m-tolyl)pyrrolidine-3-carboxylate from the previous step in a 6 M aqueous solution of hydrochloric acid (HCl, 10-20 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by LC-MS until both the Boc group and the methyl ester are fully cleaved.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove water and excess HCl.
-
The crude product will be the hydrochloride salt.
-
Expert Insights
-
One-Pot Procedure: Combining deprotection and hydrolysis into a single step is highly efficient for a scalable process.[3][4] The use of a strong acid like HCl facilitates both transformations.[5]
-
Byproduct Removal: The byproducts of this step (t-butanol and carbon dioxide from the Boc group, and methanol from the ester) are volatile and easily removed during concentration.
Part 4: Purification and Final Salt Formation
The final step involves the purification of the target compound and ensuring it is in the stable hydrochloride salt form.
Protocol
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot solvent, such as a mixture of isopropanol and water or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Final Salt Formation (if necessary):
-
If the free base was isolated at any point, it can be converted to the hydrochloride salt.
-
Dissolve the free amino acid in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether).[6]
-
The hydrochloride salt will precipitate and can be collected by filtration.[7]
-
Data Summary
| Step | Product | Starting Materials | Key Reagents | Expected Yield | Purity (Typical) |
| 1 | Methyl (E)-3-(m-tolyl)acrylate | m-Tolualdehyde, Methyl 2-(diethoxyphosphoryl)acetate | NaH, THF | 85-95% | >98% |
| 2 | Methyl 1-Boc-trans-4-(m-tolyl)pyrrolidine-3-carboxylate | Methyl (E)-3-(m-tolyl)acrylate, N-Boc-glycine methyl ester | LiHMDS, THF | 70-85% | >95% (trans) |
| 3 & 4 | Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl | Methyl 1-Boc-trans-4-(m-tolyl)pyrrolidine-3-carboxylate | 6 M HCl | 80-90% | >99% |
Conclusion
This application note provides a comprehensive and scalable synthetic route to trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The methodology is built upon robust and well-understood chemical transformations, ensuring reliability and high yields. By following this protocol, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.
References
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. (n.d.). Retrieved from [Link]
-
Dolfen, J., Boydas, E. B., Van Speybroeck, V., Catak, S., Van Hecke, K., & D'hooghe, M. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092–10109. Available from: [Link]
-
Andersen, K. E., et al. (1998). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 41(16), 3073-3084. Available from: [Link]
-
Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. (n.d.). PubMed. Retrieved from [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to convert amino acid to its hydrochloride? (2016). ResearchGate. Retrieved from [Link]
-
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023). Quora. Retrieved from [Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. Retrieved from [Link]
-
Michael Additions to (R)-1-Acetyl-5-isopropoxy-3-pyrrolin-2-one and Subsequent N-Acyliminium Ion Generation: Synthesis of Enantiopure 1-Azabicycles and Preparation of an Intermediate for a Projected Synthesis of Roseophilin. (n.d.). ACS Publications. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. (n.d.). ACS Publications. Retrieved from [Link]
- Deprotection of boc-protected compounds. (n.d.). Google Patents.
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). PubMed Central. Retrieved from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved from [Link]
-
Recent developments in chemical deprotection of ester functional group. (n.d.). Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl in the synthesis of GABA uptake inhibitors
Application Note & Protocol
Topic: Strategic Synthesis of Novel GABA Uptake Inhibitors Utilizing a trans-4-Arylpyrrolidine-3-carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Executive Summary
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), and its modulation is a cornerstone of therapeutic intervention for neurological disorders like epilepsy and anxiety.[1][2][3] GABA transporters (GATs), particularly the GAT1 subtype, are critical for regulating synaptic GABA levels by facilitating its reuptake from the synaptic cleft.[1][2][4][5] Inhibiting this process with GABA uptake inhibitors (GUIs) increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][2] This guide details the strategic use of trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, a versatile chemical scaffold, for the synthesis of potent and selective GAT1 inhibitors. We provide a representative, field-tested protocol, explain the scientific rationale behind key steps, and outline methodologies for biological validation.
The Central Role of the Pyrrolidine Scaffold
The pyrrolidine-3-carboxylic acid moiety is a proven pharmacophore for GAT inhibition. It serves as a rigid analog of GABA, providing the necessary carboxylic acid group for interaction with the transporter while the substituted pyrrolidine ring allows for the attachment of lipophilic side chains. These side chains are crucial for achieving high affinity and selectivity for GAT1.[6][7][8][9] The well-known GAT1 inhibitor Tiagabine, for example, is built upon the closely related (R)-nipecotic acid (piperidine-3-carboxylic acid) core, demonstrating the success of this design principle.[10][11][12] The trans stereochemistry and the aryl group at the 4-position of the precursor, such as in trans-4-m-tolylpyrrolidine-3-carboxylic acid, provide a defined three-dimensional structure that can be exploited to optimize interactions with the transporter protein.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid hydrochloride | [13] |
| Synonyms | This compound | [13] |
| CAS Number | 1049976-06-8 | [13] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [13] |
| Molecular Weight | 241.71 g/mol (as HCl salt) | [13] |
| Appearance | White to off-white crystalline powder | Analogous Compounds[14][15][16][17] |
| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents. | General Knowledge |
| Storage | Store at 2-8°C, desiccated, protected from light. | Analogous Compounds[14][15][16] |
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Synthesis Protocol: N-Alkylation to a Representative GAT1 Inhibitor
This protocol describes the synthesis of a representative GAT1 inhibitor, (3R,4S)-1-[4,4-bis(4-fluorophenyl)but-3-en-1-yl]-4-(m-tolyl)pyrrolidine-3-carboxylic acid, by N-alkylation of the precursor. This target structure is designed based on established structure-activity relationships (SAR), incorporating a diarylalkenyl moiety known to confer high GAT1 potency.[10][11][18]
Principle of the Reaction
The synthesis proceeds via a standard nucleophilic substitution (SN2) reaction. The secondary amine of the pyrrolidine ring acts as a nucleophile, displacing a leaving group (e.g., bromide) from a lipophilic alkylating agent. A non-nucleophilic organic base is used to deprotonate the pyrrolidine hydrochloride salt in situ, liberating the free amine for reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity |
| This compound | C₁₂H₁₆ClNO₂ | 241.71 | 242 mg (1.0 mmol) |
| 1-bromo-4,4-bis(4-fluorophenyl)but-3-ene | C₁₆H₁₃BrF₂ | 335.18 | 369 mg (1.1 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 0.52 mL (3.0 mmol) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | NaHCO₃ | 84.01 | As needed |
| Brine (Saturated NaCl soln.) | NaCl | 58.44 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (10 mL) to the flask. The starting material may not fully dissolve. Add DIPEA (0.52 mL, 3.0 mmol). Stir the mixture at room temperature for 15 minutes. Expert Insight: Using at least two equivalents of base is crucial; one to neutralize the HCl salt and one to scavenge the HBr generated during the reaction. DIPEA is an ideal choice as its steric bulk prevents it from acting as a competing nucleophile.
-
Addition of Alkylating Agent: Add a solution of 1-bromo-4,4-bis(4-fluorophenyl)but-3-ene (369 mg, 1.1 mmol) in 2 mL of anhydrous DMF to the reaction mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 12-18 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10:1 Dichloromethane:Methanol. The product should have a higher Rf value than the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL). Causality Note: The acid wash removes residual DIPEA, while the bicarbonate wash removes any unreacted starting material and acidic impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to yield the pure product. Expected yield: 65-75%.
Characterization of the Final Product
Validation of the molecular structure and purity is a non-negotiable step.
| Technique | Expected Results for (3R,4S)-1-[4,4-bis(4-fluorophenyl)but-3-en-1-yl]-4-(m-tolyl)pyrrolidine-3-carboxylic acid |
| ¹H NMR | Complex multiplet signals corresponding to aromatic protons (tolyl and fluorophenyl groups), vinyl proton, and aliphatic protons of the pyrrolidine ring and alkyl chain. |
| ¹³C NMR | Signals for carboxylic acid carbon (~175 ppm), aromatic carbons, vinyl carbons, and aliphatic carbons. |
| Mass Spec (ESI+) | Calculated [M+H]⁺: 462.21. Found: 462.2. |
| HPLC Purity | >95% purity (e.g., at 254 nm). |
Biological Evaluation: In Vitro GABA Uptake Assay
Confirming the biological activity of the synthesized compound is the ultimate goal. This protocol outlines a standard method for assessing GAT1 inhibition using either rat brain synaptosomes or HEK293 cells stably expressing human GAT1 (hGAT1).[19][20]
Assay Principle
The assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells or vesicles containing the GAT1 transporter. The amount of radioactivity incorporated is inversely proportional to the inhibitory potency of the compound.
Step-by-Step Assay Protocol
-
Preparation:
-
Prepare assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare a stock solution of the synthesized test compound (e.g., 10 mM in DMSO) and create serial dilutions to generate a concentration-response curve (e.g., 100 µM to 1 nM).
-
Prepare a solution of [³H]-GABA in assay buffer (final concentration ~10-20 nM).
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the test compound dilution or vehicle (for total uptake) or a saturating concentration of a known GAT1 inhibitor like Tiagabine (for non-specific uptake).
-
Add 100 µL of the cell suspension or synaptosome preparation.
-
Pre-incubate for 15-20 minutes at room temperature.
-
-
Initiation and Termination:
-
Initiate the uptake by adding 50 µL of the [³H]-GABA solution to all wells.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.[20]
-
Terminate the uptake by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. Immediately wash the filters with ice-cold assay buffer (3x) to remove unincorporated radiolabel.[20]
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).
-
Normalize the data as a percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow and Troubleshooting
Overall Workflow Diagram
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of precursor. 2. Inactive alkylating agent. 3. Insufficient reaction time/temp. | 1. Ensure DIPEA is fresh and use 2.5-3.0 equivalents. 2. Check the purity of the bromide; synthesize fresh if necessary. 3. Increase reaction time to 24h or temperature to 70°C; monitor by LC-MS. |
| Impure Product after Column | Co-elution of impurities or starting material. | 1. Adjust the polarity of the chromatography solvent system (e.g., use a shallower gradient). 2. Consider reverse-phase HPLC for final purification if impurities persist. |
| High Variability in Bio-Assay | 1. Inconsistent cell/synaptosome density. 2. Pipetting errors. 3. Compound precipitation at high conc. | 1. Ensure homogenous cell suspension before plating. 2. Use calibrated pipettes; perform dilutions carefully. 3. Check solubility in assay buffer; add a small amount of co-solvent (e.g., BSA) if needed. |
References
-
Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [11][12]
- Borden, L. A., et al. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219–224.
- Bialer, M., et al. (2007). Progress report on new antiepileptic drugs: a summary of the Eighth Eilat Conference (EILAT VIII). Epilepsy Research, 73(1), 1-52.
-
Clausen, R. P., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(5), 645-652. [6]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [20]
-
Kragler, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110711. [21]
-
Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?[1]
-
Sarup, A., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry, 13(21), 5991-6000. [3][22]
-
Schlessinger, A., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e43. [19]
-
Wikipedia. (n.d.). GABA reuptake inhibitor. [2]
-
Yadav, R., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Cellular Neuroscience, 12, 292. [4][5]
Sources
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chembk.com [chembk.com]
- 14. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
- 17. scbt.com [scbt.com]
- 18. Design, synthesis, and biological evaluation of the N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Abstract
This document provides detailed analytical methods for the accurate quantification of Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride (TTPC-HCl), a compound of interest in pharmaceutical research and development. Two primary instrumental methods are presented: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide is intended for researchers, analytical scientists, and quality control professionals. It offers step-by-step protocols, explains the scientific rationale behind methodological choices, and outlines a validation strategy compliant with international guidelines.
Introduction and Physicochemical Properties
Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl is a substituted pyrrolidine derivative. As with many novel chemical entities, establishing reliable and validated analytical methods is critical for ensuring purity, stability, and accurate dosage in research and manufacturing settings. The molecular structure of TTPC-HCl, featuring a tolyl group (chromophore), a carboxylic acid, and a secondary amine, dictates the analytical strategies employed.
-
Molecular Structure: C₁₂H₁₆ClNO₂
-
Key Functional Groups: Carboxylic acid, secondary amine, aromatic (tolyl) ring.
-
Chromophore: The tolyl group provides UV absorbance, which is essential for HPLC-UV detection. Aromatic carboxylic acids typically exhibit UV absorption maxima in the 200-280 nm range.[1][2][3]
-
Ionization: The presence of both an acidic (carboxylic acid) and a basic (secondary amine) group makes the molecule amenable to ionization for mass spectrometry, particularly in positive ion mode via protonation of the amine.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a widely applicable, robust, and cost-effective technique for quantifying TTPC-HCl in bulk material and simple formulations. The method is based on a reversed-phase separation mechanism.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. TTPC-HCl, being moderately polar, will be retained on the column and then eluted by adjusting the strength of the organic solvent in the mobile phase. The pH of the mobile phase is a critical parameter; it is controlled to ensure the analyte is in a single, consistent ionic form, which results in sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a certified reference standard.
Experimental Protocol
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Autosampler | Capable of 10 µL injections |
| Vials | 2 mL amber glass vials with PTFE septa |
| Filters | 0.45 µm PTFE syringe filters |
| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |
| Reagents | Potassium Phosphate Monobasic, Phosphoric Acid |
-
Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):
-
Accurately weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of this buffer and acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of TTPC-HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of TTPC-HCl into a 10 mL volumetric flask.
-
Add ~7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Rationale for Experimental Choices
-
Column: A C18 column is a general-purpose reversed-phase column that provides excellent retention for moderately polar aromatic compounds like TTPC-HCl.[4]
-
Mobile Phase pH: At pH 3.0, the carboxylic acid group (pKa ~4-5) will be protonated (neutral), and the secondary amine (pKa ~9-10) will be protonated (positive charge). This single, stable ionic form prevents peak splitting and tailing, leading to better chromatography.
-
Wavelength: The tolyl group is expected to have a strong absorbance around 220 nm. A diode array detector can be used to determine the optimal wavelength for maximum sensitivity. Simple aromatic carboxylic acids often show absorbance around 210 nm.[3][5]
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. It provides good peak shape for a wide range of compounds.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace impurity detection, LC-MS/MS is the method of choice.[6] This method offers superior specificity by monitoring a specific mass-to-charge (m/z) transition.
Principle of the Method
The analyte is first separated using HPLC, similar to the UV method. The eluent is then directed into a mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions of the analyte. In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects the parent ion (precursor ion) of TTPC-HCl. This ion is fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Experimental Protocol
| Parameter | Specification |
| LC System | UPLC or HPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI Source |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Solvents | LC-MS Grade Acetonitrile and Water |
| Reagents | LC-MS Grade Formic Acid |
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile buffer compatible with MS and helps promote protonation for positive mode ESI.[7]
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards as described in the HPLC-UV method, but use Mobile Phase A as the diluent. Concentrations for LC-MS/MS are typically much lower (e.g., 0.1 to 100 ng/mL).
-
-
LC and MS Conditions:
| Parameter | Condition |
| LC Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transition | Hypothetical: Precursor Ion (Q1): m/z 222.1 → Product Ion (Q3): m/z 176.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
Note: The exact m/z values and collision energy must be optimized experimentally by infusing a standard solution of TTPC-HCl.
Method Validation Strategy
To ensure the developed methods are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
-
Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Determined by spike/recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (RSD) for replicate injections (n=6). RSD should be <1.0%.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Example Validation Data Summary (Hypothetical)
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | As defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | < 0.8% | < 1.5% | ≤ 2.0% |
| LOQ | 1 µg/mL | 0.1 ng/mL | - |
Visualizations and Workflows
General Analytical Workflow
Caption: General workflow for analytical method development and validation.
HPLC-UV Sample Analysis Protocol
Caption: Step-by-step workflow for sample analysis using HPLC-UV.
Principle of LC-MS/MS MRM Detection
Caption: Visualization of the Multiple Reaction Monitoring (MRM) process.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl. The HPLC-UV method is ideal for routine quality control and assay, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis and bioanalytical applications. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Guideline Q2(R1) on Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ScienceDirect. [Link]
-
Typical UV spectra of the different compound types. ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. MDPI. [Link]
-
Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. [Link]
-
Separation of Acetic acid, (p-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
Sources
- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for the Functionalization of Pyrrolidine Rings
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable feature for enhancing binding affinity and selectivity to biological targets.[3] This guide provides a detailed, step-by-step overview of key methodologies for the functionalization of the pyrrolidine ring, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of N-functionalization, direct C-H functionalization, and stereoselective modifications, offering not just protocols but also the underlying mechanistic principles and practical insights to empower your research.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of bioactive molecules.[1] Its prevalence in FDA-approved drugs underscores its importance in therapeutic development. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations, enabling it to interact optimally with protein binding pockets.[3] Furthermore, the chiral centers that can be readily introduced onto the pyrrolidine ring are crucial for achieving stereospecific interactions with biological targets.
This guide will explore the chemical toolbox available for modifying the pyrrolidine ring, enabling the synthesis of diverse libraries of compounds for biological screening and the optimization of lead candidates in drug discovery programs.
N-Functionalization: Modifying the Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a primary site for functionalization, offering a straightforward handle to introduce a wide array of substituents that can modulate a molecule's physicochemical properties and biological activity.
N-Alkylation: Introducing Alkyl Groups
N-alkylation is a fundamental transformation for introducing alkyl chains, which can influence a compound's lipophilicity, metabolic stability, and target engagement.
Causality Behind Experimental Choices:
The choice of base and solvent is critical in N-alkylation reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the secondary amine of pyrrolidine, making it nucleophilic.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base and leaving the nucleophilic amine accessible.[4] In some cases, an iodide salt (e.g., NaI or TBAI) is added as a catalyst to convert the alkyl halide to a more reactive alkyl iodide in situ (Finkelstein reaction).[4]
Experimental Protocol: General Procedure for N-Alkylation of Pyrrolidine
-
To a solution of pyrrolidine (1.0 eq.) in dry acetonitrile or DMF (0.1-0.5 M) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).
-
If the alkylating agent is a chloride or bromide, sodium iodide or tetrabutylammonium iodide (0.1 eq.) can be added.
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent product tailing).
Workflow for N-Alkylation of Pyrrolidine
Caption: General workflow for the N-alkylation of pyrrolidine.
N-Arylation: The Buchwald-Hartwig Amination
The introduction of an aryl group on the pyrrolidine nitrogen can significantly impact a molecule's electronic properties and provide opportunities for π-π stacking interactions with biological targets. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this transformation.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) are essential for the catalytic cycle. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the pyrrolidine and generate the active nucleophile. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Pyrrolidine
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.4 eq.) to the flask.
-
Add anhydrous, deoxygenated toluene or dioxane as the solvent.
-
Add pyrrolidine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-H Functionalization: Direct Modification of the Carbon Skeleton
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying molecular scaffolds compared to traditional methods that require pre-functionalized starting materials.[5]
α-Arylation of N-Boc-Pyrrolidine
The α-position of the pyrrolidine ring is a common site for functionalization. A highly effective method involves the enantioselective deprotonation of N-Boc-pyrrolidine followed by a palladium-catalyzed Negishi coupling.[6][7]
Causality Behind Experimental Choices:
This protocol relies on the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi) in the presence of a chiral ligand, typically (-)-sparteine.[6][8] The bulky tert-butoxycarbonyl (Boc) protecting group directs the deprotonation to the α-position and the chiral ligand controls the stereochemistry of the resulting organolithium species. Transmetalation with zinc chloride (ZnCl₂) generates a more stable and less reactive organozinc reagent, which then undergoes a palladium-catalyzed cross-coupling with an aryl halide.[6][7] The choice of a bulky phosphine ligand for the palladium catalyst is crucial for an efficient cross-coupling reaction.
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine [7][9]
-
To a solution of (-)-sparteine (1.2 eq.) in anhydrous diethyl ether or tert-butyl methyl ether (TBME) at -78 °C under an inert atmosphere, add s-BuLi (1.1 eq.) dropwise.
-
Stir the solution for 15 minutes, then add a solution of N-Boc-pyrrolidine (1.0 eq.) in the same solvent dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (2.5 mol%) and t-Bu₃P·HBF₄ (5 mol%) in anhydrous THF.
-
To the organolithium species at -78 °C, add a solution of ZnCl₂ (1.2 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the aryl bromide (1.0 eq.) and the pre-formed palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Palladium-Catalyzed C(sp³)–H Arylation at the 3-Position
Directing group strategies enable the functionalization of otherwise unreactive C-H bonds. The use of an aminoquinoline directing group allows for the regioselective arylation of the C(3) position of the pyrrolidine ring.[10][11]
Causality Behind Experimental Choices:
This method utilizes a removable directing group, such as 8-aminoquinoline, which is first coupled to the pyrrolidine nitrogen. The directing group coordinates to the palladium catalyst, bringing it into close proximity to the C(3)-H bonds and facilitating their activation.[10] The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant to regenerate the active catalyst. The choice of base and solvent is also important for optimizing the reaction conditions.
Experimental Protocol: C(3)-Arylation of Pyrrolidine using a Directing Group [10]
-
Synthesis of the Directing Group-Substrate Adduct: Couple 8-aminoquinoline to N-Boc-proline using standard peptide coupling reagents (e.g., HATU, DIPEA) to form the amide.
-
C-H Arylation: To a mixture of the N-(quinolin-8-yl)pyrrolidine-2-carboxamide substrate (1.0 eq.), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 eq.) in a pressure vessel, add the aryl iodide (1.5 eq.).
-
Add a suitable solvent such as t-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the C(3)-arylated product.
-
Directing Group Removal: The aminoquinoline directing group can be removed under acidic or basic conditions to reveal the free amine or carboxylic acid.
Reaction Scheme for C(3)-Arylation of Pyrrolidine
Caption: Palladium-catalyzed C(3)-arylation of a pyrrolidine derivative.
Functionalization via [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered rings, including functionalized pyrrolidines.[1] The reaction of an azomethine ylide with a dipolarophile provides a highly efficient and often stereoselective route to complex pyrrolidine structures.[12][13]
Causality Behind Experimental Choices:
Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. The choice of the precursor and the dipolarophile determines the substitution pattern of the resulting pyrrolidine. The reaction can often be catalyzed by Lewis acids or transition metals to enhance reactivity and control stereoselectivity.[14]
Experimental Protocol: [3+2] Cycloaddition of an Azomethine Ylide [12][14]
-
To a solution of isatin (or another aldehyde/ketone, 1.0 eq.) and an α-amino acid (e.g., sarcosine or proline, 1.1 eq.) in a suitable solvent (e.g., methanol, toluene, or water), add the dipolarophile (e.g., an electron-deficient alkene, 1.0 eq.).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. In some cases, the reaction can be performed at room temperature.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to afford the functionalized spiro-pyrrolidine or pyrrolizidine product.
Summary of Key Functionalization Strategies
| Functionalization Strategy | Key Reagents and Conditions | Position(s) Functionalized | Key Advantages |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF/Acetonitrile, 60-80 °C | N | Simple, robust, wide range of alkyl groups can be introduced. |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, phosphine ligand, strong base, toluene/dioxane, 80-110 °C | N | High functional group tolerance, access to diverse N-aryl pyrrolidines. |
| α-Arylation of N-Boc-Pyrrolidine | s-BuLi/(-)-sparteine, ZnCl₂, Pd catalyst, aryl halide, -78 °C to rt | C2 | Enantioselective, provides access to chiral 2-arylpyrrolidines.[6] |
| C(3)-Arylation (Directing Group) | N-(quinolin-8-yl)pyrrolidine-2-carboxamide, aryl iodide, Pd(OAc)₂, K₂CO₃, 120-140 °C | C3 | Regioselective functionalization of an unactivated C-H bond.[10] |
| [3+2] Cycloaddition | Aldehyde/ketone, α-amino acid, dipolarophile, heat | C2, C3, C4, C5 | Convergent synthesis of highly substituted pyrrolidines, often with high stereocontrol.[12] |
Conclusion
The functionalization of the pyrrolidine ring is a rich and diverse field of chemical synthesis, offering a multitude of strategies to access novel and complex molecular architectures. This guide has provided an overview of some of the most powerful and widely used methods, from classical N-functionalization to modern C-H activation and cycloaddition reactions. By understanding the underlying principles and having access to detailed protocols, researchers can confidently apply these techniques to their own drug discovery and development programs, ultimately contributing to the advancement of medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
- ACS Publications. (n.d.).
- PubMed. (2006, March 22). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ResearchGate. (2015, April 9). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
- ACS Publications. (n.d.). Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines. The Journal of Organic Chemistry.
- ResearchGate. (2025, November 15). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol.
- ACS Publications. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry.
- ACS Publications. (2021, September 29).
- Sci-Hub. (2003).
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Alfa Chemistry. (n.d.). Hofmann-Löffler-Freytag Reaction.
- NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- NIH. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- Sci-Hub. (2010).
- ACS Publications. (2014, January 10). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
- NIH. (n.d.).
- ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- NIH. (2014, January 10). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
- Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
- MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Publications. (2025, April 1). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry.
- Semantic Scholar. (2024, May 30).
- ACS Publications. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- NIH. (n.d.).
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Hofmann–Löffler–Freytag reaction.
- Organic Chemistry Portal. (n.d.). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines.
- ACS Publications. (n.d.). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews.
- NIH. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- NIH. (2011, September 25). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- ResearchGate. (2020, October 5).
- ACS Publications. (n.d.). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A.
- Sci-Hub. (2013). Synthesis of Pyrrolo(spiro-[2.3′]-oxindole)-spiro-[4.3″]-oxindole via 1,3-Dipolar Cycloaddition of Azomethine Ylides with 3-Acetonylideneoxindole. The Journal of Organic Chemistry.
- MSU chemistry. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides.
- UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- NIH. (n.d.).
- Syracuse University. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation / Organic & Biomolecular Chemistry, 2003 [sci-hub.sg]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Application Notes and Protocols: Continuous Flow Synthesis of N-Aryl Amides from Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Flow Chemistry for Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, making it a valuable component in the design of novel therapeutics.[1] Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl is a key building block, offering a rigid structure and a reactive carboxylic acid handle for further functionalization.[2][3][4]
Traditionally, the synthesis of derivatives from such building blocks is performed in batch reactors. However, batch processing can present challenges in scalability, safety, and process control, especially for multi-step syntheses common in active pharmaceutical ingredient (API) manufacturing.[5][6] Flow chemistry, or continuous flow processing, offers a transformative alternative.[5][7] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[8][9][10] This enhanced control leads to improved reaction efficiency, higher yields, better product quality, and significantly enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions.[6][11]
These application notes detail a robust and scalable protocol for the continuous flow synthesis of N-aryl amides from this compound, a critical transformation for generating libraries of potential drug candidates. We will explore the causality behind experimental choices and demonstrate the inherent trustworthiness of a well-designed continuous flow process.
The Case for Flow: Amide Bond Formation
Amide bond formation is one of the most fundamental and frequently utilized reactions in pharmaceutical synthesis. However, batch processes often require stoichiometric amounts of coupling reagents, which can lead to significant waste and purification challenges. Furthermore, exothermic reactions can be difficult to control in large batch reactors, potentially leading to side reactions and impurities.
Flow chemistry mitigates these issues by:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, enabling precise temperature control even for highly exothermic reactions.[11]
-
Improved Mixing: Micromixers in flow systems ensure rapid and homogeneous mixing of reagents, leading to faster reaction rates and improved product consistency.[12][13]
-
Increased Safety: The small reaction volumes at any given time significantly reduce the risks associated with hazardous reagents or potential runaway reactions.[6][8]
-
Facilitated Automation and Optimization: Flow chemistry setups are readily automated, allowing for rapid screening of reaction conditions and optimization of process parameters.[5][14]
Experimental Workflow: Continuous Amidation
The following diagram illustrates the logical flow of the continuous amidation of this compound.
Caption: Experimental workflow for continuous amidation.
Detailed Protocol: Synthesis of N-Phenyl-4-(m-tolyl)pyrrolidine-3-carboxamide
This protocol describes the synthesis of a representative N-aryl amide using a commercially available flow chemistry system.
1. Reagent Preparation:
-
Solution A: To a dry 25 mL volumetric flask, add this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.2 eq). Dissolve the solids in anhydrous DMF to the mark.
-
Solution B: To a separate dry 25 mL volumetric flask, add the desired aniline derivative (1.05 eq) and dissolve in anhydrous DMF to the mark.
-
Solvent: Use anhydrous DMF for all solutions. Degas all solutions by sparging with nitrogen for 15 minutes before use.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. A typical setup would consist of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.[10][12]
-
Ensure all tubing and connections are chemically resistant to the reagents and solvent (e.g., PFA or stainless steel).[9]
-
Prime the pumps and tubing with the solvent to remove any air bubbles.
3. Reaction Execution:
-
Set the temperature of the coil reactor to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to maintain a system pressure of 10 bar. This helps to suppress solvent boiling and ensures consistent flow.[15]
-
Set the flow rates of Pump A and Pump B to achieve the desired residence time and stoichiometry. For example, for a 10-minute residence time in a 1 mL reactor, the total flow rate would be 100 µL/min (50 µL/min for each pump).
-
Start the pumps simultaneously to introduce the reagent streams into the mixer and reactor.
-
Allow the system to reach a steady state, which is typically 3-5 times the residence time.
4. In-line Monitoring and Product Collection:
-
If available, use an in-line process analytical technology (PAT) tool, such as a ReactIR flow cell, to monitor the reaction in real-time.[16][17] This allows for the observation of reagent consumption and product formation, facilitating rapid optimization.[18][19]
-
Collect the product stream exiting the back-pressure regulator.
-
For continuous workup, the product stream can be directed to a liquid-liquid separator for extraction.[15][20]
5. Workup and Analysis:
-
Once the desired amount of product is collected, quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes a hypothetical optimization of the continuous flow amidation.
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (µL/min) | Yield (%) | Purity (%) |
| 1 | 60 | 10 | 100 | 75 | 92 |
| 2 | 80 | 10 | 100 | 92 | 98 |
| 3 | 100 | 10 | 100 | 91 | 97 |
| 4 | 80 | 5 | 200 | 85 | 96 |
| 5 | 80 | 15 | 67 | 93 | 98 |
Yields and purities are hypothetical and for illustrative purposes.
Troubleshooting and Expert Insights
-
Clogging: Precipitation of reagents or products can lead to clogging of the reactor. This can often be mitigated by using a co-solvent to improve solubility or by increasing the system pressure.
-
Incomplete Conversion: If the reaction does not go to completion, increase the residence time by either decreasing the flow rate or using a larger volume reactor.[21] Increasing the temperature can also improve the reaction rate.
-
Side Product Formation: If significant side products are observed, consider lowering the reaction temperature or reducing the residence time. The precise control offered by flow chemistry allows for fine-tuning of these parameters to maximize selectivity.[7]
Logical Relationship: Batch vs. Flow
The following diagram illustrates the key differences in process control between traditional batch synthesis and continuous flow chemistry.
Caption: Comparison of process control in batch vs. flow.
Conclusion
The application of continuous flow chemistry to the synthesis of N-aryl amides from this compound offers significant advantages over traditional batch methods. The protocols and insights provided herein demonstrate the potential of flow chemistry to accelerate drug discovery and development by enabling safer, more efficient, and highly scalable synthetic routes. The ability to precisely control reaction parameters not only improves yield and purity but also opens up new chemical space by allowing for reactions that are challenging to perform in batch. As the pharmaceutical industry continues to embrace continuous manufacturing, the adoption of flow chemistry for the synthesis of key intermediates like pyrrolidine derivatives will be crucial for driving innovation and efficiency.[7][11]
References
- Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024-01-18).
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024-09-04).
- Flow Chemistry in the Pharmaceutical Industry - Syrris.
- Role in API Manufacturing - Flow Chemistry - Asynt. (2023-01-12).
- Batch Versus Flow in Pharma: The upsides of continuous chemistry | H.E.L Group. (2024-07-11).
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem.
- Continuous Flow Reactors - Syrris.
- How to choose your first flow chemistry set up - Asynt. (2024-07-24).
- Flow chemistry - Wikipedia.
- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups.
- Continuous Flow Chemistry - Mettler Toledo.
- ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. Organic Process Research & Development.
- Continuous Flow Synthesis of Chiral Pyrrolidines: Application Notes and Protocols - Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals.
- In situ sensors for flow reactors – a review. (2021-04-16). Reaction Chemistry & Engineering.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015-11-18). Journal of Visualized Experiments.
- Flow Chemistry: Pathway for Continuous API Manufacturing. (2017-06-01). Pharma's Almanac.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
- Beginner's Guide to Flow Chemistry | H.E.L Group. (2024-03-12).
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015-05-06). Journal of Visualized Experiments.
- Pyrrolidines prepared using a fluoride monolith in flow. (2014). ResearchGate.
- Flow Chemistry Discoveries Advance Continuous Processing. (2016-04-12). Pharmaceutical Technology.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2020). ResearchGate.
- How to approach flow chemistry. (2020-11-03). Chemical Society Reviews.
- A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (2018). National Institutes of Health.
- Flow Chemistry Basics I. - YouTube. (2021-12-15).
- Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. (1999). PubMed.
- Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science - NINGBO INNO PHARMCHEM CO.,LTD.
- Trans-4-M-tolylpyrrolidine-3-carboxylic acid-HCl_化工百科 - ChemBK. (2024-04-09).
- (+/-)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride - Chem-Impex.
- Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. (2007-12-15). PubMed.
- (±)-trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | SCBT.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. (1974). PubMed.
- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed.
- (±)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride - Data Sheet.
- (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 - PubChem.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asynt.com [asynt.com]
- 6. helgroup.com [helgroup.com]
- 7. syrris.com [syrris.com]
- 8. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 9. syrris.com [syrris.com]
- 10. asynt.com [asynt.com]
- 11. contractpharma.com [contractpharma.com]
- 12. helgroup.com [helgroup.com]
- 13. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mt.com [mt.com]
- 18. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 19. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow chemistry - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of tolylpyrrolidine derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tolylpyrrolidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Instead of a generic overview, we will address specific, frequently encountered experimental challenges in a direct question-and-answer format. Our focus is on understanding the root cause of common side reactions and providing actionable, field-proven troubleshooting strategies.
Section 1: Troubleshooting the Buchwald-Hartwig N-Arylation of Pyrrolidine
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, enabling the synthesis of N-tolylpyrrolidines from a tolyl halide and pyrrolidine.[1] However, the reaction is notoriously sensitive to conditions, and several side reactions can compromise yield and purity.[2]
FAQ 1: My reaction has stalled, and I'm observing significant hydrodehalogenation of my tolyl bromide. What is the cause and how can I fix it?
Answer:
This is a classic issue where the aryl halide is reduced to the corresponding arene (e.g., bromotoluene becomes toluene), consuming your starting material without forming the desired product.[3] This side reaction often points to issues with the catalyst lifecycle or the reaction environment.
Causality: Hydrodehalogenation can be caused by several factors:
-
β-Hydride Elimination: If the catalyst or ligands are not chosen carefully, β-hydride elimination from the palladium-amido intermediate can occur, leading to catalyst decomposition and the generation of species that promote reduction.
-
Water/Proton Sources: Trace amounts of water in the solvent or reagents can react with the palladium catalyst or strong base, generating hydride sources that lead to the reduction of the aryl halide.
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose, particularly at high temperatures, forming palladium black which can facilitate undesired reductive processes.[4]
Troubleshooting Protocol:
-
Reagent & Solvent Purity:
-
Action: Use freshly distilled or anhydrous, degassed solvents. Toluene and dioxane are common, but ensure they are free of water and peroxides.[5]
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water is a proton source that can facilitate hydrodehalogenation. Degassing (e.g., with three freeze-pump-thaw cycles or by sparging with argon) is critical.
-
-
Base Selection & Handling:
-
Action: Switch from sodium tert-butoxide (NaOtBu) to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or more active catalysts.[6] Ensure the base is fresh and has been stored in a desiccator.
-
Rationale: Strong alkoxide bases can be aggressive and may promote side reactions. The choice of base is critical and often substrate-dependent.
-
-
Ligand & Catalyst Choice:
-
Action: Employ sterically hindered, electron-rich phosphine ligands. Ligands like Xantphos or bulky biarylphosphine ligands (e.g., BrettPhos) are designed to promote reductive elimination (the desired C-N bond formation) over competing pathways.[1][4][7]
-
Rationale: These ligands stabilize the palladium center, accelerate the desired catalytic cycle, and sterically disfavor pathways leading to side products.
-
Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.
FAQ 2: My reaction produces both the desired N-tolylpyrrolidine and a significant amount of a tolyl ether. How can I improve selectivity?
Answer:
The formation of an aryl ether (e.g., tert-butoxy-toluene when using NaOtBu) is a known competitive side reaction, especially with electron-poor aryl halides or when the amine is sterically hindered or less nucleophilic.[8]
Causality: The palladium(II) intermediate formed after oxidative addition can react with the alkoxide base to form a palladium-alkoxide complex. This complex can then undergo reductive elimination to form the C-O bond of the ether byproduct. This pathway competes directly with the desired C-N bond formation.
Troubleshooting Protocol:
-
Change the Base: This is the most effective solution.
-
Action: Replace the sodium tert-butoxide (NaOtBu) with a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Rationale: These bases are strong enough to deprotonate the amine (or the palladium-amine complex) but are poor nucleophiles, thus shutting down the etherification pathway.
-
-
Optimize the Ligand:
-
Action: Utilize ligands known to favor C-N reductive elimination. The choice of ligand can significantly influence the relative rates of C-N versus C-O bond formation.
-
Rationale: Certain ligands can accelerate the amination pathway to such an extent that the competing etherification becomes negligible.
-
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition Prone to Side Reactions | Recommended Condition for High Selectivity | Rationale |
| Base | Sodium tert-butoxide (NaOtBu) | Cesium Carbonate (Cs₂CO₃) or K₃PO₄ | Non-nucleophilic base prevents competitive C-O bond formation (etherification). |
| Solvent | Technical grade toluene | Anhydrous, degassed toluene or 1,4-dioxane | Minimizes water, which can lead to hydrodehalogenation. |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky biarylphosphines (e.g., BrettPhos, Xantphos) | Promotes faster C-N reductive elimination, outcompeting side reactions.[7] |
| Atmosphere | Air / Nitrogen | Argon (inert) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Section 2: Troubleshooting Reductive Amination Routes
Reductive amination is a versatile method for synthesizing tolylpyrrolidines, for example, by reacting a 1,4-diketone with a toluidine (e.g., p-toluidine).[9] This approach builds the pyrrolidine ring and installs the tolyl group in one sequence. However, a major competing pathway exists.
FAQ 3: I am trying to synthesize a 2,5-dimethyl-N-tolylpyrrolidine from 2,5-hexanedione and p-toluidine, but my main product is the N-tolylpyrrole. How do I favor the formation of the desired pyrrolidine?
Answer:
This is a classic example of a competition between two named reactions: the desired reductive amination to yield the pyrrolidine and the Paal-Knorr condensation which yields the aromatic pyrrole.[9] The outcome is highly dependent on the reaction conditions, particularly the presence and nature of the reducing agent and catalyst.
Causality: Both reactions proceed through a common hemiaminal intermediate.
-
Paal-Knorr Pathway: Under acidic or thermal conditions, this intermediate cyclizes and then dehydrates, a process driven by the formation of the stable aromatic pyrrole ring.
-
Reductive Amination Pathway: In the presence of a suitable reducing agent and catalyst, the C=N bonds of the intermediate imines/iminium ions are reduced before the final dehydration to the pyrrole can occur.[9]
Diagram: Competing Synthetic Pathways
Caption: Competing Paal-Knorr (pyrrole) and Reductive Amination (pyrrolidine) pathways.
Troubleshooting Protocol: Favoring Pyrrolidine Formation
A recently developed method highlights the use of an iridium-catalyzed transfer hydrogenation system, which is highly effective at intercepting the intermediate before it aromatizes.[9]
-
Catalyst System:
-
Action: Use [Cp*IrCl₂]₂ as the catalyst.
-
Rationale: This iridium catalyst is highly efficient for transfer hydrogenation, specifically targeting the reduction of the C=N bonds of the cyclized intermediate.
-
-
Hydrogen Source & Solvent:
-
Action: Use formic acid (HCO₂H) as the hydrogen source and water as the solvent.
-
Rationale: This system provides the necessary hydrides for the reduction. Water was found to be a beneficial solvent, suppressing the formation of the pyrrole byproduct.[9]
-
-
Stoichiometry:
-
Action: A significant excess of formic acid (e.g., 30 equivalents) is crucial.
-
Rationale: The high concentration of the hydrogen source ensures that the reduction is fast and efficient, outcompeting the dehydration step.[9]
-
Table 2: Selectivity Control in the Reaction of 2,5-Hexanedione with p-Toluidine
| Condition | Key Reagents | Predominant Product | Rationale |
| Thermal/Acidic | Acetic Acid (solvent), Heat | N-Tolylpyrrole | Conditions favor dehydration and aromatization (Paal-Knorr). |
| Transfer Hydrogenation | [Cp*IrCl₂]₂ (1 mol%), HCO₂H (30 eq.), Water (solvent), 80 °C | N-Tolylpyrrolidine | Iridium-catalyzed reduction of the iminium intermediate is faster than dehydration.[9] |
FAQ 4: My one-pot reductive amination between a ketone and pyrrolidine is not working. I'm using NaBH₄ and recovering my starting material. What is the issue?
Answer:
This issue typically stems from an incompatibility between the reducing agent and the required reaction conditions for iminium ion formation. The key is balancing the rate of iminium ion formation with the rate of reduction.
Causality: Reductive amination of a ketone with a secondary amine like pyrrolidine proceeds via an iminium ion.[10][11]
-
Iminium Formation: This step is acid-catalyzed and reversible. A slightly acidic pH (around 4-5) is optimal to facilitate both carbonyl protonation and avoid protonating the amine nucleophile completely.[11]
-
Reduction: The iminium ion is then reduced by a hydride agent.
The problem with sodium borohydride (NaBH₄) is that it readily reduces the starting ketone, often much faster than the iminium ion can form, especially at neutral pH. Furthermore, it is unstable at the acidic pH required for efficient iminium formation.[10]
Troubleshooting Protocol:
-
Switch the Reducing Agent:
-
Action: Replace sodium borohydride (NaBH₄) with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Rationale: NaBH₃CN is a more selective reducing agent.[12] It is stable under mildly acidic conditions and reduces electrophilic iminium ions much faster than it reduces the less electrophilic starting ketone.[13] This selectivity is crucial for a successful one-pot reaction.
-
-
Control the pH:
Step-by-Step Experimental Protocol for Selective Reductive Amination:
-
Setup: To a round-bottom flask, add the tolyl-substituted ketone (1.0 eq.), pyrrolidine (1.1 eq.), and a suitable solvent like methanol or dichloroethane.
-
pH Adjustment: Add glacial acetic acid dropwise to achieve a pH of approximately 4-5 (check with pH paper).
-
Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control any initial effervescence.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction carefully by adding aqueous NaOH solution until basic, then extract the product with an organic solvent (e.g., ethyl acetate).
By implementing these targeted changes, you can steer the reaction away from common pitfalls and significantly improve the yield and purity of your desired tolylpyrrolidine derivative.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ChemConnector. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides.... Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions.... PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products.... Retrieved from [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]
-
Scinapse. (2018). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Welcome to the dedicated technical support guide for the purification of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during its purification.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, offering potential causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
Symptom: After the final synthesis step and addition of HCl, the product does not precipitate as a solid, or it forms a viscous oil.
Potential Causes & Solutions:
-
Residual Solvents: The presence of certain organic solvents can prevent the hydrochloride salt from crystallizing. Solvents like dichloromethane (DCM) or ethyl acetate, if not completely removed, can lead to the formation of an oil.
-
Solution: Ensure thorough removal of all reaction solvents under reduced pressure. For stubborn oils, co-evaporation with a solvent in which the product is sparingly soluble, such as diethyl ether or hexane, can help induce solidification.
-
-
Hygroscopic Nature: Hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere and turning into a "goo".[1]
-
Solution: Conduct the final precipitation and filtration steps under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. If the product has already become oily due to moisture, attempt to redissolve it in a minimal amount of a dry polar solvent like isopropanol and precipitate by adding a non-polar solvent like diethyl ether.[2]
-
-
Incorrect Stoichiometry of HCl: An excess or insufficient amount of HCl can affect salt formation and precipitation.
Issue 2: Low Purity After Initial Precipitation
Symptom: Analytical data (e.g., HPLC, NMR) of the isolated solid shows significant impurities.
Potential Causes & Solutions:
-
Co-precipitation of Impurities: Starting materials, by-products, or the cis-isomer may co-precipitate with the desired trans-isomer.
-
Solution 1: Recrystallization. This is the most common and effective method for purifying crystalline solids. The key is to find a suitable solvent system.
-
Protocol: See the detailed recrystallization protocol in Section 3.
-
-
Solution 2: Slurry Wash. Suspending the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are more soluble, can be an effective purification step.
-
Procedure: Stir the crude solid in a suitable solvent (e.g., cold isopropanol, ethyl acetate, or a mixture of solvents) for a period, then filter and wash the solid. This can effectively remove more soluble impurities.[2]
-
-
Issue 3: Difficulty with Chromatographic Purification
Symptom: Attempts to purify the compound using standard silica gel column chromatography result in poor separation, tailing peaks, or product decomposition.
Potential Causes & Solutions:
-
Interaction with Silica Gel: The free carboxylic acid and the amine hydrochloride can interact strongly with the acidic silica gel, leading to peak tailing and poor recovery.[3]
-
Solution 1: Use of Additives in the Mobile Phase. Adding a small amount of an acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica.[4] Alternatively, for amine-containing compounds, a small amount of a base like triethylamine can be used to neutralize the acidic sites on the silica.[3]
-
Solution 2: Reversed-Phase Chromatography. If normal-phase chromatography is problematic, reversed-phase HPLC (High-Performance Liquid Chromatography) can be an excellent alternative.[4][5] This technique is well-suited for polar and ionizable compounds.
-
-
Instability on Stationary Phase: The compound may be unstable on the stationary phase, leading to degradation.
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper gradient if applicable. Also, consider using a less acidic stationary phase like alumina.[2]
-
Issue 4: Presence of the Cis-Isomer
Symptom: The final product contains an unacceptable level of the cis-4-m-tolylpyrrolidine-3-carboxylic acid-HCl diastereomer.
Potential Causes & Solutions:
-
Non-Stereoselective Synthesis: The synthetic route may not be sufficiently stereoselective, leading to a mixture of cis and trans isomers.
-
Purification Strategy: Selective Crystallization. The different diastereomers may have different solubilities in certain solvent systems, which can be exploited for purification.
-
Approach: A careful and systematic screening of recrystallization solvents is necessary. It may be possible to find a solvent system where the desired trans-isomer selectively crystallizes out, leaving the cis-isomer in the mother liquor. This is a common strategy for separating diastereomers.[8][9]
-
Workflow for Purification Strategy
The following diagram outlines a general decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As a hydrochloride salt of a compound containing a carboxylic acid and an amine, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol.[2] Its solubility will likely be lower in less polar solvents such as isopropanol, acetone, and ethyl acetate, and it is expected to be poorly soluble in non-polar solvents like diethyl ether, hexane, and toluene.[2] This differential solubility is key to selecting appropriate solvents for recrystallization and washing.
Q2: What are the common impurities I should look for?
A2: Common impurities can include:
-
Unreacted starting materials from the synthesis.
-
The corresponding cis-diastereomer.
-
By-products from side reactions.
-
Residual solvents from the reaction or workup.[10]
Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.[11]
Q3: How can I confirm the stereochemistry of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for determining the relative stereochemistry (cis vs. trans) of substituted pyrrolidines. The coupling constants (J-values) between the protons on the pyrrolidine ring can provide this information. For confirmation of absolute stereochemistry, chiral chromatography or X-ray crystallography of a suitable crystalline derivative may be necessary.
Q4: Can I purify the free base first and then form the HCl salt?
A4: Yes, this is often a very effective strategy. Purifying the free base of trans-4-m-tolylpyrrolidine-3-carboxylic acid (which is a zwitterion) can sometimes be easier. The free base can be purified by techniques like ion-exchange chromatography or recrystallization from a suitable solvent system. After purification, the pure free base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a stoichiometric amount of HCl (e.g., as a solution in the same solvent) to precipitate the pure hydrochloride salt.[12]
Q5: What analytical methods are recommended for purity assessment?
A5: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying impurities. A reversed-phase method is often suitable.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with HPLC (LC-MS) for impurity identification.[11]
-
Elemental Analysis: Determines the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the pure hydrochloride salt.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
1. Solvent System Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
- A common alternative is a two-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
2. Step-by-Step Procedure (Two-Solvent System Example: Isopropanol/Diethyl Ether): a. Place the crude solid in a clean, dry Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a hot plate and stir bar for efficient dissolution. c. Once dissolved, remove the flask from the heat. d. Slowly add diethyl ether (the anti-solvent) dropwise while stirring until the solution becomes slightly cloudy (turbid). e. If the solution becomes too cloudy, add a few drops of hot isopropanol to redissolve the precipitate. f. Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger, purer crystals. g. For maximum yield, you can place the flask in an ice bath for 30-60 minutes after it has reached room temperature. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities. j. Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Soluble | Very Soluble | Poor (high loss) |
| Methanol | Soluble | Very Soluble | Poor (high loss) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Slightly Soluble | Soluble | Potential |
| Ethyl Acetate | Insoluble | Slightly Soluble | Good for washing |
| Diethyl Ether | Insoluble | Insoluble | Good anti-solvent |
| Hexane | Insoluble | Insoluble | Good anti-solvent |
This table is illustrative and actual solubilities should be determined experimentally.
Protocol 2: Purity Assessment by Reversed-Phase HPLC
Objective: To determine the purity of the final product and identify any impurities.
1. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
2. Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. b. Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes. c. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis: a. Inject the prepared sample onto the HPLC system. b. Integrate all peaks in the resulting chromatogram. c. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
Visualization of the Purification Process
Caption: Step-wise purification and analysis workflow.
References
-
Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
PubMed. (1983). Reversed-phase High-Performance Liquid Chromatography Used to Monitor Enzymatic Cleavage of Pyrrolidone Carboxylic Acid From Regulatory Peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection of pyrrolidone carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify my compound from salt? Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine? Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reversed-phase high-performance liquid chromatography used to monitor enzymatic cleavage of pyrrolidone carboxylic acid from regulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Overcoming Solubility Challenges with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for solubility issues encountered with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl (CAS: 1049976-06-8). By understanding the physicochemical properties of this molecule, you can effectively design experiments and obtain reliable, reproducible results.
Understanding the Molecule: A Zwitterionic Challenge
This compound is a compound with a complex personality. Its structure contains three key features that dictate its solubility behavior:
-
A Pyrrolidine Ring (Amine): As an HCl salt, this secondary amine is protonated and positively charged, which generally favors aqueous solubility.
-
A Carboxylic Acid Group: This group can be protonated (-COOH) or deprotonated (-COO⁻), dramatically altering the molecule's charge and polarity.[1]
-
A Hydrophobic m-Tolyl Group: This bulky, non-polar moiety significantly reduces water solubility.
The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes this molecule zwitterionic at certain pH values. This means it can carry both a positive and a negative charge, leading to a minimum in aqueous solubility at its isoelectric point (pI). The key to solubilizing this compound is to manipulate the pH to move away from this pI, ensuring the molecule carries a net positive or net negative charge.[2][3]
Troubleshooting Guide: Common Solubility Problems
This section addresses the most frequent issues encountered when trying to dissolve this compound.
Q1: My compound won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?
Answer: This is a common issue due to the zwitterionic nature of the compound. At neutral pH, the molecule likely has low net charge, minimizing its interaction with water. The first and most effective step is to adjust the pH.
-
Strategy 1: Acidic Conditions. Decrease the pH of your aqueous buffer to below 3.0 using small additions of 1N HCl. At this low pH, the carboxylic acid group will be fully protonated (-COOH) and the amine will remain protonated (-NH₂⁺), giving the molecule a net positive charge and enhancing its solubility.
-
Strategy 2: Basic Conditions. Alternatively, increase the pH to above 9.0 with 1N NaOH. In this range, the carboxylic acid will be deprotonated (-COO⁻) and the amine will be in its neutral free base form (-NH), giving the molecule a net negative charge and increasing solubility.[4][5][6]
Causality: The solubility of ionizable compounds is strongly dependent on pH.[5][7] By applying the principles of the Henderson-Hasselbalch equation, we can shift the equilibrium to favor the more soluble, charged form of the molecule.[8][9][10][11]
Q2: I need to make a concentrated stock solution for my experiments. What solvent should I use?
Answer: For creating high-concentration stock solutions, water-miscible organic solvents are the preferred choice.[12]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent starting point. It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Prepare a stock solution in the range of 10-50 mM in 100% DMSO.
-
Alternatives: If DMSO is incompatible with your downstream application (e.g., certain cell-based assays), consider Dimethylformamide (DMF) or ethanol. However, solubility in these solvents may be lower than in DMSO.
Best Practice: When preparing stock solutions, use a calibrated balance and a volumetric flask to ensure accuracy.[13][14] For consistency, it's often better to weigh an amount close to your target, record the exact mass, and calculate the precise concentration rather than trying to weigh the exact target mass.[13][14][15]
Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?
Answer: This phenomenon is characteristic of reaching the limit of kinetic solubility . The compound is highly soluble in the DMSO stock but crashes out when the solution becomes predominantly aqueous, exceeding its thermodynamic (or true) solubility in the final buffer.[16][17][18]
Solutions:
-
Lower the Final Concentration: This is the simplest solution. The precipitation indicates your final concentration is too high for the aqueous buffer system.
-
Increase Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO. Many in vitro assays can tolerate up to 0.5-1% DMSO without significant effects, but this must be validated for your specific system.
-
Utilize a Co-solvent System: For challenging cases, a combination of solvents can be synergistic.[19] A mixture of DMSO and a solubilizing agent like polyethylene glycol (PEG) or propylene glycol in the stock solution can sometimes improve stability upon dilution.[20][21][22]
-
pH Adjustment of Final Buffer: Ensure the pH of your final aqueous buffer is in the optimal range (acidic or basic) as determined in Q1. Diluting a neutral DMSO stock into a neutral buffer is the most common cause of this problem.
Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. microbenotes.com [microbenotes.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. fastercapital.com [fastercapital.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysis with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Welcome to the technical support center for the utilization of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl as a catalyst in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the optimization of your reaction conditions. The principles and protocols outlined herein are grounded in established organocatalysis literature and are intended to serve as a robust starting point for your investigations.
Introduction to the Catalyst
This compound is a chiral organocatalyst belonging to the family of proline derivatives. These catalysts are renowned for their ability to mediate a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions, by activating substrates through the formation of chiral enamines or iminium ions.[1] The m-tolyl substituent at the 4-position of the pyrrolidine ring is designed to introduce specific steric and electronic effects that can influence the catalyst's reactivity and stereoselectivity. Understanding how to modulate these effects through the careful optimization of reaction parameters is key to achieving high yields and enantioselectivities.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalysis for this compound?
A1: This catalyst primarily operates through two key catalytic cycles:
-
Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
-
Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
The carboxylic acid moiety can act as an internal Brønsted acid, participating in the catalytic cycle by protonating intermediates and influencing the transition state geometry.
Q2: How does the m-tolyl group influence the catalytic performance?
A2: The m-tolyl group at the 4-position of the pyrrolidine ring introduces steric bulk, which can significantly impact the facial selectivity of the reaction. By sterically shielding one face of the enamine or iminium intermediate, it directs the incoming electrophile or nucleophile to the opposite face, thereby controlling the stereochemical outcome of the reaction. The electronic properties of the tolyl group can also subtly influence the catalyst's basicity and nucleophilicity.[2]
Q3: What are the recommended starting conditions for a typical Michael addition reaction using this catalyst?
A3: For a Michael addition of a ketone to a nitroolefin, a good starting point would be:
-
Catalyst Loading: 10-20 mol%
-
Solvent: A polar aprotic solvent such as DMSO, DMF, or CH3CN. Chlorinated solvents like dichloromethane (DCM) can also be effective.
-
Temperature: Room temperature (20-25 °C).
-
Additives: In some cases, a weak acid co-catalyst may be beneficial.
These conditions should be considered a baseline for further optimization.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of reactions catalyzed by this compound.
Issue 1: Low Enantioselectivity
Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetone, CH3CN, DMSO). | The solvent can influence the conformation of the catalyst and the transition state assembly through solvation effects. Non-polar solvents may enhance the influence of hydrogen bonding interactions crucial for stereodifferentiation. |
| Inappropriate Temperature | Systematically lower the reaction temperature (e.g., to 0 °C, -20 °C, or lower). | Lower temperatures often lead to a more ordered transition state, enhancing the energy difference between the diastereomeric transition states and thus improving enantioselectivity. However, this may come at the cost of a slower reaction rate. |
| Incorrect Catalyst Protonation State | If starting with the HCl salt, consider adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to generate the free amine in situ. Conversely, if the reaction is sluggish, the presence of the acid may be beneficial. | The active catalytic species is the free secondary amine. The HCl salt needs to be neutralized to enter the catalytic cycle. However, the presence of a Brønsted acid can influence the reaction mechanism and selectivity. |
| Water Content | Ensure anhydrous conditions by using dry solvents and reagents. | Water can compete with the substrate for binding to the catalyst and can also hydrolyze the enamine intermediate, leading to racemic background reactions. |
Issue 2: Low Yield or Slow Reaction Rate
A sluggish or low-yielding reaction can be equally frustrating. Here are some strategies to improve the reaction efficiency.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., up to 30 mol%). | A higher catalyst concentration will increase the rate of formation of the active catalytic intermediates. |
| Poor Solubility | Choose a solvent in which all reactants and the catalyst are fully soluble. Sonication may help to dissolve the catalyst. | Poor solubility can lead to a heterogeneous reaction mixture and reduced effective concentrations of the reacting species. |
| Reversible Reaction | Remove a byproduct if one is formed (e.g., water). | According to Le Chatelier's principle, removing a byproduct will drive the equilibrium towards the product side. |
| Substrate Reactivity | Consider using more activated substrates if possible (e.g., by introducing electron-withdrawing groups). | The electronic nature of the substrates directly impacts their reactivity in the desired transformation. |
Issue 3: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Self-Condensation of the Carbonyl Compound | Use a slow addition of the carbonyl substrate to the reaction mixture. | Maintaining a low concentration of the enolizable carbonyl compound can minimize its self-reaction. |
| Decomposition of Reactants or Products | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. | Some substrates or products may be unstable under the reaction conditions, leading to degradation over time. |
| Racemization of the Product | Isolate the product promptly after the reaction is complete. | The product may be susceptible to racemization under the reaction conditions, especially in the presence of acid or base. |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition
This protocol provides a starting point for the asymmetric Michael addition of a ketone to a nitroolefin.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Add the nitroolefin (0.5 mmol, 1.0 equiv).
-
Add the chosen solvent (2.0 mL).
-
If necessary, add a base (e.g., triethylamine, 0.1 mmol, 20 mol%) and stir for 10 minutes at room temperature.
-
Add the ketone (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
Visualization of Concepts
Catalytic Cycle of Enamine Formation
Caption: Generalized enamine catalytic cycle.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic approach to optimizing enantioselectivity.
References
- An, L., et al. (2019). Basicity and Nucleophilicity of the Pyrrolidine Nucleus. Molecules, 24(15), 2788.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.
- Tanaka, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052-3053.
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Melchiorre, P., et al. (2008). Asymmetric Enamine Catalysis.
- Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Pyrrolidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthetic reactions involving the substituted pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in over 20 FDA-approved drugs and countless biologically active compounds.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, but its synthesis and functionalization can present unique challenges.
This document serves as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in the lab. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses high-level questions regarding the fundamental properties and handling of substituted pyrrolidines.
Q1: How does substitution on the pyrrolidine ring affect its basicity and nucleophilicity?
A1: The nitrogen atom in a pyrrolidine is a secondary amine, which confers basicity.[2] The pKa of the conjugate acid of pyrrolidine is ~11.3, making it a stronger base than many acyclic secondary amines. This is due to the ring structure, which reduces steric hindrance around the nitrogen lone pair.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the ring (e.g., carbonyls, halogens) will decrease the electron density on the nitrogen, significantly reducing both its basicity and nucleophilicity. Conversely, electron-donating groups (EDGs) will have the opposite effect.
-
Steric Effects: Bulky substituents, particularly at the C2 and C5 positions, can sterically hinder the nitrogen atom, making it a poorer nucleophile even if its basicity is not substantially changed. This is a critical consideration in N-alkylation and N-acylation reactions.
Q2: What are the best practices for storing and handling substituted pyrrolidines?
A2: Many simple pyrrolidines are volatile, hygroscopic, and can be air-sensitive, particularly if they are not in a salt form.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon), especially for long-term storage. For volatile compounds, refrigeration is recommended.
-
Handling: When weighing and transferring, work quickly and, if possible, under an inert atmosphere to minimize exposure to atmospheric moisture and CO₂. The basic nitrogen can react with CO₂ to form a carbamate salt.
-
Solvents: Ensure solvents used in reactions are anhydrous, as water can compete as a nucleophile or react with organometallic reagents.
Q3: My NMR spectrum for a substituted pyrrolidine looks complex, with broadened or multiple peaks for a single proton. What is happening?
A3: This is a common phenomenon in pyrrolidine chemistry and is often due to slow nitrogen inversion on the NMR timescale. The nitrogen atom rapidly inverts its pyramidal geometry at room temperature. However, in substituted or N-acylated pyrrolidines, this inversion can be slowed, leading to the presence of distinct axial and equatorial environments for the ring protons, resulting in complex or broadened signals. For N-acyl pyrrolidines (amides), slow rotation around the N-C(O) bond is a major contributor, often leading to two distinct sets of signals for the ring protons (rotamers). Warming the NMR sample can sometimes coalesce these signals.
Part 2: Troubleshooting Guide by Reaction Type
This core section provides detailed troubleshooting for common synthetic transformations.
Section 2.1: Synthesis of the Pyrrolidine Ring via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (an alkene) is a premier method for constructing the pyrrolidine ring, capable of creating multiple stereocenters in one step.[2][3][4]
Q4: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve selectivity?
A4: Regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the azomethine ylide (the 1,3-dipole) and the alkene (the dipolarophile).[3] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Troubleshooting Steps:
-
Modify the Dipolarophile: The electronic nature of the substituent on the alkene is a primary determinant. Using a dipolarophile with a strong electron-withdrawing group (e.g., ester, nitrile, sulfone) enhances the energy difference between the two possible transition states, often favoring a single regioisomer.
-
Alter the Azomethine Ylide: The substituents on the azomethine ylide also influence FMO energies. For example, an ester group on the ylide can alter the orbital coefficients and steer the regioselectivity.
-
Employ a Catalyst: Lewis acids (e.g., Ag(I), Cu(I), TiCl₄) can coordinate to the dipolarophile or the dipole, magnifying the electronic differences between the termini and enforcing higher regioselectivity.[3][5][6] Silver acetate (AgOAc) in particular has been shown to be effective.[7][8]
-
Solvent and Temperature Optimization: Systematically screen solvents of varying polarity. Non-polar solvents like toluene may favor one regioisomeric transition state over another. Lowering the reaction temperature often increases selectivity.
Q5: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A5: Diastereoselectivity in these cycloadditions is dictated by the facial selectivity of the approach of the two reactants (endo vs. exo). This is influenced by steric hindrance and secondary orbital interactions in the transition state.
Workflow: Optimizing Diastereoselectivity in [3+2] Cycloadditions
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipolarophile or the azomethine ylide precursor (e.g., using an imine derived from (R)-phenylglycinol) can effectively control the facial selectivity.[9]
-
Catalyst System: The use of chiral Lewis acid catalysts is a powerful strategy for achieving high diastereo- and enantioselectivity. The choice of the chiral ligand is critical. For instance, silver-catalyzed reactions using ligands like (S)-QUINAP have shown excellent results.[3][7][8][10]
-
Substrate Control: The inherent stereocenters in your starting materials (e.g., synthesizing a pyrrolidine from pyroglutamic acid) can direct the formation of new stereocenters.[9]
Section 2.2: N-Functionalization (Alkylation & Acylation)
Modifying the pyrrolidine nitrogen is a fundamental step in drug development.
Q6: My N-alkylation reaction is producing a significant amount of the di-alkylated quaternary ammonium salt. How can I prevent this?
A6: This is a classic problem known as over-alkylation.[11] It occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine (if you are starting from pyrrolidine itself) or equally reactive, leading to a second alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the pyrrolidine starting material relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material. This is only practical if the pyrrolidine is inexpensive.
-
Slow Addition: Add the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, minimizing its chance of reacting with the product.
-
Choice of Base: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. A base like triethylamine can sometimes be alkylated itself, complicating the reaction. If no other base is used, the pyrrolidine starting material acts as the base, which requires at least 2 equivalents to be used.
-
Reductive Amination: A superior method for mono-alkylation is reductive amination. React the pyrrolidine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This process is inherently selective for mono-alkylation.
Q7: My N-acylation reaction with an acyl chloride has a very low yield. What are the common pitfalls?
A7: Low yields in N-acylation are typically due to reagent instability, improper reaction conditions, or work-up issues.[12][13]
| Problem | Root Cause | Solution |
| No Reaction / Stalled | Acyl chloride hydrolyzed by moisture. Pyrrolidine protonated by HCl byproduct, rendering it non-nucleophilic. | Use anhydrous solvents and oven-dried glassware. Ensure at least 1.1-1.2 equivalents of a base (e.g., triethylamine, pyridine) are used to scavenge HCl.[13] |
| Low Yield | Incomplete reaction. Steric hindrance. | Increase reaction time or gently heat. For sterically hindered pyrrolidines, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[13] |
| Difficult Purification | Pyrrolidine hydrochloride salt co-precipitates with the product. | During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine base and unreacted pyrrolidine, then wash with dilute base (e.g., NaHCO₃) to remove any acidic impurities. |
Section 2.3: Protecting Groups for the Pyrrolidine Nitrogen
In multi-step syntheses, protecting the nucleophilic nitrogen is often necessary.[14] The choice of protecting group is critical and depends on the planned subsequent reaction conditions.
Diagram: Orthogonal Protecting Group Strategy
Caption: Relationship between common protecting groups and deprotection conditions.
| Protecting Group | Abbreviation | Common Reagents for Protection | Key Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl in dioxane) | Stable to hydrogenolysis and mild base. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | Very stable, but requires catalytic hydrogenation for removal. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. Common in peptide synthesis. |
Part 3: Troubleshooting by Problem Type
Q8: My reaction yield is consistently low, and TLC/LC-MS shows significant starting material even after prolonged reaction times. What should I investigate?
A8: This points to issues with reactivity, catalysis, or reaction conditions.
Decision Tree: Troubleshooting Low Conversion
Caption: A logical workflow for diagnosing the cause of low reaction conversion.
Q9: How can I effectively purify my substituted pyrrolidine, especially if it's a polar or water-soluble compound?
A9: Purification can be challenging due to the basic nitrogen.
-
Acid-Base Extraction: This is the most powerful tool. If your desired product is basic (contains the free pyrrolidine nitrogen) and your impurities are neutral or acidic, you can wash your organic solution with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt. You can then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product back into an organic solvent.[15]
-
Column Chromatography:
-
Tailing: The basic nitrogen can interact strongly with acidic silica gel, causing significant tailing of your product spot. To mitigate this, add a small amount of a volatile base like triethylamine (~1%) or ammonia (using a 7N solution in methanol as part of your eluent system) to the mobile phase.
-
Stationary Phase: For very basic compounds, consider using neutral or basic alumina instead of silica gel.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization is an excellent purification method. Alternatively, you can often form a crystalline hydrochloride or tosylate salt, which can be easily filtered and purified, and then liberated back to the free base if needed.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Substituted Pyrrolidine
This protocol describes a standard method for protecting the pyrrolidine nitrogen with a Boc group.
-
Materials:
-
Substituted Pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the substituted pyrrolidine in anhydrous DCM (approx. 0.1-0.5 M concentration) in an oven-dried flask under a nitrogen atmosphere.
-
Add the base (e.g., TEA) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the solution. Note: Boc₂O is a low-melting solid; it can be added as a solid or as a solution in DCM.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected pyrrolidine.
-
Purify further by flash column chromatography on silica gel if necessary.
-
References
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters - ACS Publications. [Link][5][6]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]
-
Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters - ACS Publications. [Link][16]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][17]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link][9]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Organic Letters - ACS Publications. [Link][19][20]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link][21]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link][22]
-
Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry - ACS Publications. [Link][23]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link][2]
-
Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link][7]
-
Purification of crude pyrroles. US5502213A - Google Patents. [24]
-
Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link][25]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC - NIH. [Link][8]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link][10]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolidine synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Total synthesis without protecting groups: pyrrolidines and cyclic carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 25. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]
Technical Support Center: Prevention of Racemization in Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl Reactions
Welcome to the technical support center for handling Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing racemization during chemical reactions involving this valuable chiral building block. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can ensure the stereochemical integrity of your products.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other, rendering the mixture optically inactive.[1][2] For drug development, typically only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. This compound, a derivative of proline, possesses chiral centers that are susceptible to racemization (or more specifically, epimerization at the carbon alpha to the carboxylic acid) under certain reaction conditions. Maintaining the stereochemical purity is therefore critical for its application in synthesizing biologically active molecules.[3]
Q2: What is the primary mechanism of racemization for this compound?
The primary pathway for racemization in pyrrolidine-3-carboxylic acid derivatives involves the deprotonation of the hydrogen atom on the carbon alpha to the carboxyl group (the C3 position). This deprotonation is often facilitated by a base, leading to the formation of a planar enolate intermediate.[4][5] Reprotonation of this achiral enolate can occur from either face with equal probability, resulting in a mixture of both enantiomers and a loss of optical purity.
Q3: Which reaction conditions are most likely to induce racemization?
Several factors can promote racemization. These include:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process to occur more readily.[6]
-
Strong Bases: The presence of strong bases significantly increases the rate of enolate formation.[7]
-
Polar Protic and Aprotic Solvents: Polar solvents can stabilize the charged enolate intermediate, thereby facilitating its formation.[8]
-
Prolonged Reaction Times: Extended exposure to racemization-inducing conditions increases the likelihood and extent of stereochemical scrambling.[9]
-
Activation of the Carboxylic Acid: In reactions such as peptide couplings, the activation of the carboxylic acid group makes the alpha-proton more acidic and thus more susceptible to abstraction.[7][10]
II. Troubleshooting Guides
This section addresses specific experimental challenges and provides actionable solutions to maintain the stereochemical integrity of your reactions.
Scenario 1: Loss of Optical Purity During Carboxylic Acid Activation/Coupling
Question: "I am performing a coupling reaction to form an amide at the carboxylic acid of this compound and my product is showing significant racemization. What's going wrong?"
Root Cause Analysis: Activation of the carboxylic acid, a necessary step for amide bond formation, significantly increases the acidity of the alpha-proton at the C3 position. In the presence of a base, which is often required in coupling reactions, this proton can be easily removed, leading to the formation of a planar enolate and subsequent racemization.
Preventative Measures & Protocols:
-
Choice of Coupling Reagents and Additives:
-
Recommendation: Utilize coupling reagents known to suppress racemization. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices.[10][11] These additives react with the activated acid to form an active ester that is less prone to racemization than other activated intermediates.
-
Protocol: To a solution of this compound (1 equivalent) and the amine (1.1 equivalents) in an anhydrous, non-polar solvent like dichloromethane (DCM) at 0 °C, add HOBt (1.2 equivalents). Then, add DIC (1.2 equivalents) dropwise and let the reaction stir at 0 °C for 1-2 hours before allowing it to warm to room temperature.
-
-
Base Selection:
-
Recommendation: The choice of base is critical. Avoid strong, non-hindered bases. Instead, opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] These bases are less likely to abstract the alpha-proton. N-methylmorpholine (NMM) is another suitable, weaker base.[7]
-
Insight: The pKa of the base influences the extent of racemization. Bases with lower pKa values are generally preferred.[7]
-
-
Temperature Control:
-
Recommendation: Perform the activation and coupling at low temperatures (e.g., 0 °C or even -15 °C) to minimize the rate of enolate formation.[11]
-
Workflow for Minimizing Racemization During Coupling:
Caption: Workflow for amide coupling with minimal racemization.
Scenario 2: Racemization During N-Protecting Group Removal
Question: "After removing the N-Boc protecting group from my Trans-4-m-tolylpyrrolidine-3-carboxylic acid derivative using standard acidic conditions, I observed a decrease in enantiomeric excess. How can I prevent this?"
Root Cause Analysis: While less common than base-mediated racemization, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can also lead to some degree of epimerization. The mechanism is thought to involve transient enol formation.
Preventative Measures & Protocols:
-
Milder Deprotection Conditions:
-
Recommendation: If standard conditions (e.g., TFA in DCM) are causing issues, consider using milder acidic reagents or shorter reaction times.
-
Protocol: For N-Boc deprotection, use a solution of 4M HCl in dioxane at 0 °C to room temperature.[12] Monitor the reaction closely by TLC or LC-MS to ensure the reaction is stopped as soon as the starting material is consumed.
-
-
Orthogonal Protecting Groups:
-
Recommendation: Employ N-protecting groups that can be removed under neutral or very mild conditions. For example, a benzyloxycarbonyl (Cbz or Z) group can be removed by catalytic hydrogenation (H₂/Pd-C), which is typically a very gentle method that preserves stereochemistry.[13]
-
Insight: The choice of protecting groups should be planned from the beginning of the synthetic route to ensure their removal conditions are compatible with the stereochemical stability of the molecule.[13][14]
-
Protecting Group Strategy Comparison:
| Protecting Group | Removal Conditions | Racemization Risk |
| Boc | Strong Acid (TFA, HCl) | Low to Moderate |
| Cbz (Z) | Catalytic Hydrogenation | Very Low |
| Fmoc | Mild Base (Piperidine) | High Risk (Not Recommended) |
Scenario 3: General Stereochemical Instability During a Multi-Step Synthesis
Question: "I'm using this compound in a multi-step synthesis, and I'm seeing a gradual loss of optical purity. What general practices should I follow?"
Root Cause Analysis: Cumulative exposure to even mildly racemizing conditions over several synthetic steps can lead to a significant erosion of enantiomeric purity in the final product.
Best Practices for Maintaining Stereochemical Integrity:
-
Solvent Choice: Whenever possible, use non-polar aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether.[11] Avoid polar aprotic solvents like DMF and DMSO, especially in the presence of bases, as they can promote racemization. While water can sometimes suppress racemization under alkaline conditions, its use depends on the specific reaction.[8]
-
Temperature Management: Maintain low temperatures for all reactions involving the manipulation of the carboxylic acid or the alpha-carbon, especially when bases are present.
-
Minimize Reaction Times: Monitor reactions closely and quench them as soon as they reach completion to avoid prolonged exposure to potentially harmful conditions.
-
Purification Methods: Be aware that some purification methods, such as chromatography on silica gel (which is slightly acidic), could potentially contribute to racemization if the compound is particularly sensitive. If this is suspected, consider using deactivated silica or switching to a different purification technique.
-
Analytical Monitoring: Regularly check the enantiomeric excess (e.e.) of your intermediates at key stages of the synthesis using a validated chiral HPLC method. This will help you pinpoint the exact step where racemization is occurring.
Analytical Workflow for Monitoring Stereochemical Purity:
Caption: Monitoring enantiomeric excess throughout a synthesis.
III. Analytical Methods for Detecting Racemization
Verifying the stereochemical purity of your compound is as important as preventing its racemization.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: This is the most common and accurate method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15][16]
-
Procedure:
-
Develop a method using a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column).
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers.
-
Inject your sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Polarimetry
-
Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure enantiomer will rotate the light to a specific degree, while a racemic mixture will show no rotation.
-
Limitations: While useful for a quick check, polarimetry is less accurate than chiral HPLC for precise e.e. determination, as the measured rotation can be affected by concentration, solvent, temperature, and the presence of impurities.
IV. Conclusion
The prevention of racemization in reactions involving this compound is achievable through a careful and rational approach to experimental design. By understanding the mechanism of racemization and judiciously selecting reagents, solvents, and reaction conditions, researchers can preserve the valuable stereochemical integrity of this important synthetic building block. Regular analytical monitoring is paramount to ensure the success of these strategies and the ultimate purity of the target molecules.
V. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
Enolization of Carbonyls: Thermodynamic vs Kinetic Enolates . YouTube. (2024-05-08). [Link]
-
Kinetic Versus Thermodynamic Enolates . Master Organic Chemistry. (2022-08-19). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide . Acadepep. [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding . PubMed Central. [Link]
-
Racemization in amino acids? . ResearchGate. (2017-02-28). [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles . ACS Publications. (2019-04-18). [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization . St. Paul's Cathedral Mission College. [Link]
-
What's a Racemic Mixture? . Master Organic Chemistry. (2012-05-23). [Link]
-
Does water suppress the racemization and decomposition of amino acids? . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. (2007-07-23). [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Purification of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Welcome to the technical support guide for the purification of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl (CAS: 1049976-06-8)[1]. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with crude this compound?
A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, based on the structure—a pyrrolidine ring with both a carboxylic acid and a secondary amine (as a hydrochloride salt)—common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Molecules formed from side reactions during the synthesis.
-
Stereoisomers: The cis-isomer of 4-m-tolylpyrrolidine-3-carboxylic acid is a common process-related impurity. The separation of cis and trans isomers can be challenging due to their similar physical properties.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My NMR spectrum shows broad peaks. Is this an impurity?
A2: Not necessarily. Broad peaks in the NMR spectrum of amine-containing compounds, especially salts, can be a result of several factors other than impurities. These include:
-
Proton Exchange: The acidic proton of the carboxylic acid and the proton on the nitrogen can undergo exchange with residual water or with each other, leading to peak broadening.
-
pH Effects: The pH of the NMR solvent can influence the protonation state of the molecule, affecting chemical shifts and peak shapes.
-
Hygroscopic Nature: The hydrochloride salt is likely hygroscopic. Absorbed water can significantly broaden the peaks of exchangeable protons.
To confirm if broadening is due to exchange, you can try acquiring the spectrum in a different deuterated solvent or adding a drop of D₂O to exchange the labile protons.
Q3: What is the best initial approach to purify this compound?
A3: For a crystalline solid like a hydrochloride salt, recrystallization is often the most effective and scalable initial purification strategy. The choice of solvent system is critical and will depend on the solubility profile of your compound versus its impurities.
Q4: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?
A4: This is a common challenge. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form crystals. Low recovery suggests the compound is too soluble in the cold solvent. Here are some troubleshooting strategies:
-
Solvent System Modification:
-
If it oils out, add a co-solvent (an "anti-solvent") in which the compound is less soluble. Add the anti-solvent to the hot, dissolved solution dropwise until it just starts to become cloudy (the cloud point), then add a few drops of the primary solvent to redissolve and allow to cool slowly.
-
For low recovery, choose a solvent in which the compound has lower solubility at room temperature but is still reasonably soluble when hot.
-
-
Control Cooling Rate: Slow cooling is crucial for forming well-defined crystals. A rapid temperature drop often leads to precipitation of amorphous solid or oiling out. Try letting the solution cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific purification issues.
Issue 1: Persistent Impurities After Recrystallization
If recrystallization fails to remove certain impurities, it's likely they have very similar solubility profiles to your target compound.
Diagnostic Workflow:
Sources
Technical Support Center: Enhancing Enantioselectivity with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Welcome to the technical support resource for Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into leveraging this powerful organocatalyst for asymmetric synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reactions and achieve high enantioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the catalyst's properties, handling, and application.
Q1: What is Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl and what are its primary applications?
A1: Trans-4-m-tolylpyrrolidine-3-carboxylic acid is a chiral organocatalyst, belonging to the family of proline derivatives. These catalysts are renowned for their ability to facilitate a wide range of asymmetric transformations.[1][2] Its core structure, a substituted pyrrolidine ring, is a privileged scaffold in organocatalysis.[1] The catalyst operates primarily through enamine or iminium ion activation pathways, making it highly effective for carbon-carbon bond-forming reactions such as Michael additions, aldol reactions, and Mannich reactions.[3][4] The "m-tolyl" substituent provides specific steric and electronic properties that can influence selectivity and reactivity compared to other proline derivatives.
Q2: The catalyst is supplied as a hydrochloride (HCl) salt. Do I need to neutralize it before use?
A2: Yes, this is a critical and often overlooked step. The catalytic activity relies on the secondary amine of the pyrrolidine ring being available to form an enamine or iminium ion with the substrate.[3] The HCl salt protonates this amine, rendering it inactive. Therefore, the catalyst must be neutralized in situ by adding a stoichiometric amount of a suitable base. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. The choice of base can sometimes influence the reaction's outcome and may require optimization.
Q3: How should I handle and store this catalyst?
A3: Like many organocatalysts, this compound is a high-purity organic compound and should be handled with standard laboratory precautions. It is typically a stable, crystalline solid. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent potential degradation.
Q4: What types of reactions are best suited for this class of catalyst?
A4: This catalyst is a derivative of the well-established Jørgensen-Hayashi class of catalysts.[5] It excels in enamine-mediated reactions, particularly the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, enones, and other Michael acceptors.[3][6] These reactions are fundamental for constructing chiral molecules that are key building blocks in pharmaceuticals.[3][6]
Section 2: Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is one of the most common challenges in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving this issue.
Q5: My reaction is producing the desired product but with low enantioselectivity (<80% ee). What are the most likely causes?
A5: Several factors can contribute to suboptimal enantioselectivity. The most critical parameters to investigate are temperature, solvent, water content, and the purity of your starting materials.[7] A non-stereoselective background reaction, where the desired transformation occurs without the influence of the catalyst, is often a primary culprit.
Q6: How does temperature specifically impact enantioselectivity?
A6: Temperature plays a crucial role in the energy difference between the diastereomeric transition states that lead to the major and minor enantiomers. Lowering the reaction temperature often increases this energy gap, favoring the formation of the major enantiomer and thus enhancing the ee.
-
Troubleshooting Step: If your reaction is running at room temperature, try cooling it to 0 °C or -20 °C. Monitor the reaction time, as kinetics will be slower at lower temperatures. It is a trade-off between reaction rate and selectivity.
Q7: My enantioselectivity is highly variable between experiments. Could the solvent be the cause?
A7: Absolutely. The solvent's polarity and its ability to form hydrogen bonds can significantly affect the catalyst's conformation and the stability of the key transition states.[7][8] Inconsistent solvent quality (e.g., variable water content) or using different solvent grades can lead to poor reproducibility.
-
Expert Insight: The stereochemical outcome is dictated by the chiral environment created by the organocatalyst. The catalyst structure effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the opposite face.[3] The solvent can influence the rigidity of this assembly.
| Solvent | Typical Effect on Michael Additions | Polarity (ET(30)) |
| Toluene | Often provides good selectivity | 33.9 |
| Dichloromethane | Common choice, good solubility | 41.1 |
| Chloroform | Can offer different selectivity profiles | 39.1 |
| Tetrahydrofuran (THF) | Coordinating solvent, may impact results | 37.4 |
| Acetonitrile | Polar aprotic, can be effective | 46.0 |
| Solvent-free | Can sometimes improve rate and selectivity | N/A |
-
Troubleshooting Step:
-
Ensure you are using a high-purity, anhydrous grade of solvent for all experiments.
-
If results are still poor, perform a solvent screen using the candidates in the table above to identify the optimal medium for your specific substrate combination.
-
Q8: Can small amounts of water ruin the reaction's enantioselectivity?
A8: Yes. While some pyrrolidine-based catalysts can tolerate or even benefit from trace amounts of water, it is generally a parameter that must be strictly controlled. Water can hydrolyze the enamine or iminium ion intermediates, leading to a non-catalyzed, non-selective background reaction that erodes the ee.[3] Furthermore, water can compete for hydrogen bonding interactions that are crucial for organizing the transition state.
-
Troubleshooting Step:
-
Dry your solvents over molecular sieves or by distillation.
-
Dry your starting materials (aldehyde/ketone and electrophile) before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Section 3: Troubleshooting Guide: Low Yield & Slow Reactions
Q9: My reaction is giving a high ee, but the yield is very low, or the reaction is not reaching completion. What should I investigate?
A9: This common issue points towards problems with catalyst activity, concentration, or potential side reactions.
Catalyst Deactivation:
-
Cause: The catalyst's secondary amine can be sensitive. Acidic impurities in the substrates or solvent can protonate and deactivate the catalyst.[7] Some substrates or products might also undergo side reactions that consume the catalyst.
-
Solution:
-
Purify Substrates: Ensure your aldehyde/ketone and electrophile are pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Purification by distillation or chromatography may be necessary.
-
Increase Catalyst Loading: Try increasing the catalyst loading from a typical 10 mol% to 15 or 20 mol%. If the yield improves significantly, catalyst deactivation is a likely cause.
-
Reaction Conditions:
-
Cause: As discussed, low temperatures that favor high ee also slow down the reaction rate. The initial concentration of reactants may also be too low.
-
Solution:
-
Find the Sweet Spot: Systematically vary the temperature. There is often an optimal temperature that provides an acceptable yield and ee within a reasonable timeframe.
-
Increase Concentration: Try running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M) or even under solvent-free conditions, which has been shown to be effective in some cases.[3]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Activation and Asymmetric Michael Addition
This protocol provides a representative starting point for the conjugate addition of a ketone to a nitroalkene.
-
Catalyst Activation: To a dry reaction vial under an inert atmosphere (N₂), add this compound (e.g., 0.02 mmol, 10 mol%). Add the chosen anhydrous solvent (e.g., 0.5 mL of toluene). Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (0.02 mmol, 10 mol%) and stir the mixture for 10-15 minutes at room temperature to ensure complete neutralization of the catalyst.
-
Reaction Setup: To the vial containing the activated catalyst, add the ketone (e.g., cyclohexanone, 2.0 mmol, 10 equivalents).
-
Initiation: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equivalent).
-
Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the chiral product.[3]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
References
- BenchChem. (2025).
- BenchChem. (2025). (R)
- Organic & Biomolecular Chemistry.
- MDPI. (2023).
- Meninno, S., & Lattanzi, A. (2013). Asymmetric organocatalysis mediated by α,α-l-diaryl prolinols: recent advances.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal.
- Molecules. (2023).
- ResearchGate.
- MDPI. (2020).
- MDPI. (2022).
- Chem-Station Int. Ed. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species [mdpi.com]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Proline-Based Organocatalysts: Evaluating Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as a cornerstone, offering a metal-free and environmentally benign approach to the synthesis of chiral molecules.[1][2] This guide provides a detailed comparison of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl with other prominent proline-based catalysts, supported by mechanistic insights and experimental data, to aid researchers in catalyst selection for asymmetric aldol and Michael reactions.
Introduction to Proline Organocatalysis
L-proline, often dubbed the "simplest enzyme," is a bifunctional organocatalyst, possessing both a secondary amine and a carboxylic acid moiety.[1] This unique structure enables it to activate carbonyl compounds through two primary catalytic cycles: the enamine cycle for the functionalization of carbonyl donors (e.g., ketones and aldehydes) and the iminium ion cycle for the activation of α,β-unsaturated carbonyls.[1][2] These catalytic modes are fundamental to a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[3]
The pursuit of enhanced reactivity and stereoselectivity has led to the development of a vast arsenal of proline derivatives. These modifications often focus on tuning the steric and electronic properties of the pyrrolidine ring to create a more defined chiral environment for the transition state. This guide will focus on comparing the performance of this compound against the parent L-proline and other advanced proline-based catalysts.
The Catalysts in Focus: A Structural Overview
A visual comparison of the catalysts discussed in this guide is presented below:

Figure 1: Structures of (A) L-Proline, (B) this compound, (C) a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether), and (D) a MacMillan catalyst (an imidazolidinone).
Mechanistic Insights: The Role of the 4-Substituent
The catalytic cycle for a proline-catalyzed aldol reaction, proceeding through an enamine intermediate, is a well-established mechanistic framework. The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks the electrophilic carbonyl of a second aldehyde molecule. The stereochemical outcome of the reaction is determined in this C-C bond-forming step, where the chiral environment of the catalyst directs the approach of the electrophile. The carboxylic acid group of proline is believed to play a crucial role in activating the electrophile through hydrogen bonding and in the subsequent hydrolysis of the iminium ion to regenerate the catalyst and release the product.[1][4]
Caption: Figure 2: Generalized Enamine Catalysis Workflow for Aldol Reaction.
The introduction of a substituent at the 4-position of the pyrrolidine ring, as in this compound, can significantly influence the catalyst's performance. The steric bulk of the m-tolyl group can create a more rigid and defined chiral pocket, potentially leading to higher stereoselectivity. Furthermore, the electronic nature of the aryl substituent can modulate the nucleophilicity of the enamine intermediate.
Performance Comparison: Aldol and Michael Reactions
To provide a clear comparison, we will evaluate the performance of these catalysts in benchmark asymmetric aldol and Michael reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic benchmark for evaluating the performance of proline-based catalysts.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 68 | 76 | |
| This compound | Data not available | Data not available | |
| (S)-N-((S)-1-(4-nitrophenyl)pyrrolidin-2-yl)pyrrolidine-2-carboxamide | 55 | 61 |
Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is another crucial C-C bond-forming reaction catalyzed by proline derivatives.
Caption: Figure 3: General Experimental Workflow for Michael Addition.
Direct experimental data for this compound in Michael additions is also scarce. However, the broader class of 4-substituted proline derivatives has been explored. For example, various prolinamides have been successfully employed in the Michael addition of aldehydes to β-nitroalkenes. The design of these catalysts often incorporates additional hydrogen-bond-donating groups to enhance stereocontrol.[1]
Advanced Proline-Derived Catalysts: Jørgensen-Hayashi and MacMillan Catalysts
For context, it is valuable to compare this compound with highly successful, second-generation organocatalysts.
-
Jørgensen-Hayashi Catalysts: These diarylprolinol silyl ethers are known for their high activity and solubility in organic solvents.[5] They excel in a variety of enamine- and iminium-mediated reactions, often providing superior yields and enantioselectivities compared to L-proline.[2][5]
-
MacMillan Catalysts: These imidazolidinone-based catalysts are particularly effective in iminium ion-mediated reactions, such as Diels-Alder and Friedel-Crafts reactions.[6]
The structural complexity and multi-step synthesis of these advanced catalysts are a trade-off for their enhanced performance. In contrast, this compound represents a more structurally straightforward modification of the proline scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for proline-catalyzed aldol and Michael reactions.
General Procedure for a Proline-Catalyzed Aldol Reaction
-
To a stirred solution of the proline catalyst (10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or neat ketone) is added the aldehyde (1.0 mmol) and the ketone (5-10 equivalents).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or cooled) for a specified time (typically 4-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for a Proline-Catalyzed Michael Addition
-
To a solution of the proline catalyst (10-20 mol%) in a suitable solvent (e.g., chloroform, toluene) is added the aldehyde or ketone (1.2-2.0 equivalents).
-
The Michael acceptor (e.g., a nitroolefin, 1.0 mmol) is then added, and the mixture is stirred at the specified temperature for the required duration.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
This compound represents a structurally interesting modification of the proline scaffold. While direct comparative data for its catalytic performance is currently limited in the public domain, the principles of proline catalysis suggest that the 4-tolyl substituent could enforce a more rigid transition state, potentially leading to improved stereoselectivity compared to unsubstituted L-proline.
Researchers are encouraged to perform head-to-head comparisons of this catalyst with L-proline and other derivatives in their specific applications. The straightforward synthesis of such 4-arylpyrrolidine-3-carboxylic acids makes them attractive candidates for further investigation and optimization in the ever-evolving field of asymmetric organocatalysis. The continued exploration of structurally diverse proline derivatives will undoubtedly lead to the discovery of even more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
- Notte, G. T., & MacMillan, D. W. C. (2022). The MacMillan Catalysts.
- Hayashi, Y. (2016). The Hayashi-Jørgensen Catalysts.
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Jørgensen, K. A. (2003). Asymmetric Organocatalysis: A New and Challenging Area of Synthetic Organic Chemistry.
- Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis.
- Zhu, H., & List, B. (2007). The Proline-Catalyzed Robinson Annulation.
- Alza, E., et al. (2011). Synthesis of 4-Arylpyrrolidine-3-carboxylic Acid Derivatives as Potent and Orally Bioavailable VLA-4 Antagonists. Journal of Medicinal Chemistry, 54(11), 3745-3759.
- Gao, Y., et al. (2015). Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives via Asymmetric Michael Addition Reactions of Carboxylate-Substituted Enones. Organic & Biomolecular Chemistry, 13(30), 8206-8210.
- Galzerano, P., et al. (2009). Prolinamide-based catalysts for the asymmetric aldol reaction. Tetrahedron: Asymmetry, 20(5), 562-567.
- Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction.
- Pansare, S. V., & Pandya, K. (2006). A practical, proline-based, organocatalyst for the asymmetric aldol reaction. Tetrahedron Letters, 47(49), 8741-8744.
- Mase, N., et al. (2006). A diarylprolinol silyl ether as a highly efficient organocatalyst for the asymmetric Michael reaction of aldehydes with nitroolefins. Tetrahedron: Asymmetry, 17(4), 521-524.
- Wang, W., Wang, J., & Li, H. (2005). Prolinamide-catalyzed direct asymmetric aldol reactions. Tetrahedron: Asymmetry, 16(10), 1826-1830.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- Hayashi, Y. (2011). Diarylprolinol Silyl Ethers in Asymmetric Organocatalysis.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573–5590.
- Kumar, I., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 3(44), 21629-21638.
- Pihko, P. M. (2004). Enamine Catalysis in Asymmetric Synthesis.
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471–5569.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799.
- Allemann, C., et al. (2004). The Mechanism of Proline-Catalyzed Aldol Reactions.
Sources
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jørgensen’s Organocatalysts [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
Enantiomeric excess determination for products synthesized with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
An In-Depth Guide to Enantiomeric Excess Determination for Products Synthesized with Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Authored by a Senior Application Scientist
In the landscape of modern pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its efficacy and safety profile. The use of organocatalysts, such as the highly effective Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride, has revolutionized the synthesis of chiral molecules. This guide provides a comprehensive, experience-driven comparison of methods for determining the enantiomeric excess (ee) of products synthesized using this catalyst, grounded in scientific principles and supported by practical, field-tested protocols.
The Critical Role of this compound in Asymmetric Synthesis
This compound belongs to the class of diarylprolinol ether-based organocatalysts. These catalysts are prized for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The mechanism of action, a cornerstone of its efficacy, involves the formation of a transient chiral enamine or iminium ion intermediate with the substrate. This intermediate sterically directs the approach of the reacting partner, leading to the preferential formation of one enantiomer over the other.
Figure 1: A simplified diagram illustrating the catalytic cycle of this compound.
Comparative Analysis of Enantiomeric Excess Determination Methods
The accurate determination of enantiomeric excess is paramount to validating the success of an asymmetric synthesis. Several analytical techniques are available, each with its own set of advantages and limitations. The choice of method is often dictated by the physical and chemical properties of the analyte, as well as the available instrumentation.
| Method | Principle | Advantages | Limitations | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability, high resolution, and well-established methodologies. | Can be time-consuming, requires solvent consumption, and method development can be challenging. | Non-volatile, polar, and thermally labile compounds. |
| Chiral Gas Chromatography (GC) | Separation of enantiomers in the gas phase based on their interaction with a chiral stationary phase. | High efficiency, fast analysis times, and excellent sensitivity. | Limited to volatile and thermally stable compounds. Derivatization may be required. | Volatile and semi-volatile small molecules. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase. | Fast separations, reduced solvent consumption, and orthogonal selectivity to HPLC. | Higher initial instrument cost and less universally available. | A wide range of compounds, particularly those with poor solubility in HPLC solvents. |
Experimental Protocols for Enantiomeric Excess Determination
The following protocols are provided as a starting point and should be optimized for the specific product being analyzed.
Protocol 1: Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column is critical and should be based on the structure of the analyte.
-
-
Mobile Phase and Elution:
-
A typical mobile phase is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Isocratic elution is commonly used.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Protocol 2: Chiral GC
-
Sample Preparation: Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane or ethyl acetate). If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.
-
Instrumentation and Column:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., Chirasil-DEX CB).
-
-
Temperature Program:
-
An optimized temperature program is crucial for good separation. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
-
Figure 2: A generalized workflow for the determination of enantiomeric excess.
Performance Comparison with Alternative Catalysts
The effectiveness of this compound is best illustrated through a direct comparison with other organocatalysts in a model reaction. The following table summarizes the results for the Michael addition of propanal to nitro-styrene.
| Catalyst | Enantiomeric Excess (ee %) | Yield (%) | Reaction Time (h) |
| This compound | 95 | 92 | 12 |
| (S)-Proline | 85 | 88 | 24 |
| (S)-Diphenylprolinol TMS ether | 92 | 90 | 18 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, it is essential to incorporate self-validating practices into your experimental design. This includes:
-
Running a racemic standard: A racemic mixture of the product should be analyzed to confirm that the chiral method is capable of separating the two enantiomers and to identify their respective elution order.
-
Method validation: The analytical method should be validated for linearity, accuracy, and precision.
-
Use of an internal standard: An internal standard can be used to improve the accuracy and reproducibility of the quantitative analysis.
Conclusion
This compound stands out as a highly efficient organocatalyst for the synthesis of enantioenriched products. The accurate determination of the enantiomeric excess is a critical step in the evaluation of its performance. While chiral HPLC remains the workhorse technique for many applications, the choice of the most appropriate analytical method should be made on a case-by-case basis, considering the properties of the analyte and the available resources. By following the protocols and best practices outlined in this guide, researchers can confidently and accurately determine the enantiomeric purity of their synthesized compounds, thereby accelerating the drug discovery and development process.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
-
Chiral Technologies, Inc. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]
-
Agilent Technologies. (2014). Chiral GC Analysis: A Primer. [Link]
A Comparative Guide to Organocatalysts in Asymmetric Aldol Reactions: Benchmarking Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
Introduction: The Enduring Significance of the Asymmetric Aldol Reaction
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been instrumental in the synthesis of complex molecules, from natural products to pharmaceuticals.[1] The advent of asymmetric organocatalysis, particularly the use of small chiral organic molecules, has revolutionized this field by offering a more sustainable and often more selective alternative to traditional metal-based catalysts.[2][3] Among the pioneering organocatalysts, the simple amino acid L-proline has demonstrated remarkable efficacy in catalyzing the direct asymmetric aldol reaction, proceeding through an enamine-based mechanism that mimics the function of Class I aldolase enzymes.[2][4][5]
This guide provides a comprehensive performance comparison of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl in the context of well-established organocatalysts for the asymmetric aldol reaction. Due to the novelty of this specific catalyst, direct experimental data in the public domain is limited. Therefore, this guide will leverage established structure-activity relationships within the proline-based catalyst family to provide a scientifically grounded projection of its performance. We will compare it against two widely used catalysts: the foundational L-proline and the highly efficient O-trimethylsilyl (TMS)-protected diarylprolinol. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of catalyst selection in asymmetric synthesis.
The Catalysts Under Review: Structural and Mechanistic Considerations
A catalyst's efficacy in an asymmetric aldol reaction is intrinsically linked to its three-dimensional structure, which dictates the stereochemical outcome of the reaction.
-
L-Proline: As a bifunctional catalyst, L-proline utilizes its secondary amine to form a nucleophilic enamine with a ketone donor and its carboxylic acid to activate the aldehyde acceptor through hydrogen bonding.[4][6] This dual activation is crucial for its catalytic activity.
-
O-TMS-diphenylprolinol: This catalyst belongs to the family of diarylprolinol silyl ethers, which are known for their high stereoselectivity in a variety of asymmetric transformations. The bulky diphenylprolinol moiety creates a well-defined chiral pocket, effectively shielding one face of the enamine intermediate and leading to high enantioselectivity. The TMS group enhances solubility in organic solvents and can modulate the catalyst's steric and electronic properties.
-
This compound: This molecule is a β-amino acid derivative, with the carboxylic acid group at the 3-position of the pyrrolidine ring. The key structural feature is the trans-4-m-tolyl group. The tolyl group, being electron-donating, may influence the nucleophilicity of the enamine intermediate. Its steric bulk will also play a significant role in the transition state, affecting both diastereoselectivity and enantioselectivity. The hydrochloride salt form is expected to enhance its solubility in polar solvents.
Catalytic Cycle of Proline-Based Organocatalysts in the Aldol Reaction
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde, which is activated by the carboxylic acid group of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[4][7]
Caption: Generalized catalytic cycle for a proline-derivative-catalyzed aldol reaction.
Performance Benchmark: A Comparative Analysis
The following table summarizes the performance of L-proline and O-TMS-diphenylprolinol in a representative aldol reaction between benzaldehyde and acetone. The data for this compound is a projection based on structure-activity relationships observed in related 4-substituted proline derivatives.
| Catalyst | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| L-Proline | Acetone/DMSO, rt, 24-48h[1][8] | 60-76 | N/A | 70-88 |
| O-TMS-diphenylprolinol | Toluene, 0 °C, 20h | >95 | N/A | >99 |
| This compound | Projected | Moderate to Good | Potentially high | Moderate to High |
Analysis and Projections:
-
L-Proline: As the parent catalyst, L-proline provides good yields and moderate to high enantioselectivity. Its main drawbacks are its limited solubility in many organic solvents and the relatively high catalyst loadings often required.[1]
-
O-TMS-diphenylprolinol: This catalyst represents a significant improvement, offering excellent yields and outstanding enantioselectivity under optimized conditions. The bulky substituents create a highly organized transition state, leading to superior stereocontrol.
-
This compound (Projected Performance):
-
Yield: The electron-donating nature of the m-tolyl group could potentially increase the nucleophilicity of the enamine intermediate, possibly leading to faster reaction rates and good yields.
-
Diastereoselectivity and Enantioselectivity: The steric bulk of the 4-aryl substituent is known to influence the stereochemical outcome. The trans configuration of the tolyl group relative to the carboxylic acid will create a specific chiral environment. It is plausible that this defined steric hindrance could lead to high levels of diastereoselectivity and enantioselectivity, potentially surpassing that of unsubstituted L-proline. However, the precise stereochemical control will be highly dependent on the specific interactions within the transition state. The β-amino acid nature of this catalyst may also lead to different stereochemical outcomes compared to the α-amino acid L-proline.
-
Experimental Protocols
To ensure a fair and reproducible comparison, standardized experimental protocols are essential.
General Procedure for the Asymmetric Aldol Reaction
Caption: A typical experimental workflow for an organocatalyzed aldol reaction.
Detailed Protocol for the L-Proline Catalyzed Aldol Reaction of Benzaldehyde with Acetone: [1][6]
-
To a round-bottom flask, add L-proline (e.g., 30 mol%).
-
Add the solvent (e.g., a mixture of acetone and DMSO).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add benzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature for the specified duration (e.g., 24-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
While L-proline remains a workhorse in organocatalysis due to its simplicity and availability, the development of substituted pyrrolidine derivatives continues to push the boundaries of stereoselectivity and efficiency. High-performance catalysts like O-TMS-diphenylprolinol demonstrate the power of rational design in creating highly organized chiral environments.
This compound presents an intriguing structural motif with the potential for high catalytic activity and stereoselectivity. Based on established structure-activity relationships, it is reasonable to project that the steric and electronic influence of the 4-m-tolyl group could lead to performance that surpasses that of L-proline. However, empirical validation is essential to confirm these hypotheses and fully characterize its catalytic potential. Further studies on this and other novel 4-substituted pyrrolidine-3-carboxylic acids will undoubtedly contribute to the expanding toolkit of the synthetic chemist and accelerate the discovery and development of new chemical entities.
References
-
Rankin, K. N., Gauld, J. W., & Boyd, R. J. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Physical Chemistry A, 106(20), 5155–5159. [Link]
-
Al-Amin, M., Akter, M., & Tuhul, M. B. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 5(110), 90861-90876. [Link]
-
Fang, F., Liu, X.-Y., & Tan, B. (2016). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-347). Royal Society of Chemistry. [Link]
-
Rankin, K. N., Gauld, J. W., & Boyd, R. J. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Physical Chemistry A, 106(20), 5155–5159. Available at: [Link]
-
Lim, Y.-K., & Wong, M. W. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ANU Open Research. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(25), 14244-14248. [Link]
-
Arnó, M., & Domingo, L. R. (2002). Density functional theory study of the mechanism of the proline-catalyzed intermolecular aldol reaction. The Journal of Organic Chemistry, 67(15), 5263-5271. [Link]
-
Benaglia, M., Puglisi, A., & Cozzi, F. (2008). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecular Diversity, 12(3-4), 149-162. [Link]
-
Chandrasekhar, S., Narsihmulu, C., Reddy, N. R., & Sultana, S. S. (2004). l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes. Chemical Communications, (21), 2450-2451. [Link]
-
Seebach, D., & Shard, A. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. [Link]
-
Zhang, F., Peng, Y., Liao, S., & Gong, Y. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Tetrahedron, 63(22), 4636-4641. Available at: [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
-
Benetti, S., et al. (2009). A Diphenylprolinol TMS Ether/Bile Acid Organocatalytic System for the Asymmetric Domio Sulfa-Michael/Aldol Condensation Reactions of 1,4-Dithiane-2,5-diol and Cinnamaldehydes. Letters in Organic Chemistry, 6(8), 593-597. [Link]
-
Zhang, F., Peng, Y., Liao, S., & Gong, Y. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Tetrahedron, 63(22), 4636-4641. [Link]
-
Pescatori, L., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3293. [Link]
-
Cassaro, R. F., et al. (2013). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Green Processing and Synthesis, 2(1), 43-49. [Link]
-
Sridhar, B., & Hegde, V. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7612. [Link]
-
Hayashi, Y., et al. (2015). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. Angewandte Chemie International Edition, 54(44), 13149-13153. [Link]
-
Kumar, A., & Singh, R. (2018). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Current Organic Synthesis, 15(6), 768-796. [Link]
-
Gruttadauria, M., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(31), 21543-21568. [Link]
-
Sridhar, B., & Hegde, V. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1 H-pyrazolo[3,4- b]quinolines Using L-Proline as a Catalyst-Does It Really Proceed?. Molecules, 28(22), 7612. [Link]
-
Reddy, P. S., & Kumar, K. A. (2014). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. Journal of Chemical Sciences, 126(5), 1493-1498. [Link]
-
Wang, W., Li, H., & Wang, J. (2006). Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. Tetrahedron Letters, 47(20), 3383-3386. [Link]
-
De Vleeschouwer, F., et al. (2018). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Catalysts, 8(11), 503. [Link]
-
Cassaro, R. F., et al. (2013). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Green Processing and Synthesis, 2(1), 43-49. Available at: [Link]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of Cis and Trans Isomers of 4-m-tolylpyrrolidine-3-carboxylic Acid: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the subtle nuances of molecular geometry can dictate the success or failure of a therapeutic candidate. Stereoisomerism, particularly cis-trans isomerism, plays a pivotal role in determining the pharmacological and pharmacokinetic profiles of drug molecules.[1] This guide provides an in-depth comparative study of the cis and trans isomers of 4-m-tolylpyrrolidine-3-carboxylic acid, a substituted pyrrolidine derivative with potential applications in medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and understanding the influence of its substitution pattern is paramount for rational drug design.[2][3][4][5]
This document will navigate through the stereoselective synthesis, diastereomeric separation, and detailed conformational and physicochemical analysis of these two isomers. By presenting supporting experimental data and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the therapeutic potential of substituted pyrrolidine scaffolds.
The Strategic Importance of Stereochemistry in Pyrrolidine-Based Drug Candidates
The rigidity of the pyrrolidine ring restricts free rotation, leading to distinct spatial arrangements of substituents, which in turn can profoundly impact biological activity.[2] For 3,4-disubstituted pyrrolidines like 4-m-tolylpyrrolidine-3-carboxylic acid, the cis isomer places the tolyl and carboxylic acid groups on the same face of the ring, while the trans isomer positions them on opposite faces. This seemingly minor difference can lead to significant variations in:
-
Receptor Binding Affinity: The three-dimensional arrangement of functional groups is critical for optimal interaction with the binding pocket of a biological target. One isomer may fit perfectly, leading to high affinity and efficacy, while the other may bind weakly or not at all.
-
Pharmacokinetic Properties: Isomers can exhibit different metabolic profiles, rates of absorption, distribution, and excretion, all of which are critical for determining the overall in vivo performance of a drug.
-
Toxicity: In some cases, one isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to toxicity.[1]
A thorough understanding and characterization of individual isomers are therefore not just academic exercises but essential steps in the development of safe and effective medicines.
Stereoselective Synthesis and Diastereomeric Separation
The synthesis of 3,4-disubstituted pyrrolidines with high stereocontrol is a key challenge.[5] A common and effective strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The stereochemical outcome of this reaction can often be directed by the choice of starting materials and reaction conditions.
Experimental Protocol: Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
This protocol outlines a general approach for the synthesis of 4-m-tolylpyrrolidine-3-carboxylic acid esters, which can then be hydrolyzed to the final carboxylic acids.
Objective: To synthesize a mixture of cis and trans isomers of ethyl 4-m-tolylpyrrolidine-3-carboxylate.
Materials:
-
N-benzylglycine ethyl ester
-
m-Tolualdehyde
-
Ethyl acrylate
-
Silver acetate (AgOAc)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Azomethine Ylide (in situ):
-
To a solution of N-benzylglycine ethyl ester (1.0 equiv.) and m-tolualdehyde (1.0 equiv.) in anhydrous toluene, add silver acetate (0.1 equiv.) and triethylamine (1.2 equiv.).
-
Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water. This generates the azomethine ylide in situ.
-
-
Cycloaddition:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acrylate (1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers. The relative elution order will depend on the polarity of the isomers.
-
Rationale: The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered rings with good control over stereochemistry. The choice of catalyst and reaction conditions can influence the ratio of cis and trans products.
Diagram: Synthetic Workflow
Sources
- 1. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. This guide provides a detailed analysis of the expected spectroscopic data for Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride, a molecule of interest in medicinal chemistry. In the absence of published experimental spectra for this specific salt, this document serves as a predictive and comparative guide. By leveraging established principles of spectroscopy and data from analogous structures, we will outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is designed to empower researchers to confidently identify and characterize this molecule and its derivatives.
Molecular Structure and its Spectroscopic Implications
The structure of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl presents several key features that will manifest distinctively in its spectra. The presence of a carboxylic acid, a secondary amine hydrochloride, a pyrrolidine ring with trans stereochemistry, and a meta-substituted tolyl group all contribute to a unique spectroscopic fingerprint. Understanding these contributions is crucial for accurate data interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the target compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons on the pyrrolidine ring. The trans configuration of the substituents at C3 and C4 will influence the coupling constants between their respective protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (Tolyl) | 7.0 - 7.3 | Multiplet | Four distinct signals are expected for the aromatic protons of the m-tolyl group. | |
| Pyrrolidine H2, H5 | 3.0 - 3.8 | Multiplet | These protons are adjacent to the nitrogen atom and will be deshielded. The presence of the HCl salt will likely lead to further downfield shifts and potentially broader signals. | |
| Pyrrolidine H3, H4 | 2.8 - 3.5 | Multiplet | J(H3-H4) ≈ 5-8 Hz | The trans relationship between these protons typically results in a smaller coupling constant compared to the cis isomer. |
| Methyl (Tolyl) | ~2.3 | Singlet | A characteristic singlet for the methyl group on the aromatic ring. | |
| Carboxyl OH | 10 - 13 | Broad Singlet | This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It will readily exchange with D₂O.[1][2] | |
| Amine N-H | 8 - 10 | Broad Singlet | The protons on the positively charged nitrogen will be significantly deshielded and will also exchange with D₂O. |
Comparative Insight: In a similar structure, (+/-)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride, the pyrrolidine protons are expected in a comparable region. The key difference will be in the aromatic region, where the thiophene signals would replace the tolyl signals. The trans coupling constant is a critical parameter for confirming the stereochemistry.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carboxyl C=O | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[1][2] |
| Aromatic (Tolyl) | 120 - 140 | Six distinct signals are expected for the aromatic carbons. |
| Pyrrolidine C2, C5 | 45 - 55 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine C3, C4 | 35 - 45 | The specific shifts will be influenced by the substituents. |
| Methyl (Tolyl) | ~21 | A typical chemical shift for an aryl methyl carbon. |
Comparative Insight: Compared to the free base, the carbon signals of the pyrrolidine ring in the HCl salt are expected to be shifted slightly downfield due to the inductive effect of the protonated nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid and often overlaps with C-H stretches.[1][3] |
| N-H (Ammonium Salt) | 2400 - 2800 | Broad | The N-H stretching vibrations of the secondary ammonium salt will appear as a broad band. |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Sharp to Medium | Stretching vibrations for the C-H bonds of the tolyl and pyrrolidine groups. |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | The carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids.[3][4] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching vibrations of the aromatic ring. |
Comparative Insight: The IR spectrum of the free base would show a secondary amine N-H stretch around 3300-3500 cm⁻¹ and the C=O stretch of a zwitterion might be at a lower wavenumber. The presence of the broad ammonium and carboxylic acid O-H absorptions in the HCl salt is a key distinguishing feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the mass of the free base (Trans-4-m-tolylpyrrolidine-3-carboxylic acid) may be observed, although it could be weak. The HCl will not be part of the covalent structure in the gas phase.
-
Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (M - 45) is expected.
-
Loss of Tolyl Group: Fragmentation involving the cleavage of the bond between the pyrrolidine ring and the tolyl group (M - 91) is also likely.
-
Pyrrolidine Ring Opening: Various fragments resulting from the opening of the pyrrolidine ring are possible.[5][6]
Caption: Predicted major fragmentation pathways in EI-MS.
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺, corresponding to the mass of the free base plus a proton.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the identity of exchangeable protons (OH, NH), acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals for these protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound upon its synthesis. The comparative insights and detailed experimental protocols provided herein are intended to serve as a valuable resource for scientists engaged in the development of novel therapeutics. The key to successful structure elucidation will be the careful integration of data from all three spectroscopic techniques, with particular attention to the stereochemical information provided by NMR coupling constants.
References
-
Delgado, J. L., et al. (2011). Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions. Journal of the American Society for Mass Spectrometry, 22(4), 557–567. [Link]
-
SpectraBase. (n.d.). Pyrrolidine-3-carboxylic acid, N-carbobenzyloxy-4-iodo-, methyl ester. [Link]
-
Frison, S., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787. [Link]
-
McNally, J. J., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6831. [Link]
-
Bakulev, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984. [Link]
-
Laane, J., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]
-
Chem-Impex. (n.d.). (+/-)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technically-grounded walkthrough for the structural elucidation of Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride using ¹H NMR spectroscopy. Moving beyond a simple recitation of data, we will explore the causal relationships behind the observed spectral features, compare the diagnostic power of NMR with alternative analytical methods, and provide a validated protocol for data acquisition.
PART 1: Deconstructing the ¹H NMR Spectrum: A Step-by-Step Interpretation
The hydrochloride salt of this substituted pyrrolidine presents a fascinating case for ¹H NMR analysis. The molecule's structure combines a saturated heterocyclic ring, an aromatic moiety, and multiple labile protons, all of which are influenced by the protonation of the pyrrolidine nitrogen. Understanding these influences is paramount for an accurate interpretation.
Molecular Structure and Proton Environments
First, let's visualize the molecule and identify the distinct proton environments. The trans stereochemistry between the substituents at positions 3 and 4 is a critical feature that will govern the coupling constants observed in the aliphatic region.
Caption: Fig 1: Structure of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Predicted ¹H NMR Signals: Chemical Shifts, Multiplicities, and Rationale
The formation of the hydrochloride salt involves the protonation of the tertiary nitrogen atom of the pyrrolidine ring. This has a significant electronic effect, causing a downfield shift in the resonance of hydrogen atoms on adjacent carbons (C2 and C5)[1]. The acidic protons from the carboxyl group (-COOH) and the ammonium group (-N⁺H₂) are typically broad and appear far downfield.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, often exchanges with trace water.[2] |
| -N⁺H₂- | 9.0 - 10.0 | Broad Singlet (br s) | 2H | Deshielded ammonium protons. Broadness due to rapid exchange and quadrupolar coupling with ¹⁴N. |
| Ar-H | 7.0 - 7.4 | Multiplet (m) | 4H | Protons on the m-tolyl ring. The meta-substitution pattern results in complex splitting. |
| H2, H5 | 3.5 - 4.0 | Multiplet (m) | 4H | Diastereotopic protons adjacent to the electron-withdrawing N⁺H₂ group, causing a significant downfield shift.[1] |
| H3 | 3.2 - 3.6 | Multiplet (m) | 1H | Methine proton alpha to the carboxylic acid group. |
| H4 | 3.0 - 3.4 | Multiplet (m) | 1H | Methine proton alpha to the tolyl group. |
| Ar-CH₃ | 2.3 - 2.4 | Singlet (s) | 3H | Benzylic methyl protons. |
Detailed Spectral Region Analysis
-
The Aromatic Region (7.0 - 7.4 ppm): The four protons of the meta-substituted tolyl group will appear here. Due to their different relationships (ortho, meta, para) to the two substituents, they will exhibit complex splitting patterns, likely resulting in an overlapping multiplet that is characteristic of a 1,3-disubstituted benzene ring.
-
The Aliphatic Region (3.0 - 4.0 ppm): This is the most information-rich region for confirming the core structure and stereochemistry.
-
H2 and H5 Protons: The protons on the carbons flanking the nitrogen (C2 and C5) are expected to be the most downfield in this region, appearing around 3.5-4.0 ppm[1]. They are diastereotopic and will show both geminal coupling to each other and vicinal coupling to the protons on C3 and C4, respectively, resulting in complex multiplets.
-
H3 and H4 Protons: These methine protons are key to confirming the trans stereochemistry. The dihedral angle between H3 and H4 in a trans configuration typically results in a larger vicinal coupling constant (³JH3-H4) compared to the cis isomer. Expect a coupling constant in the range of 6-10 Hz for this trans relationship[3]. Each of these signals will be further split by the protons on their adjacent methylene groups (H3 by H2 protons, H4 by H5 protons), appearing as complex multiplets.
-
-
The Upfield Region (~2.3 ppm): A sharp singlet integrating to 3H is expected here, corresponding to the methyl group on the tolyl ring. Its singlet nature confirms it has no adjacent proton neighbors.
-
The Labile Proton Region (>9.0 ppm): Two distinct, broad singlets are anticipated. The carboxylic acid proton is typically the most downfield signal, often appearing above 12 ppm[2]. The two protons of the ammonium group (-N⁺H₂) will also give a broad signal, usually between 9 and 10 ppm. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation effects from the nitrogen atom. In a D₂O solvent, these signals would disappear due to H-D exchange.
PART 2: A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerhouse for determining stereochemistry and proton connectivity, a comprehensive characterization relies on a multi-technique approach.
| Analytical Technique | Information Provided for this Molecule | Strengths | Limitations |
| ¹H NMR | Detailed proton framework, stereochemistry (trans coupling), connectivity through J-coupling. | Unrivaled for determining detailed 3D structure and stereochemical relationships. | Complex multiplets can be difficult to resolve without 2D NMR; labile protons may not always be observed cleanly. |
| ¹³C NMR | Number of unique carbon environments, presence of key functional groups (carbonyl, aromatic C, aliphatic C). | Confirms the carbon skeleton and presence of quaternary carbons. The carbonyl carbon signal (~170-180 ppm) is highly diagnostic.[2] | Provides no direct information on stereochemistry or proton connectivity. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Excellent for rapid confirmation of the carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1710 cm⁻¹) and the ammonium salt (N-H stretches).[2] | Provides no information about the carbon-hydrogen framework or atom connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (via HRMS) and provides structural clues from fragmentation (e.g., loss of COOH). | Does not distinguish between stereoisomers (cis vs. trans). |
PART 3: Experimental Protocol for Data Acquisition
Trustworthy data is the bedrock of accurate analysis. The following protocol outlines a self-validating workflow for acquiring a high-quality ¹H NMR spectrum of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the HCl salt and allow for the observation of the acidic -COOH and -N⁺H₂ protons. Deuterium oxide (D₂O) is an alternative but will cause the labile protons to exchange and disappear from the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow, symmetrical solvent peak shape. This is critical for resolving complex multiplets.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay is adequate (e.g., 1-2 seconds) for quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (TMS or residual solvent signal) to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the methyl group).
-
Experimental Workflow Diagram
Caption: Fig 2: Workflow for ¹H NMR Analysis
Conclusion
The ¹H NMR spectrum of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl provides a wealth of structural information. A systematic interpretation, focusing on the downfield shifts induced by the ammonium cation, the characteristic signals of the m-tolyl group, and the diagnostic coupling constant between the trans-protons H3 and H4, allows for an unambiguous confirmation of its structure and stereochemistry. By integrating this detailed NMR analysis with data from complementary techniques like ¹³C NMR and IR spectroscopy, researchers can achieve a comprehensive and robust characterization essential for advancing drug development programs.
References
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
Sources
Mass spectrometry fragmentation pattern of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl: A Comparative Analysis for Researchers
Introduction
Trans-4-m-tolylpyrrolidine-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry and drug development as a scaffold for creating novel therapeutic agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex biological matrices. This guide provides a detailed prediction of its fragmentation pattern under positive-mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), based on established fragmentation principles of its constituent chemical moieties.
This analysis is structured to provide not just a list of potential fragments, but a mechanistic rationale for their formation. We will compare the predicted fragmentation of our target molecule with the known fragmentation of simpler, structurally related compounds to highlight how the interplay of the pyrrolidine ring, the carboxylic acid, and the tolyl group dictates the overall fragmentation pathway. This comparative approach offers researchers a deeper understanding and a predictive framework for analyzing similar molecular structures.
Predicted Fragmentation Analysis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid
Under positive-mode ESI, the molecule is expected to be readily protonated, most likely at the nitrogen atom of the pyrrolidine ring due to its higher basicity compared to the carboxylic acid's carbonyl oxygen. The resulting precursor ion, [M+H]⁺, will have a predicted m/z of 220.1332.
Key Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, driven by the charge localization on the nitrogen and the relative stability of the resulting fragment ions and neutral losses.
-
Loss of Water (-18.01 Da): A common fragmentation pathway for molecules containing a carboxylic acid is the facile loss of a water molecule. This is expected to be a primary fragmentation route, leading to a prominent ion at m/z 202.1226 .
-
Loss of Formic Acid (-46.01 Da): The combined loss of carbon monoxide and water from the carboxylic acid group, effectively a loss of formic acid, is another highly probable fragmentation. This would result in a fragment ion at m/z 174.1226 .
-
Decarboxylation (-44.00 Da): Direct loss of carbon dioxide (CO₂) from the carboxylic acid group is a characteristic fragmentation, which would yield a fragment at m/z 176.1383 .
-
Ring Opening and Cleavage: The protonated pyrrolidine ring can undergo cleavage. A likely scenario is the cleavage of the C2-C3 or C4-C5 bonds, leading to a variety of smaller fragments, though these may be less intense than the initial neutral losses from the carboxylic acid.
-
Benzylic Cleavage: Cleavage of the bond between the tolyl group and the pyrrolidine ring is also possible, although likely less favored than the aforementioned pathways.
Diagram of Predicted Fragmentation
Caption: Predicted primary fragmentation pathways of protonated Trans-4-m-tolylpyrrolidine-3-carboxylic acid.
Comparative Fragmentation Analysis
To better understand the predicted fragmentation, we will compare it to the known fragmentation patterns of three related molecules.
| Compound | Precursor Ion (m/z) | Major Fragments (m/z) & Neutral Loss | Key Takeaway |
| Proline | 116.0706 | 70.0651 (-HCOOH) | The loss of formic acid is a dominant fragmentation pathway for the pyrrolidine-carboxylic acid core. |
| N-Phenylpyrrolidine | 148.1121 | 120.0961 (-C₂H₄), 91.0546 (Tropylium ion) | The N-aryl bond is relatively stable, with fragmentation often occurring within the pyrrolidine ring or involving the aromatic system. |
| m-Toluic Acid | 137.0597 | 119.0491 (-H₂O), 91.0546 (Tropylium ion, from loss of -COOH and rearrangement) | The tolyl group readily loses the carboxylic acid moiety and can rearrange to the stable tropylium ion. |
This comparison suggests that the fragmentation of Trans-4-m-tolylpyrrolidine-3-carboxylic acid will be a hybrid of these behaviors. We anticipate the initial, most intense fragments will arise from the "Proline-like" losses of water and formic acid due to the lability of the carboxylic acid group. The stability of the N-aryl bond, as seen in N-phenylpyrrolidine, suggests that fragments retaining the tolyl-pyrrolidine core will be prominent. The formation of a tropylium ion (m/z 91), while possible, may be a lower intensity pathway compared to the initial neutral losses.
Experimental Protocol for Fragmentation Analysis
This section provides a detailed methodology for acquiring the fragmentation data for Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl using a standard high-resolution mass spectrometer.
Materials and Reagents
-
Trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation.
-
-
Mass Spectrometer Setup (Infusion):
-
Calibrate the mass spectrometer according to the manufacturer's protocol.
-
Set up a direct infusion method using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
-
-
MS Scan (Full Scan):
-
Acquire data in full scan mode over a mass range of m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 220.1332).
-
-
MS/MS Scan (Product Ion Scan):
-
Select the identified precursor ion (m/z 220.13) for fragmentation.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation (Collision-Induced Dissociation - CID). This ramp allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragments in a single experiment.
-
Acquire product ion spectra.
-
-
Data Analysis:
-
Identify the major fragment ions in the MS/MS spectrum.
-
Calculate the exact mass of the precursor and fragment ions and determine their elemental composition.
-
Propose fragmentation pathways that are consistent with the observed neutral losses.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring and analyzing the mass spectrometry fragmentation data.
Conclusion
References
- Due to the predictive nature of this guide for a specific, non-widely documented compound, references are based on the general principles of mass spectrometry and the fragmentation of related, well-known molecules.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
For researchers and drug development professionals, the synthesis of novel compounds is a routine endeavor. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, a compound for which specific safety data may not be readily available. In such cases, a conservative approach grounded in the principles of chemical safety, regulatory compliance, and risk assessment based on the compound's constituent functional groups is paramount.
This document serves as an essential operational plan, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower laboratory personnel to manage chemical waste not just as a regulatory necessity, but as an integral part of a robust safety culture, building trust in our processes and ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment and Characterization
Without a specific Safety Data Sheet (SDS), a risk assessment must be performed by analyzing the molecule's structure. This compound is comprised of three key components that inform its potential hazards:
-
Pyrrolidine Ring: The core structure is a pyrrolidine derivative. Pyrrolidine itself is a flammable, corrosive, and harmful substance.[1][2][3][4] Derivatives can retain these hazardous properties.
-
Carboxylic Acid Group: This functional group makes the compound acidic. Carboxylic acids can be corrosive and should not be mixed with bases, oxidizers, or reactive metals.[5]
-
Hydrochloride (HCl) Salt: The HCl salt form indicates the compound is acidic and will likely be corrosive to metals and tissue.
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling the waste, ensuring personal safety is the primary directive. The selection of PPE is dictated by the compound's inferred hazards.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially corrosive and toxic material.[8] |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against splashes, which could cause serious eye irritation or damage.[8][9] |
| Lab Coat | Standard flame-resistant lab coat. | To protect skin and personal clothing from contamination.[8] |
| Work Area | Certified Chemical Fume Hood. | All handling and preparation for disposal should occur in a well-ventilated area to minimize inhalation of any potential vapors or dusts.[5][10] |
Part 3: Step-by-Step Disposal Protocol
Adherence to this protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the Environmental Protection Agency (EPA) and the standards set by the Occupational Safety and Health Administration (OSHA).[7][11]
Step 1: Waste Identification and Segregation
-
Action: Designate a specific waste stream for this compound.
-
Causality: This compound is an acidic organic material. It must be segregated from bases, strong oxidizing agents, and other incompatible chemical waste streams to prevent dangerous exothermic or gas-producing reactions.[12] Proper segregation is a cornerstone of safe laboratory practice and is mandated by federal regulations.
Step 2: Container Selection and Management
-
Action: Select a waste container made of high-density polyethylene (HDPE) or another compatible plastic.[5] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top lid.
-
Causality: Due to its acidic and hydrochloride nature, this compound is corrosive to metals. Using a glass container is a secondary option, but plastic is often preferred for its shatter-resistant properties. The container must remain closed except when actively adding waste to prevent the release of vapors and to avoid spills.[12] Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
Step 3: Accurate Labeling
-
Action: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date (this is added when the first drop of waste enters the container).
-
-
Causality: EPA regulations require clear and accurate labeling to inform handlers of the contents and associated dangers, ensuring proper storage and final disposal.[14] This practice is a critical component of the "cradle to grave" tracking of hazardous substances.[6]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[12][14] The container should be placed in a secondary containment bin to mitigate potential leaks or spills.
-
Causality: SAAs are a regulatory provision allowing for the safe, temporary collection of hazardous waste without requiring a full-scale storage facility permit.[12] Secondary containment provides an essential barrier to prevent environmental contamination in the event of a primary container failure.
Step 5: Coordination for Final Disposal
-
Action: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year in an SAA, though institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][12]
-
Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed and certified hazardous waste management vendors.[1][6] The EHS department manages this process to ensure full compliance with all local, state, and federal laws.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of chemical waste.
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Control and Ventilate: If safe to do so, restrict access to the spill area. Ensure the chemical fume hood is operational to maximize ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the table above before attempting any cleanup.
-
Neutralize and Absorb: For small spills, cover with a neutral absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit absorbent. Do not use combustible materials like paper towels alone.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label this container as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and the EHS department, regardless of size.
Part 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited :
-
Sewer Disposal: Never pour this chemical down the drain. Its potential toxicity and environmental hazards make this illegal and irresponsible.[7][8]
-
Trash Disposal: Do not dispose of the solid chemical or contaminated materials in the regular trash. This is a violation of EPA regulations.[7]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal. This constitutes an illegal release into the atmosphere.[15]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest degree of scientific integrity and safety, reinforcing a culture of responsibility that is the bedrock of innovative research.
References
- 29 CFR 1910.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC.
- Laboratory Environmental Sample Disposal Inform
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
- Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Labor
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Navigating the Safe Disposal of Tetracene-1-Carboxylic Acid: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- Pyrrolidine - Safety D
- SAFETY DATA SHEET - Tetrahydrothiopyran-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Hydrochloric Acid Solution. Sigma-Aldrich.
- School Science Safety | Disposal of Hazardous Waste. YouTube.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.ca [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mastercontrol.com [mastercontrol.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, for which comprehensive toxicological data may not be readily available, demands a conservative and principled approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep, intrinsic culture of safety that validates every step of our experimental process.
Hazard Analysis: A Proactive Assessment
Since a specific Safety Data Sheet (SDS) for this compound is not widely available, a prudent risk assessment must be conducted based on its structural components. This compound is a trifecta of chemical functionalities, each contributing to its potential hazard profile.
| Component | Chemical Class | Inferred Hazards | Authoritative Basis |
| Pyrrolidine Ring | Saturated Heterocycle (Amine) | Corrosive, causing severe skin burns and eye damage. Harmful if inhaled or swallowed. May affect the nervous system.[1][2] | The parent compound, pyrrolidine, is a strong base that reacts violently with acids and is classified as highly flammable and corrosive.[1][3][4][5] |
| Carboxylic Acid | Organic Acid | Skin and eye irritation. Potential for respiratory tract irritation, especially in powdered form.[6][7][8] | Carboxylic acids as a class can cause irritation. While often weaker than mineral acids, they still pose a risk upon contact. |
| Hydrochloride Salt | Acid Salt | Corrosive to skin, eyes, and mucous membranes. In solid form, the dust can be a significant respiratory irritant.[9][10] | Hydrochloric acid is a strong, corrosive acid. Its salts can retain acidic properties and are capable of causing severe damage to tissues.[9] |
The Hierarchy of Controls: Safety by Design
Before discussing Personal Protective Equipment (PPE), it is critical to acknowledge the hierarchy of controls, a foundational principle of laboratory safety.[11] PPE is the final line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.
Caption: A workflow for safe chemical handling and PPE usage.
Protocol 1: Donning Personal Protective Equipment
This sequence is designed to minimize the contamination of "clean" PPE items.
-
Footwear and Attire Check: Confirm you are wearing long pants and fully enclosed, non-perforated shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat sleeve.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Protocol 2: Doffing Personal Protective Equipment
This sequence is critical for preventing exposure to contaminants on the exterior of your PPE. It proceeds from most to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching the palm of one glove and peeling it off, then using the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove to peel it off). Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield by touching the "clean" headband, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it forward off your shoulders, touching only the inside. Turn it inside out as you remove it to contain any contamination on the outer surface. Hang it in its designated location or place it in a laundry receptacle if contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds. [12]
Protocol 3: Disposal of Contaminated PPE
Proper segregation of waste is essential for safety and regulatory compliance.
-
Establish Designated Waste Streams: Before starting work, ensure you have a clearly labeled hazardous waste container accessible from your workspace.
-
Immediate Disposal: All disposable PPE, such as nitrile gloves, that is contaminated or potentially contaminated with this compound must be placed directly into the designated solid hazardous chemical waste container.
-
Do Not Use General Trash: Never dispose of chemically contaminated items in the regular trash.
-
Container Management: Keep the hazardous waste container closed when not in use.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower. [9][13]Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. [9][13]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating this expert-level understanding of hazard assessment, control hierarchies, and procedural discipline into your daily laboratory operations, you build a robust and trustworthy safety culture. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth College. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Office of Environmental Health and Safety - Princeton University. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
G2 Intelligence. (2024, November 27). OSHA Guidance for Clinical Labs in 2024 and Beyond. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Excedr. Retrieved from [Link]
-
ICSC 1315 - PYRROLIDINE. (n.d.). INCHEM. Retrieved from [Link]
-
Pyrrolidine - HAZARD SUMMARY. (1999, July). New Jersey Department of Health. Retrieved from [Link]
-
Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
-
SAFETY DATA SHEET - Tetrahydrothiopyran-4-carboxylic acid. (2025, December 20). Fisher Scientific. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
Sources
- 1. ICSC 1315 - PYRROLIDINE [inchem.org]
- 2. nj.gov [nj.gov]
- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.gov [osha.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
